molecular formula C7H6FNO2 B2656398 5-Fluoro-2-hydroxybenzamide CAS No. 56874-97-6

5-Fluoro-2-hydroxybenzamide

Cat. No.: B2656398
CAS No.: 56874-97-6
M. Wt: 155.128
InChI Key: OBFYYFBQCWHDRP-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzamide is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.128. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFYYFBQCWHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56874-97-6
Record name 5-fluoro-2-hydroxybenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed spectroscopic analysis of 5-Fluoro-2-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction and Core Chemical Identity

This compound is a fluorinated aromatic compound belonging to the benzamide class of molecules. The presence of a fluorine atom, a hydroxyl group, and an amide functional group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

This guide will delve into the fundamental characteristics of this compound, offering a robust foundation for its use in the laboratory.

Chemical Structure and Identifiers

The structural integrity and unambiguous identification of a chemical compound are paramount in any scientific endeavor. The following section and diagram provide the key identifiers for this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 56874-97-6PubChem[4], Amerigo Scientific[5]
Molecular Formula C₇H₆FNO₂PubChem[4], Amerigo Scientific[5]
Molecular Weight 155.13 g/mol PubChem[4], ChemScene[6]
InChI InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)PubChem[4], BOC Sciences[]
InChIKey OBFYYFBQCWHDRP-UHFFFAOYSA-NPubChem[4], BOC Sciences[]
SMILES C1=CC(=C(C=C1F)C(=O)N)OPubChem[4], ChemScene[6]
Synonyms 5-Fluoro-salicylamide, Benzamide, 5-fluoro-2-hydroxy-PubChem[4], ChemScene[6]

Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. The following table summarizes key computed properties that provide insights into the molecule's polarity, bioavailability, and potential for hydrogen bonding.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[6]
logP (octanol-water partition coefficient) 0.6302ChemScene[6]
Hydrogen Bond Donors 2ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Rotatable Bonds 1ChemScene[6]

These computed values suggest that this compound possesses moderate polarity and a good balance of hydrophilic and lipophilic character, which are often desirable characteristics in drug candidates.

Synthesis of this compound: A Proposed Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow start 5-Fluorosalicylic Acid step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 SOCl₂ intermediate 5-Fluoro-2-hydroxybenzoyl chloride step1->intermediate step2 Amination (e.g., with Aqueous Ammonia) intermediate->step2 NH₄OH product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 76 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Fluoro-2-hydroxybenzoyl chloride, an acid chloride, is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation.[9]

Step 2: Synthesis of this compound

  • Reaction Setup: Cool the crude 5-Fluoro-2-hydroxybenzoyl chloride in an ice bath.

  • Reaction Execution: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the cooled acid chloride with vigorous stirring. An exothermic reaction will occur, and a precipitate of this compound will form.

  • Work-up and Purification: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any unreacted ammonia and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Rationale: The highly reactive acid chloride readily undergoes nucleophilic attack by ammonia to form the stable amide product. The use of an ice bath and slow addition helps to control the exothermic nature of the reaction.

Spectroscopic Characterization

The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Based on the structure of this compound and data from analogous compounds, the expected spectral data are outlined below.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are expected due to coupling with each other and with the fluorine atom.

  • Amide Protons (2H): The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets in the region of δ 7.0-8.5 ppm. The broadness is due to the quadrupole moment of the nitrogen atom and potential for restricted rotation around the C-N bond.[10]

  • Hydroxyl Proton (1H): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (typically δ 9.0-13.0 ppm), the exact position being dependent on concentration and solvent.[10]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Carbonyl Carbon (1C): The carbonyl carbon of the amide group is expected to appear significantly downfield (δ 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H and N-H Stretching: Broad absorption bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the amide group.[10]

  • C=O Stretching: A strong absorption band characteristic of the amide carbonyl (Amide I band) is expected in the region of 1630-1680 cm⁻¹.[10]

  • N-H Bending: An absorption band for the N-H bending vibration (Amide II band) is expected around 1600-1650 cm⁻¹.[10]

  • C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 155.13).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on the available GHS classification, the following hazards are identified:

Table 3: GHS Hazard and Precautionary Statements

Hazard StatementDescriptionSource
H302 Harmful if swallowedPubChem[4]
H315 Causes skin irritationPubChem[4]
H319 Causes serious eye irritationPubChem[4]
H335 May cause respiratory irritationPubChem[4]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Applications and Future Directions

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2] The introduction of a fluorine atom in this compound can significantly modulate its biological properties, making it an attractive scaffold for drug discovery.[3]

Potential areas of application include:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Fragment-Based Drug Discovery: The molecule's size and functional groups make it a suitable candidate for fragment-based screening to identify new drug leads.

  • Materials Science: As a precursor for the synthesis of novel fluorinated polymers and materials with unique properties.

Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in various scientific disciplines.

References

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  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-hydroxybenzamide derivatives.
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Sources

5-Fluoro-2-hydroxybenzamide structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Structure, Synthesis, and Applications

Executive Summary

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structural combination of a salicylic acid backbone, a primary amide, and a fluorine substituent makes it a versatile building block for the synthesis of complex pharmaceutical agents. Fluorine's incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one highly valuable.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed synthetic pathways for this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation, characterization, and application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective use in synthesis and research.

Chemical Structure

The structure of this compound is defined by a benzene ring co-substituted with a hydroxyl group, an amide group, and a fluorine atom. The hydroxyl and carboxamide groups are positioned ortho to each other, retaining the core scaffold of salicylamide, while the fluorine atom is located at the C5 position, para to the hydroxyl group.

Caption: 2D structure of this compound.

Physicochemical and Computed Data

Quantitative data for this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for computational modeling in drug discovery.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 56874-97-6[2]
Molecular Formula C₇H₆FNO₂[2][]
Molecular Weight 155.13 g/mol [2][]
SMILES C1=CC(=C(C=C1F)C(=O)N)O[2][]
InChIKey OBFYYFBQCWHDRP-UHFFFAOYSA-N[2][]
Topological Polar Surface Area (TPSA) 63.32 Ų[4]
logP (Computed) 0.6302[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis simplifies the path to synthesis. The primary disconnections for this compound are the amide bond and the C-C bond of the carboxyl group, pointing to two key precursors: 5-fluoro-2-hydroxybenzoic acid and 4-fluorophenol.

retrosynthesis target This compound intermediate 5-Fluoro-2-hydroxybenzoic acid (5-Fluorosalicylic Acid) target->intermediate Amide Disconnection (Amidation) precursor 4-Fluorophenol intermediate->precursor Carboxyl Disconnection (Kolbe-Schmitt Reaction)

Caption: Retrosynthetic analysis of this compound.

This analysis establishes the most practical and widely employed synthetic route, which involves two main stages:

  • Carboxylation: Introduction of a carboxyl group onto the 4-fluorophenol ring.

  • Amidation: Conversion of the resulting carboxylic acid into the primary amide.

Detailed Synthesis Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, grounded in established chemical principles.

Pathway I: Synthesis from 4-Fluorophenol

This robust pathway is the preferred method for laboratory and potential scale-up synthesis due to the commercial availability of the starting material, 4-fluorophenol.

Caption: Key workflow for the synthesis of this compound.

Step 1: Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[5][6] The reaction proceeds by the electrophilic addition of carbon dioxide to a phenoxide anion.

Expertise & Causality:

  • Why Phenoxide? The hydroxyl group of phenol is not sufficiently activating for carboxylation. Deprotonation with a strong base (like NaOH) forms the highly nucleophilic sodium phenoxide.

  • Regioselectivity: The use of sodium phenoxide favors the formation of a chelated intermediate with CO₂, leading to preferential ortho-substitution to yield the salicylic acid derivative.[7][8] In contrast, potassium salts often favor the para-product and should be avoided when the ortho-isomer is desired.[6][7]

  • Reaction Conditions: The reaction requires high pressure and temperature (typically 100 atm and 125°C) to overcome the low reactivity of carbon dioxide.[5]

Experimental Protocol (Adapted from similar syntheses[9][10][11]):

  • Phenoxide Formation: In a high-pressure autoclave, add 4-fluorophenol (1 eq.) and sodium hydroxide (1.1 eq.). Heat under vacuum to remove any residual water until a dry sodium 4-fluorophenoxide powder is formed.

  • Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide gas to 80-100 atm. Heat the mixture to 120-140°C and maintain for 4-6 hours with vigorous stirring.

  • Workup and Isolation: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid product mixture in hot water.

  • Acidification: While stirring, slowly acidify the aqueous solution with concentrated sulfuric or hydrochloric acid until the pH is ~2-3. 5-Fluoro-2-hydroxybenzoic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid).[12][13]

Step 2: Amidation of 5-Fluoro-2-hydroxybenzoic acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct heating with ammonia can work, it is often inefficient.[14] A more reliable method involves activating the carboxylic acid, typically by converting it to a highly reactive acyl chloride.

Expertise & Causality:

  • Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates an excellent leaving group (Cl⁻), rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.[15]

  • Handling the Byproduct: The reaction of an acyl chloride with ammonia generates one equivalent of hydrochloric acid (HCl).[16] This will protonate and deactivate the ammonia nucleophile. To drive the reaction to completion, either two equivalents of ammonia must be used (one as the nucleophile, one as the base) or a non-nucleophilic base like pyridine or triethylamine should be added to scavenge the HCl.[16]

Experimental Protocol (Acyl Chloride Method):

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5-fluoro-2-hydroxybenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂, ~5 eq.). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solid has dissolved.

  • Reagent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-fluoro-2-hydroxybenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Cool the crude acyl chloride in an ice bath. Cautiously add it dropwise to a stirred, chilled (0-5°C) solution of concentrated aqueous ammonium hydroxide (a large excess, e.g., 10 eq.).

  • Isolation and Purification: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from hot water or an ethanol/water solvent system will yield the purified product.

Characterization and Quality Control

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns dictated by the fluorine and adjacent protons. Two broad singlets corresponding to the amide (-CONH₂) and hydroxyl (-OH) protons will also be present.

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands: a broad peak around 3200-3400 cm⁻¹ (O-H and N-H stretching), a strong peak around 1640-1680 cm⁻¹ (C=O amide I band), and a peak around 1200-1300 cm⁻¹ (C-F stretching).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 155.13.

  • Melting Point: A sharp and defined melting point is a strong indicator of high purity.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Thionyl chloride is highly corrosive and reacts violently with water; it must be handled with extreme caution in a fume hood. High-pressure reactions in an autoclave require specialized equipment and training.

Applications in Research and Drug Discovery

This compound is not an end product but a crucial intermediate for creating more complex and biologically active molecules.

  • Scaffold for Bioactive Compounds: The benzamide moiety is a common feature in many marketed drugs.[17] This scaffold serves as a robust starting point for building libraries of compounds for screening.

  • Antiplasmodial Agents: Derivatives of phenoxybenzamides, which can be synthesized from this core, have shown promising multi-stage activity against P. falciparum, the parasite responsible for malaria.[18]

  • PROTAC Development: Recent research has identified benzamide-type derivatives as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN).[1] CRBN recruiters are a critical component of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation. The stability and unique binding profile of these benzamides make them attractive alternatives to traditional IMiD-based ligands.[1]

Conclusion

This compound is a high-value chemical intermediate whose synthesis is well-established through a logical and scalable pathway. The two-step process, beginning with the Kolbe-Schmitt carboxylation of 4-fluorophenol followed by a robust amidation protocol, provides reliable access to this versatile building block. Its utility in constructing advanced molecules for medicinal chemistry, particularly in the development of next-generation therapeutics like PROTACs, underscores its importance to the scientific and drug development communities. This guide provides the foundational knowledge required for the successful synthesis, characterization, and application of this key compound.

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An In-Depth Technical Guide to 5-Fluoro-2-hydroxybenzamide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a versatile fluorinated scaffold with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, also known by its IUPAC name This compound [1][2], belongs to the salicylamide class of compounds. Salicylamides are recognized for their broad range of biological activities, including anti-inflammatory, analgesic, and antiviral properties[3][4][5][6]. The presence of the fluorine atom at the C-5 position of the salicylamide scaffold can significantly modulate its electronic properties and metabolic fate, making it an attractive starting point for the design of novel therapeutics.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications in targeting critical signaling pathways in disease.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 5-fluoro-salicylamide[1]
CAS Number 56874-97-6[1]
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2]
SMILES C1=CC(=C(C=C1F)C(=O)N)O[1]
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not availableN/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted)N/A
Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We would expect signals in the range of δ 6.8-7.5 ppm.

  • Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, typically in the range of δ 7.5-8.5 ppm. The chemical shift can be concentration and solvent dependent.

  • Hydroxyl Proton (1H): A broad singlet for the phenolic -OH proton, which can appear over a wide chemical shift range (δ 9-12 ppm) and is often exchangeable with D₂O.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively.

2.1.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: Two sharp to medium bands in the region of 3100-3400 cm⁻¹ for the primary amide.

  • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the carbon-fluorine bond.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid, 5-fluorosalicylic acid. This is a common and well-established transformation in organic synthesis. The following section details a robust and reliable protocol for this synthesis.

Proposed Synthetic Workflow

The synthesis can be efficiently carried out in two main stages: activation of the carboxylic acid and subsequent reaction with an ammonia source.

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on standard amidation procedures and is optimized for safety and efficiency.

Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-fluorosalicylic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a solution of concentrated ammonium hydroxide (excess) in a suitable solvent like tetrahydrofuran (THF) or dioxane, and cool it in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 5-fluoro-2-hydroxybenzoyl chloride from the previous step in a minimal amount of anhydrous THF and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding cold water.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Development: A Scaffold for Targeting Key Signaling Pathways

The true value of this compound lies in its utility as a scaffold for developing potent and selective inhibitors of various biological targets. The salicylamide core is a known privileged structure, and the addition of the fluorine atom can enhance its drug-like properties.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Consequently, the inhibition of the STAT3 signaling pathway is a validated therapeutic strategy for cancer treatment[3][7].

Derivatives of salicylanilide, which can be synthesized from this compound, have been shown to be potent inhibitors of STAT3 signaling[3][7]. For instance, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide has been reported to potently inhibit the activation and transcriptional function of STAT3, leading to tumor apoptosis and growth inhibition[7].

Inhibition of the STAT3 signaling pathway by salicylamide derivatives.
Antiviral Applications

Salicylamide derivatives have demonstrated significant potential as broad-spectrum antiviral agents[5][6][8]. For example, niclosamide, a salicylanilide, has shown efficacy against a range of viruses. The this compound scaffold can be utilized to generate novel antiviral compounds with improved potency and pharmacokinetic profiles.

Quality Control and Analytical Methods

To ensure the reliability and reproducibility of research and development activities, rigorous quality control of this compound is imperative.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is the standard for determining the purity of the compound. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and identifying any impurities.

Structural Confirmation
  • NMR Spectroscopy (¹H and ¹³C): As detailed in Section 2.1, NMR is the primary method for unambiguous structural confirmation.

  • FTIR Spectroscopy: Provides confirmation of the presence of key functional groups.

Conclusion and Future Perspectives

This compound is a strategically important building block for the development of novel therapeutics. Its fluorinated salicylamide core offers a versatile platform for the design of inhibitors targeting key disease pathways, particularly in oncology and virology. The synthetic route is straightforward and amenable to scale-up, and the analytical methods for its characterization are well-established.

Future research efforts should focus on the synthesis of libraries of derivatives based on this scaffold and their screening against a wide range of biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drugs.

References

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. PubMed. [Link]

  • Salicylamide – Knowledge and References. Taylor & Francis. [Link]

  • What is the mechanism of Salicylamide? Patsnap Synapse. [Link]

  • Therapeutic potential of salicylamide derivatives for combating viral infections. [Link]

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. [Link]

  • This compound | C7H6FNO2 | CID 13726282. PubChem. [Link]

  • Therapeutic potential of salicylamide derivatives for combating viral infections. PubMed. [Link]

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An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide (CAS Number: 56874-97-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and specialty chemical synthesis. This document delves into its chemical properties, synthesis, potential applications, and the methodologies for its characterization and handling, grounded in established scientific principles and supported by authoritative references.

Core Molecular Characteristics

This compound, also known as 5-fluorosalicylamide, is a derivative of salicylic acid, featuring a fluorine atom at the C5 position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, by extension, its reactivity and potential biological interactions. The presence of the hydroxyl and amide functional groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 56874-97-6[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white powderInferred from typical benzamides
Melting Point Not available in cited literature
Solubility Insoluble in water[2] (for 2-hydroxybenzamide)
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of a spill, the solid material should be dampened with a suitable solvent like 60-70% ethanol before being collected and placed in a sealed container for disposal.[2]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process, starting from the commercially available 4-fluorophenol.

Synthesis_Pathway A 4-Fluorophenol B 5-Fluorosalicylic Acid A->B Amidoalkylation & Oxidation [4] C This compound B->C Amidation (Proposed) Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_amidation Amide Formation cluster_purification Purification A 5-Fluorosalicylic Acid in Anhydrous Solvent B Add Coupling Agent (e.g., SOCl₂) A->B C Formation of 5-Fluoro-2-hydroxybenzoyl Chloride B->C D Add Acid Chloride to Excess Ammonia Solution C->D Reaction E Nucleophilic Acyl Substitution D->E F Crude this compound E->F G Isolation (Filtration/Extraction) F->G Work-up H Purification (Recrystallization/Chromatography) G->H I Pure this compound H->I

Sources

An In-depth Technical Guide to the Physicochemical and Synthetic Profile of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a fluorinated derivative of salicylamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physical and chemical properties, outlines a robust synthetic pathway, and discusses its potential biological significance based on the broader class of salicylamide compounds. While direct experimental data for this specific molecule is limited in public literature, this guide leverages high-quality predicted data and established principles from analogous compounds to provide a reliable and actionable resource.

Molecular and Physicochemical Profile

This compound (CAS: 56874-97-6) is a small molecule featuring a benzamide scaffold substituted with a hydroxyl group at the 2-position and a fluorine atom at the 5-position.[1] The strategic placement of the fluorine atom is of significant interest in medicinal chemistry, as fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.[2][3]

Core Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are crucial for its handling, formulation, and prediction of its behavior in various experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 56874-97-6PubChem[1]
Molecular Formula C₇H₆FNO₂PubChem[1]
Molecular Weight 155.13 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C=C1F)C(=O)N)OPubChem[1]
InChIKey OBFYYFBQCWHDRP-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area (TPSA) 63.3 ŲPubChem[1]
Computed LogP (XLogP3) 1.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bonds 1PubChem[1]
Solubility Profile
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a synthesized compound. Below are the expected spectroscopic features for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl and amide protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization.[6][7][8][9] A single resonance is expected for the fluorine atom at the 5-position, which will be split by the neighboring aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the amide group, and the C=O stretch of the amide carbonyl.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.13 g/mol ).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the ammonolysis of a corresponding salicylate ester, such as methyl 5-fluoro-2-hydroxybenzoate. This approach is well-documented for the preparation of salicylamides.[10]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 5-fluorosalicylic acid.

SynthesisWorkflow Start 5-Fluorosalicylic Acid Intermediate Methyl 5-fluoro-2-hydroxybenzoate Start->Intermediate Esterification (MeOH, H₂SO₄) Product This compound Intermediate->Product Ammonolysis (NH₃ in MeOH) BiologicalActivity cluster_activities Potential Biological Activities Salicylamide This compound (Potential Target) Antiviral Antiviral Salicylamide->Antiviral AntiHBV Anti-HBV Salicylamide->AntiHBV Antiproliferative Antiproliferative Salicylamide->Antiproliferative AntiEstrogen Anti-Estrogen Salicylamide->AntiEstrogen

Sources

The Enduring Legacy of Salicylamide: A Technical Guide to its Discovery, Evolution, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide, the amide of salicylic acid, represents a fascinating chapter in the history of medicinal chemistry. While often overshadowed by its illustrious relative, aspirin, salicylamide and its derivatives have carved a unique niche in the therapeutic landscape, exhibiting a spectrum of activities ranging from analgesia to broad-spectrum antiviral effects. This in-depth technical guide provides a comprehensive exploration of the discovery and history of salicylamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core scientific principles that have driven the evolution of these compounds, from their initial synthesis to the elucidation of their mechanisms of action and the development of novel therapeutic applications. This guide will navigate the historical context of their discovery, detail key synthetic methodologies, and explore the structure-activity relationships that govern their biological effects. By synthesizing historical perspective with modern mechanistic insights and practical experimental protocols, this document aims to serve as an authoritative resource for those engaged in the ongoing exploration of this versatile chemical scaffold.

The Genesis of a Scaffold: The Discovery and Early History of Salicylamide

Salicylamide (2-hydroxybenzamide) emerged from the rich history of salicylate chemistry that began with the isolation of salicin from willow bark in the 19th century. While salicylic acid itself proved to be a potent anti-inflammatory and analgesic agent, its gastrointestinal side effects prompted a search for less acidic alternatives. Salicylamide, a non-acidic derivative, was synthesized as part of this endeavor. It is a white crystalline solid, fairly stable to heat, light, and moisture.

Initially, salicylamide was introduced as a non-prescription drug with analgesic and antipyretic properties, often seen as an alternative to aspirin. Its medicinal uses were considered similar to those of aspirin, and it was frequently incorporated into combination over-the-counter pain remedies. However, its efficacy, particularly at standard dosages, has been a subject of debate among clinicians, with some suggesting that higher doses are required to achieve a therapeutic effect comparable to aspirin. This is attributed to its rapid and extensive metabolism, which differs from that of aspirin as it is not hydrolyzed to salicylic acid in the body.

The Core Mechanism: Unraveling the Action of Salicylamide

The primary mechanism of action for salicylamide's analgesic and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, salicylamide effectively reduces the sensitization of pain receptors and lowers the febrile response.

However, unlike aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), the anti-inflammatory properties of salicylamide are considered weak or not clearly established. This distinction is important for understanding its therapeutic profile. The lack of a free carboxylic acid group, a feature of many potent NSAIDs, is thought to contribute to its reduced anti-inflammatory activity.

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// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 & COX-2\nEnzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain [label="Pain", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fever [label="Fever", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salicylamide [label="Salicylamide", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes [label=""]; COX_Enzymes -> Prostaglandins [label=""]; Prostaglandins -> Inflammation [dir=back]; Prostaglandins -> Pain [dir=back]; Prostaglandins -> Fever [dir=back]; Salicylamide -> COX_Enzymes [label="Inhibits", arrowhead=tee]; } }

Caption: Mechanism of action of salicylamide.

Synthesis and Derivatization: Building upon the Salicylamide Core

The synthesis of salicylamide and its derivatives has been a subject of continuous refinement, aiming for improved yields, purity, and structural diversity.

Classical Synthesis of Salicylamide

The traditional methods for synthesizing salicylamide primarily involve the ammonolysis of salicylic acid or its esters.

Protocol 1: Ammonolysis of Methyl Salicylate

This method is widely used due to the availability of the starting material.

  • Step 1: Reaction Setup. In a suitable reaction vessel, dissolve methyl salicylate in a solvent such as toluene.

  • Step 2: Ammonolysis. Heat the solution to 40-45°C and introduce ammonia gas under controlled pressure (0.25-0.35 MPa).

  • Step 3: Reaction Monitoring. Maintain the reaction for 5-6 hours.

  • Step 4: Product Isolation. After the reaction, remove the solvent and by-product (methanol) by distillation. The remaining material is cooled to induce crystallization of salicylamide, which is then collected by centrifugation.

Another common approach involves the direct reaction of salicylic acid with an aminating agent. However, this method can sometimes lead to lower purity and the formation of colored by-products, necessitating more complex purification steps. A more modern approach involves the microwave-assisted, boron trichloride-mediated coupling of phenols with isocyanates, offering a route to a diverse library of salicylamide derivatives.

The Rise of Derivatives: Expanding Therapeutic Horizons

The true potential of the salicylamide scaffold has been unlocked through the synthesis of a wide array of derivatives. These modifications have led to compounds with enhanced potency and novel biological activities.

Table 1: Key Salicylamide Derivatives and their Applications

DerivativeChemical NameKey Therapeutic Application(s)
Ethenzamide2-EthoxybenzamideAnalgesic, anti-inflammatory
Niclosamide5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideAnthelmintic, antiviral
Nitazoxanide2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetateAntiprotozoal, antiviral
Oxyclozanide2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamideAnthelmintic
SalicylanilideN-Phenyl-2-hydroxybenzamideAntifungal, antimicrobial

Ethenzamide: A notable derivative, ethenzamide (2-ethoxybenzamide), demonstrates improved analgesic and anti-inflammatory properties compared to salicylamide. Its synthesis involves the ethylation of the phenolic hydroxyl group of salicylamide. Ethenzamide's mechanism also involves the inhibition of prostaglandin synthesis. The development of pharmaceutical cocrystals of ethenzamide has been an active area of research to enhance its solubility and bioavailability.

dot digraph "Ethenzamide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Salicylamide [label="Salicylamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylating_Agent [label="Ethylating Agent\n(e.g., Diethyl sulfate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethenzamide [label="Ethenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Salicylamide -> Ethenzamide [label=""]; Ethylating_Agent -> Ethenzamide [label=""]; Base -> Ethenzamide [label=""]; } }

Caption: General synthesis of ethenzamide from salicylamide.

Niclosamide and Nitazoxanide: Beyond Analgesia to Antiviral Activity:

Perhaps the most significant evolution in the story of salicylamide derivatives is the discovery of their potent antiviral properties. Niclosamide, an FDA-approved anthelmintic drug, and nitazoxanide, an antiprotozoal agent, have demonstrated broad-spectrum activity against a range of RNA and DNA viruses, including coronaviruses, influenza viruses, and flaviviruses. This has spurred significant interest in repurposing these drugs and developing new salicylamide-based antivirals. Mechanistic studies suggest that these derivatives can interfere with various stages of the viral life cycle, including replication and assembly.

Modern Applications and Future Directions

The journey of salicylamide and its derivatives is far from over. While the parent compound's use has waned, its scaffold continues to inspire the development of new therapeutic agents.

  • Antiviral Drug Development: The proven antiviral activity of niclosamide and nitazoxanide has opened up a major avenue for research. The development of new salicylamide derivatives with improved antiviral potency and better safety profiles is a key focus.

  • Anti-HBV Agents: Recent studies have highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV). Mechanistic investigations have shown that these compounds can disrupt HBV core protein expression and capsid formation.

  • Oncology: The role of salicylamide derivatives in cancer therapy is an emerging area of investigation. Some derivatives have shown promise in preclinical studies, warranting further exploration.

  • Formulation and Drug Delivery: Advanced formulation strategies, such as the development of cocrystals, are being employed to overcome the solubility and bioavailability challenges associated with some salicylamide derivatives, thereby enhancing their therapeutic efficacy.

Conclusion

From its humble beginnings as an aspirin alternative, the salicylamide scaffold has demonstrated remarkable versatility, giving rise to a diverse family of compounds with a wide range of therapeutic applications. The story of salicylamide and its derivatives is a testament to the power of medicinal chemistry to modify and optimize a core structure to address unmet medical needs. As research continues to uncover new biological activities and develop novel derivatives, the enduring legacy of salicylamide is set to continue, promising new and improved treatments for a variety of diseases.

References

  • Salicylamide | C7H7NO2 | CID 5147 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Salicylamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Microwave-Assisted Synthesis of Salicylamide via BCl3 Mediated Coupling. (n.d.). ACS Publications. Retrieved from [Link]

  • Therapeutic potential of salicylamide derivatives for combating viral infections. (2023, March 10). PubMed. Retrieved from [Link]

  • Process for preparing salicylamide compounds - Patent 0143628. (n.d.).
  • CN105646269A - Synthetic method of salicylamide - Google Patents. (n.d.).
  • Synthesis of Salicylamide. (2023, September 29). YouTube. Retrieved from [Link]

An In-depth Technical Guide to the Safety and Hazards of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of any novel compound into the laboratory workflow necessitates a thorough understanding of its potential hazards. This guide provides a detailed examination of the safety profile of 5-Fluoro-2-hydroxybenzamide (CAS No. 56874-97-6), a compound of interest in various research and development applications. As direct and comprehensive toxicological data for this specific molecule is not extensively available in public databases, this guide emphasizes a cautious approach, grounded in its known classifications and the principles of chemical safety for analogous structures.

Physicochemical and Structural Overview

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and potential for exposure.

  • Molecular Formula: C₇H₆FNO₂[1][2]

  • Molecular Weight: 155.13 g/mol [1][2]

  • Appearance: Typically a solid powder.

  • Synonyms: 5-fluoro-salicylamide[1]

The presence of a fluorine atom can significantly alter the biological activity and metabolic stability of a molecule compared to its non-fluorinated analogue. This often enhances its potency and can also influence its toxicological profile. The hydroxyl and amide functional groups also present potential for biological interactions and metabolic transformations.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that demand stringent safety protocols.[1]

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Source: PubChem CID 13726282[1]

These classifications indicate that this compound should be handled with a high degree of caution. The "harmful if swallowed" classification points to systemic toxicity upon ingestion. The skin and eye irritation classifications necessitate robust personal protective equipment (PPE) to prevent localized inflammatory responses. The potential for respiratory irritation highlights the importance of handling this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.

Toxicological Profile: Acknowledging the Data Gaps

Recommended Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Experimental Protocol: Safe Handling of this compound
  • Engineering Controls:

    • All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

    • Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[] Inspect gloves for any signs of degradation or punctures before use.

    • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

    • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

  • Handling Procedures:

    • Avoid generating dust when handling the solid.[]

    • Use appropriate tools (e.g., spatulas) for transferring the compound.

    • Keep containers tightly closed when not in use to prevent contamination and accidental spills.[]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[]

    • Keep away from incompatible materials, such as strong oxidizing agents.

    • Ensure the storage container is clearly labeled with the compound's name and all relevant GHS hazard pictograms.

Workflow for Chemical Safety Risk Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a research chemical like this compound.

ChemicalSafetyWorkflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation & Control cluster_review Review & Documentation info_gathering Information Gathering Review SDS/literature for known hazards (GHS classification) Identify data gaps (e.g., chronic toxicity) exposure_assessment Exposure Assessment Evaluate experimental procedures (weighing, dissolution, reaction) Identify potential routes of exposure (inhalation, dermal, ingestion) info_gathering->exposure_assessment Analyze Procedures risk_characterization Risk Characterization Synthesize hazard and exposure information Determine level of risk for the specific protocol exposure_assessment->risk_characterization Evaluate Risk control_hierarchy Hierarchy of Controls Elimination/Substitution (if possible) Engineering Controls (Fume Hood) Administrative Controls (SOPs, Training) Personal Protective Equipment (PPE) risk_characterization->control_hierarchy Implement Controls emergency_prep Emergency Preparedness Locate safety shower, eyewash station Have spill kit readily available Know emergency contact information control_hierarchy->emergency_prep Prepare for Incidents documentation Documentation Record risk assessment in lab notebook Develop and document a Standard Operating Procedure (SOP) emergency_prep->documentation Formalize Procedures review_cycle Review & Refine Periodically review the protocol and risk assessment Update based on new information or changes in the experiment documentation->review_cycle Continuous Improvement

Caption: Workflow for a comprehensive chemical safety risk assessment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid creating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal and Environmental Considerations

The environmental fate and ecotoxicity of this compound are not well-documented. As with many synthetic organic molecules, it should be assumed to be potentially harmful to aquatic life.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.[] Waste should be handled by a licensed chemical waste disposal company.

  • Environmental Precaution: Due to the persistence of many fluorinated organic compounds, take extra care to prevent any release into the environment. The long-term ecological impact of heterocyclic pharmaceuticals is an area of growing concern.[4]

Conclusion

This compound is a valuable research chemical that must be handled with a high level of care, commensurate with its GHS classifications. The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation. The significant gaps in the publicly available toxicological data necessitate a conservative approach to safety, treating the compound as potentially having uncharacterized chronic or systemic effects. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering controls and PPE, and following the detailed handling protocols outlined in this guide, researchers can work safely with this compound while advancing their scientific objectives.

References

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The Ascendancy of Fluorinated Benzamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to refine a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When this potent element is integrated into a benzamide scaffold, a "privileged structure" known for its versatile binding capabilities and presence in numerous approved drugs, the result is a class of compounds with remarkable biological activity. This guide provides a comprehensive exploration of the biological activities of fluorinated benzamides, offering field-proven insights into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation.

Part 1: The Physicochemical Rationale for Fluorination

The decision to introduce fluorine into a benzamide core is a deliberate strategy rooted in predictable chemical principles. Understanding these principles is fundamental to appreciating the resulting biological outcomes. Fluorine's influence is multifaceted, impacting a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions.

Modulation of Electronic Properties and Acidity (pKa)

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. When placed on the phenyl ring of a benzamide, it can significantly lower the pKa of the amide N-H proton or nearby acidic/basic functional groups. This modulation of acidity can be critical for optimizing interactions with biological targets, as it can enhance the strength of hydrogen bonds or other electrostatic interactions within a protein's active site.[2]

Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[1][4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance. By replacing a metabolically labile hydrogen atom with fluorine, particularly at a site prone to hydroxylation, the metabolic half-life of the compound can be significantly extended, leading to improved bioavailability and duration of action.[4]

Tuning Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This allows for fine-tuning of a compound's solubility and its ability to permeate biological membranes, a critical factor for oral absorption and reaching intracellular targets.[1][2]

Conceptual Diagram: Impact of Fluorination

The following diagram illustrates the key physicochemical consequences of introducing fluorine into a parent benzamide molecule.

G cluster_0 Fluorine Substitution cluster_1 Physicochemical Consequences cluster_2 Biological Outcome Parent_Benzamide Parent Benzamide (e.g., with C-H bond) Fluorinated_Benzamide Fluorinated Benzamide (with C-F bond) Parent_Benzamide->Fluorinated_Benzamide Strategic Fluorination Metabolic_Stability Increased Metabolic Stability Fluorinated_Benzamide->Metabolic_Stability Blocks CYP450 Oxidation Binding_Affinity Altered Binding Affinity (pKa) Fluorinated_Benzamide->Binding_Affinity Inductive Effect Lowers pKa Lipophilicity Tuned Lipophilicity & Permeability Fluorinated_Benzamide->Lipophilicity Influences logP & Solubility Conformation Modified Molecular Conformation Fluorinated_Benzamide->Conformation Gauche Effects & Dipole Moments Biological_Activity Enhanced Biological Activity (Potency, Selectivity, PK) Metabolic_Stability->Biological_Activity Binding_Affinity->Biological_Activity Lipophilicity->Biological_Activity Conformation->Biological_Activity

Caption: Fluorination impacts key molecular properties to enhance biological outcomes.

Part 2: A Spectrum of Biological Activities

Fluorinated benzamides exhibit a remarkably diverse range of biological activities, making them valuable scaffolds across multiple therapeutic areas.

Neuropharmacology

The benzamide core is a well-established pharmacophore for targeting central nervous system (CNS) receptors. Fluorination has been instrumental in developing potent and selective ligands.

  • Dopamine D2 Receptor Ligands: A number of fluorinated benzamides have been synthesized and evaluated as high-affinity ligands for dopamine D2 receptors, which are key targets for antipsychotic medications.[5] The fluorine substitution is often crucial for achieving the desired potency and selectivity.[5] For instance, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride) was developed as a superior tracer for positron emission tomography (PET) imaging of D2 receptors in the brain.[6]

  • Sigma-2 (σ₂) Receptor Ligands: σ₂ receptors are overexpressed in many solid tumors, making them an attractive target for both therapy and diagnostic imaging. Fluorine-18 labeled benzamide analogues have been successfully developed as PET imaging agents to visualize the σ₂ receptor status of tumors, demonstrating high tumor uptake and favorable tissue ratios.[7][8][9]

  • Calcium (Ca²⁺) Channel Modulation: The novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) has been shown to modulate voltage-activated Ca²⁺ channels in hippocampal neurons.[10] It reverses G protein-dependent inhibition of Ca²⁺ currents, a mechanism that may contribute to its positive effects on synaptic plasticity.[10]

  • Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, fluorinated benzenesulfonamides (a related class) have been discovered to slow the aggregation of amyloid-beta peptide, a key pathological event.[11][12] The specific arrangement of the fluorinated ring, sulfonamide, and other substituents is critical for this activity.[11]

Oncology

Beyond their use in tumor imaging, fluorinated benzamides possess direct anticancer properties.

  • Angiogenesis Inhibition: Polyfluorinated benzamides have been evaluated as inhibitors of angiogenesis, the process by which new blood vessels form to supply tumors. These compounds were shown to effectively inhibit microvessel outgrowth in a rat aortic ring assay, a key indicator of antiangiogenic potential.[13]

  • General Anticancer Activity: The inclusion of fluorine is a well-known strategy in the development of anticancer drugs, with approximately 20% of marketed oncology drugs containing fluorine.[14][15] Cinnamide-fluorinated benzamide derivatives have been synthesized and reported to possess potent anticancer activities through mechanisms such as the disruption of tubulin polymerization.[16]

Antimicrobial Activity

Fluorinated benzamides and related structures like benzimidazoles have emerged as promising antimicrobial agents.[17]

  • Antifungal Activity: The presence of fluorine on the benzene ring of benzamide derivatives has been shown to remarkably improve antifungal activity.[18] N-substituted p-fluorobenzamides, for example, exhibit good activity against yeasts like Candida and hyphomycetes such as Tricophyton and Aspergillus.[19]

  • Antibacterial Activity: Structure-activity relationship (SAR) studies on benzamides targeting Mycobacterium tuberculosis have identified potent inhibitors.[20] While some positions on the benzamide core are intolerant to electron-withdrawing groups like fluorine, other fluorinated analogues retain potent antibacterial activity.[20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzamides, particularly when fluorinated, have shown significant anti-inflammatory potential.

  • Inhibition of Inflammatory Mediators: Certain benzamides can inhibit the production of tumor necrosis factor-alpha (TNFα) and the activity of the transcription factor NF-κB, a central regulator of the inflammatory response.[21] Fluorinated benzofuran and benzimidazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and reducing pro-inflammatory cytokines.[22][23][24]

  • Antihypertensive Effects: A novel fluorophenyl benzimidazole derivative demonstrated potent antihypertensive activity in a hypertensive rat model through vasorelaxation, anti-oxidative, and anti-inflammatory properties.[22]

Enzyme Inhibition & Ion Channel Modulation
  • Carbonic Anhydrase (CA) Inhibition: Substituted tri- and tetrafluorobenzenesulfonamides have been designed as high-affinity, isoform-selective inhibitors of carbonic anhydrases, which are involved in various physiological processes and are targets for treating glaucoma, epilepsy, and some cancers.[25]

  • Kv1.3 Potassium Channel Blockade: The voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation. A class of benzamide derivatives has been identified as potent blockers of the Kv1.3 channel, thereby inhibiting T-cell activation and attenuating immune responses, making them promising candidates for treating autoimmune diseases.[26][27]

Part 3: Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzamides is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the scaffold. SAR studies are critical for optimizing potency and selectivity.

Table 1: Summary of Key Structure-Activity Relationships
Target ClassScaffoldKey SAR FindingsReference(s)
Antimicrobial Fluorophenyl BenzimidazoleFluorine at the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria. A methyl group at position 5 of the benzimidazole core is recommended for antifungal activity.[17]
Antitubercular BenzamideElectron-withdrawing groups (like fluorine) are less tolerated at the C-5 position of the benzamide core. Smaller, electron-rich substitutions at C-5 are more potent.[20]
CA Inhibition Fluorinated Benzenesulfonamide3,4-Disubstituted-trifluorobenzenesulfonamides bind with higher affinity than 2,4-disubstituted analogues. The substitution pattern dictates isoform selectivity.[25]
Angiogenesis Polyfluorinated BenzamideBiological activity was maintained across different polyfluorinated chemotypes, including tetrafluorobenzamides and trifluorobenzamides.[13]

Part 4: Key Experimental Protocols

The evaluation of fluorinated benzamides requires robust and validated experimental workflows. The following protocols represent standard methodologies in the field.

Protocol 1: In Vitro Angiogenesis Assay (Rat Aortic Ring)

This ex vivo assay provides a reliable measure of a compound's ability to inhibit the formation of new blood vessels.

Causality: Angiogenesis is critical for tumor growth. This assay models the sprouting of microvessels from a piece of existing vascular tissue (the aorta) in a 3D matrix, mimicking the physiological process. Inhibition of this sprouting is a direct indicator of antiangiogenic potential.

Methodology:

  • Aorta Excision: Thoracic aortas are aseptically harvested from euthanized Sprague-Dawley rats.

  • Ring Preparation: Peri-adventitial fat is removed, and the aorta is cross-sectioned into 1 mm thick rings.

  • Embedding: The rings are placed in a 24-well plate containing a collagen gel matrix and covered with another layer of collagen.

  • Treatment: Once the gel solidifies, culture medium (e.g., EGM-2) containing the test fluorinated benzamide at various concentrations (e.g., 1-100 µM) or vehicle control is added.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ incubator for 7-10 days.

  • Quantification: The extent of microvessel outgrowth from the aortic rings is visualized by phase-contrast microscopy and quantified using image analysis software. The area or length of the sprouts is measured.

  • Validation: A known angiogenesis inhibitor (e.g., Suramin) is used as a positive control. The vehicle (e.g., DMSO) serves as the negative control.

Workflow Diagram: Drug Discovery & Evaluation

G start Design & Synthesis of Fluorinated Benzamide Library physchem Physicochemical Characterization (logP, pKa, etc.) start->physchem primary_screen Primary Biological Screening (e.g., Receptor Binding Assay) physchem->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Hits lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design secondary_assay Secondary / Functional Assays (e.g., Cell-Based Assays) lead_opt->secondary_assay adme In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) secondary_assay->adme in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo Promising Leads pk_pd Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling in_vivo->pk_pd candidate Preclinical Candidate Selection pk_pd->candidate

Caption: Iterative workflow for the discovery of a fluorinated benzamide drug candidate.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The MIC value is a quantitative measure of a compound's potency. It is a standard for assessing antibacterial or antifungal efficacy and is crucial for guiding dose selection.

Methodology:

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: The fluorinated benzamide is serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

    • Negative (Growth) Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Part 5: Future Perspectives

The strategic application of fluorine in the benzamide scaffold continues to be a highly productive avenue in drug discovery. Future efforts will likely focus on several key areas:

  • Novel Fluorinated Moieties: The exploration of less common fluorine-containing groups (e.g., -SF₅, -OCF₃) may unlock new biological activities and intellectual property space.[28]

  • Targeted Drug Delivery: Conjugating fluorinated benzamides to targeting ligands could enhance their delivery to specific tissues or cell types, improving efficacy and reducing off-target effects.

  • PET Imaging and Theranostics: The synergy between diagnostic imaging ([¹⁸F]-PET) and therapy offers a path toward personalized medicine, where the expression of a target (e.g., σ₂ receptors) can be visualized before administering a targeted benzamide-based therapeutic.[7][8]

  • Mechanism-Based Inhibition: The unique reactivity of fluorinated groups can be harnessed to design more potent and selective mechanism-based (suicide) inhibitors for a variety of enzyme targets.[29][30][31]

References

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  • ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. Available at: [Link]

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  • Tu, Z., et al. (2007). Fluorine-18-labeled benzamide analogues for imaging the σ>2> receptor status of solid tumors with positron emission tomography. WashU Medicine Research Profiles. Available at: [Link]

  • Blake, A. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

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  • Bentham Science Publishers. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Bentham Science. Available at: [Link]

  • Shirasaki, T., et al. (1998). Modulation of Ca2+ channel currents by a novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) in rat hippocampal neurons. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central (PMC). Available at: [Link]

  • Ahmad, S., et al. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. PubMed. Available at: [Link]

  • ResearchGate. (2022). The simple fluorine benzamide. ResearchGate. Available at: [Link]

  • Bentham Science Publishers. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. eurekaselect.com. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed Central (PMC). Available at: [Link]

  • Smulson, M., et al. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • ResearchGate. (1995). Fluorinated benzamide neuroleptics-III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. ResearchGate. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Sharma, G., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central (PMC). Available at: [Link]

  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • ResearchGate. (2015). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Available at: [Link]

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  • Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central (PMC). Available at: [Link]

  • Roberts, G. A., et al. (2014). Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. PubMed. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the spectroscopic analysis of 5-Fluoro-2-hydroxybenzamide (CAS: 56874-97-6), a key chemical intermediate in pharmaceutical research and development. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis of the compound's spectroscopic signature, outlines robust, self-validating experimental protocols, and explains the causal reasoning behind the analytical choices, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound, a fluorinated derivative of salicylamide, represents a valuable scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is the industry standard for achieving this. This guide details the expected spectroscopic profile and provides standardized methodologies to acquire high-quality, reproducible data for this specific molecule.

Molecular Structure and Predicted Spectroscopic Data Summary

The structural integrity of this compound is the foundation of its function. The following sections predict its characteristic spectroscopic data based on established principles of chemical structure and spectroscopy.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Synthesis prep This compound (Solid Sample) ftir FT-IR (ATR) - Functional Group ID (OH, NH2, C=O, C-F) prep->ftir nmr NMR (DMSO-d6) - ¹H & ¹³C Spectra - Connectivity & Framework prep->nmr ms HRMS (ESI) - Exact Mass - Molecular Formula prep->ms data_int Correlate Data: - Does MW match formula? - Do functional groups match? - Does H/C framework match? ftir->data_int nmr->data_int ms->data_int struct_confirm Unambiguous Structure Confirmation data_int->struct_confirm

Caption: A comprehensive workflow for the spectroscopic characterization and confirmation of this compound.

Conclusion

The structural characterization of this compound relies on a cohesive analytical strategy. The predicted data in this guide—¹H NMR signals revealing distinct aromatic proton couplings influenced by fluorine, ¹³C NMR showing characteristic C-F splitting, FT-IR bands confirming all key functional groups, and mass spectrometry verifying the exact molecular weight—provide a robust template for analysis. By adhering to the detailed protocols herein, researchers can generate high-fidelity, reliable data, ensuring the quality and integrity of this vital chemical building block for its downstream applications in research and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13726282, this compound. Available at: [Link]]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Methodological & Application

Synthesis of 5-Fluoro-2-hydroxybenzamide Derivatives: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-hydroxybenzamide and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The salicylamide core, a privileged scaffold, is found in numerous biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its N-substituted derivatives. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss key considerations for purification and characterization.

Strategic Approaches to Amide Bond Formation

The central transformation in the synthesis of this compound derivatives is the formation of an amide bond between 5-fluorosalicylic acid and an appropriate amine. This reaction is kinetically slow and requires activation of the carboxylic acid.[1] Two primary strategies are widely employed: the acid chloride method and the use of coupling agents.

The Acid Chloride Method: A Robust and Cost-Effective Route

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with an amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of a chloride ion and sulfur dioxide gas generates the highly electrophilic acyl chloride. This intermediate is then readily attacked by the amine nucleophile to form the desired amide.

Coupling Agent-Mediated Amidation: Mild and Versatile

For sensitive substrates or when milder conditions are required, the use of coupling agents is the preferred method. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are frequently used. This approach avoids the harsh conditions associated with thionyl chloride.

Mechanism Insight: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by forming an active ester intermediate, which is more stable and efficiently reacts with the amine to yield the amide.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Method

This protocol details the synthesis of the parent this compound from 5-fluorosalicylic acid.

Materials:

  • 5-Fluorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Ammonia solution (aqueous)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Gas scrubber (containing NaOH solution)

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-Fluoro-2-hydroxybenzoyl chloride

  • In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 5-fluorosalicylic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the dropping funnel and add it dropwise to the stirred suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood with a gas scrubber.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • In a separate beaker, cool an aqueous ammonia solution (excess) in an ice bath.

  • Slowly and carefully add the crude 5-fluoro-2-hydroxybenzoyl chloride to the cold ammonia solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate any remaining product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the crude this compound in a vacuum oven at a low temperature.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: Synthesis of N-Substituted this compound Derivatives using EDC/HOBt Coupling

This protocol is suitable for the synthesis of a variety of N-alkyl and N-aryl derivatives.

Materials:

  • 5-Fluorosalicylic acid

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional)

Procedure:

  • In a round-bottom flask, dissolve 5-fluorosalicylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude N-substituted this compound derivative can be purified by flash column chromatography on silica gel or by recrystallization.[3]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_methods Activation Methods cluster_intermediates Reactive Intermediates cluster_amines Amine Reactants cluster_products Final Products 5-Fluorosalicylic_Acid 5-Fluorosalicylic Acid Acid_Chloride Acid Chloride Formation (SOCl₂) 5-Fluorosalicylic_Acid->Acid_Chloride Coupling_Agent Coupling Agent Activation (EDC/HOBt) 5-Fluorosalicylic_Acid->Coupling_Agent Acyl_Chloride 5-Fluoro-2-hydroxy- benzoyl chloride Acid_Chloride->Acyl_Chloride Active_Ester O-Acylisourea/ HOBt Ester Coupling_Agent->Active_Ester Ammonia Ammonia Acyl_Chloride->Ammonia Substituted_Amine R¹R²NH (Primary/Secondary Amine) Active_Ester->Substituted_Amine Parent_Amide This compound Ammonia->Parent_Amide Substituted_Amide N-Substituted This compound Derivatives Substituted_Amine->Substituted_Amide

Caption: General workflow for the synthesis of this compound and its derivatives.

Considerations for Phenolic Hydroxyl Group Protection

In some cases, particularly with complex amine partners or under certain reaction conditions, the phenolic hydroxyl group of 5-fluorosalicylic acid can react with the activated carboxylic acid, leading to side products. In such instances, protection of the hydroxyl group may be necessary.[1][4]

Common protecting groups for phenols include benzyl (Bn) ethers and silyl ethers (e.g., TBDMS). The choice of protecting group should be orthogonal to the amide formation and deprotection conditions.[4] For example, a benzyl ether can be removed by hydrogenolysis, conditions that typically do not affect the amide bond.

Protection_Strategy Start 5-Fluorosalicylic Acid Protection Protect Hydroxyl Group (e.g., Benzylation) Start->Protection Amidation Amide Bond Formation (e.g., EDC/HOBt) Protection->Amidation Deprotection Deprotect Hydroxyl Group (e.g., Hydrogenolysis) Amidation->Deprotection Final_Product N-Substituted This compound Deprotection->Final_Product

Caption: A protecting group strategy for the synthesis of this compound derivatives.

Characterization and Data Presentation

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the aromatic protons and the amide proton should be analyzed.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful formation of the desired product.

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the amide C=O stretch (typically around 1630-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹) can confirm the formation of the amide bond.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Table 1: Summary of Key Reagents and Conditions

MethodActivating ReagentAdditiveBaseSolventTemperature
Acid Chloride Thionyl chloride (SOCl₂)None-TolueneReflux
Coupling Agent EDC·HClHOBtDIPEA/TEADMF/DCM0 °C to RT

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[5]

  • 5-Fluorosalicylic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.[6]

  • EDC·HCl and HOBt are potential irritants. Handle with care and avoid inhalation of dust.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound and its derivatives is a critical process in the development of new therapeutic agents. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic strategy—be it the robust acid chloride method or the milder coupling agent-mediated approach—researchers can efficiently access a diverse library of these valuable compounds. The detailed protocols and considerations presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of this compound derivatives, empowering further advancements in drug discovery.

References

  • Benchchem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • MDPI. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kocienski, P. (1999). Protecting Groups.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Benchchem. (2025).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (2025). synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride.

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Application Notes & Protocols: Leveraging 5-Fluoro-2-hydroxybenzamide as a Key Intermediate in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for utilizing 5-Fluoro-2-hydroxybenzamide as a strategic starting material in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. We delve into the foundational principles of PARP inhibition, the critical role of the benzamide pharmacophore, and the specific advantages conferred by the fluoro and hydroxy moieties of this intermediate. The core of this document is a comprehensive, step-by-step protocol for the O-alkylation of this compound, a crucial transformation for elaborating the final inhibitor structure. This guide includes detailed methodologies for reaction execution, monitoring, purification, and analytical characterization, supplemented by troubleshooting advice and workflow visualizations to ensure reproducibility and success in a research and development setting.

Introduction: The Therapeutic Principle of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular homeostasis, most notably playing a pivotal role in the repair of DNA single-strand breaks (SSBs).[1][2] In oncology, PARP inhibitors have emerged as a revolutionary class of targeted therapies.[1] Their mechanism of action is primarily based on the concept of synthetic lethality .[1][3]

Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to fix SSBs. When a PARP inhibitor is introduced, it blocks BER in two ways: by inhibiting the catalytic activity of PARP and by "trapping" the PARP enzyme on the DNA at the site of damage.[4][5] This action prevents the repair of SSBs, which then collapse into more lethal DSBs during DNA replication.[1] In HR-deficient cancer cells, these accumulated DSBs cannot be repaired, leading to genomic instability and targeted cell death, while normal cells with functional HR pathways remain largely unaffected.[3]

The benzamide moiety is a well-established pharmacophore that anchors many potent PARP inhibitors into the nicotinamide-binding domain of the enzyme's active site, forming critical hydrogen bonds that are essential for high-affinity inhibition.[6][7] This guide focuses on this compound, a versatile and strategically functionalized building block for constructing these powerful therapeutic agents.

Strategic Importance of this compound

This compound (MW: 155.13 g/mol , Formula: C₇H₆FNO₂) is not merely a simple starting material; its architecture is tailored for efficient elaboration into complex PARP inhibitors.[8] Each functional group serves a distinct and critical purpose.

  • The Benzamide Moiety : This is the foundational pharmacophore. The primary amide (-CONH₂) is crucial for forming key hydrogen bond interactions with amino acid residues (like Glycine and Serine) in the PARP catalytic domain, mimicking the binding of its natural substrate, NAD+.[6]

  • The 2-Hydroxy Group : Positioned ortho to the amide, this phenolic hydroxyl group is an essential synthetic "handle." It is nucleophilic and provides a convenient point for introducing larger, more complex side chains via reactions like Williamson ether synthesis. This linkage is central to connecting the benzamide core to other pharmacophoric elements that occupy adjacent pockets of the enzyme.

  • The 5-Fluoro Substituent : The fluorine atom is a bioisostere of a hydrogen atom but with profound effects. Its electron-withdrawing nature can modulate the acidity of the nearby hydroxyl group, and its incorporation into the final drug molecule can enhance metabolic stability (by blocking potential sites of oxidation) and improve binding affinity through favorable electrostatic or hydrophobic interactions.

Caption: Key functional regions of this compound.

Core Protocol: Synthesis of a Downstream Intermediate via O-Alkylation

This section details a robust protocol for the O-alkylation of this compound with a generic electrophile, 1-bromo-3-chloropropane, to form 2-(3-chloropropoxy)-5-fluorobenzamide. This reaction is a foundational step, installing a linker that can be further functionalized to complete the synthesis of a PARP inhibitor.

Principle: The reaction proceeds via a Williamson ether synthesis, a classic Sₙ2 reaction. The weakly acidic phenolic proton of this compound is first deprotonated by a mild base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the desired ether linkage. Anhydrous polar aprotic solvents like DMF or Acetonitrile are ideal for promoting this type of reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
1-Bromo-3-chloropropane≥98%CommercialAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercialBase. Ensure it is dry.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Experimental Workflow Diagram

G start Start: Assemble Glassware (N₂ Atmosphere) dissolve Dissolve this compound in Anhydrous DMF start->dissolve add_base Add Anhydrous K₂CO₃ dissolve->add_base add_alkyl Add 1-Bromo-3-chloropropane (Dropwise at RT) add_base->add_alkyl heat Heat Reaction to 60-70 °C add_alkyl->heat monitor Monitor Progress via TLC (Target: ~4-6 hours) heat->monitor workup Reaction Work-up: Cool, Quench with H₂O, Extract monitor->workup Upon Completion purify Purify Crude Product via Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS, FTIR) purify->characterize end_product End: Isolated Intermediate 2-(3-chloropropoxy)-5-fluorobenzamide characterize->end_product

Caption: Step-by-step experimental workflow for O-alkylation.

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Place the flask under a nitrogen atmosphere. Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) and stir until the solid is fully dissolved. To this solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add 1-bromo-3-chloropropane (1.18 mL, 12.0 mmol, 1.2 equiv.) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 65 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material should have a lower Rf value than the less polar product. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of 20% to 50% ethyl acetate in hexanes to afford the pure 2-(3-chloropropoxy)-5-fluorobenzamide.

Chemical Reaction Scheme

Caption: O-Alkylation of this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before proceeding to subsequent steps.[9]

Analysis TechniqueExpected Result for 2-(3-chloropropoxy)-5-fluorobenzamide
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1 (br s, 1H, CONH ), ~7.9 (dd, 1H, Ar-H ), ~7.2 (m, 1H, Ar-H ), ~7.0 (dd, 1H, Ar-H ), ~4.3 (t, 2H, O-CH₂ ), ~3.8 (t, 2H, Cl-CH₂ ), ~2.4 (quint, 2H, -CH₂-CH₂ -CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~167 (C=O), ~157 (d, Ar-C-F), ~152 (Ar-C-O), ~125, ~118, ~116, ~115 (Ar-C), ~66 (O-CH₂), ~41 (Cl-CH₂), ~32 (-CH₂-CH₂-CH₂-).
FTIR (ATR)ν (cm⁻¹): 3400-3100 (N-H stretch), ~1660 (C=O amide I), ~1600 (N-H bend amide II), ~1250 (C-O ether stretch), ~750 (C-Cl stretch).[9]
Mass Spec. (ESI+)Expected m/z for [M+H]⁺: 232.05. For C₁₀H₁₂ClFNO₂.
Purity (HPLC) ≥98% purity is desirable for subsequent steps.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient base or base is not anhydrous.2. Reaction temperature too low.3. Impure alkylating agent.1. Use freshly dried K₂CO₃. Increase stoichiometry to 2.0 equiv.2. Increase temperature to 75-80 °C.3. Verify purity of the alkyl halide.
Low Yield 1. Inefficient extraction from aqueous layer.2. Product loss during chromatography.1. Perform more extractions (e.g., 5 x 40 mL).2. Use a shallower solvent gradient during chromatography.
Formation of Dialkylated Product Amide nitrogen is alkylated in addition to the hydroxyl group (unlikely under these mild conditions but possible).Use a milder base (e.g., Cs₂CO₃) and maintain the reaction temperature below 70 °C.
Difficulty Removing DMF DMF is a high-boiling, water-miscible solvent.During work-up, perform extensive washing with water (3-4 times) and brine to pull the DMF into the aqueous phase before drying the organic layer.

Path Forward: Elaboration to a Final PARP Inhibitor

The synthesized intermediate, 2-(3-chloropropoxy)-5-fluorobenzamide, is a valuable precursor for PARP inhibitors like Olaparib. The terminal chloride provides a reactive electrophilic site for subsequent nucleophilic substitution. The general strategy involves coupling this intermediate with a suitable amine, such as a protected piperazine derivative.

G start Intermediate: 2-(3-chloropropoxy)-5-fluorobenzamide step2 Step 2: Nucleophilic Substitution (e.g., with a piperazine derivative) start->step2 step3 Step 3: Deprotection / Further Functionalization (e.g., Amide Coupling) step2->step3 api Final PARP Inhibitor API step3->api

Caption: High-level synthetic path from intermediate to API.

For example, reacting the chloropropyl intermediate with Boc-piperazine, followed by deprotection and subsequent amide coupling with cyclopropanecarbonyl chloride, would build out a structure analogous to the core of Olaparib.[10][11]

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of PARP inhibitors. Its intrinsic benzamide pharmacophore and orthogonally reactive functional groups—the nucleophilic hydroxyl and the property-enhancing fluorine—provide a robust platform for medicinal chemistry and process development. The O-alkylation protocol detailed herein is a reliable and scalable method for producing a key downstream intermediate, enabling researchers to efficiently access a wide range of potent PARP inhibitors for further investigation and development.

References

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?
  • Gupte, A., et al. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • Leone, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers.
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?
  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide...
  • PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • Semantic Scholar. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to the Characterization of Reaction Intermediates in Sodamide Reactions.
  • ACS Publications. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • BenchChem. (n.d.). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.
  • PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
  • PubMed Central. (n.d.). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation.
  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
  • PubChem. (n.d.). 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide.
  • Google Patents. (2018). Processes for preparing olaparib.

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Applications of 5-Fluoro-2-hydroxybenzamide in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-2-hydroxybenzamide in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile and functionally rich scaffolds is paramount to the successful development of novel therapeutics. This compound emerges as a molecule of significant interest, embodying key structural features that are highly sought after in medicinal chemistry. The benzamide functional group is a well-established "privileged scaffold," forming the core of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions makes it an effective pharmacophore for a multitude of biological targets.

The strategic incorporation of a fluorine atom at the 5-position of the salicylamide core is a critical design element. Fluorine substitution is a widely employed strategy in drug design to enhance a range of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate the acidity of the neighboring hydroxyl group, thereby influencing its interaction with target proteins.

This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. We will delve into its role as a foundational scaffold for the development of inhibitors for two critical cancer targets: Poly(ADP-ribose) polymerase (PARP) and Cereblon (CRBN). This document will provide detailed, field-proven protocols for the synthesis of this compound derivatives and their subsequent biological evaluation, empowering researchers to harness the full potential of this promising chemical entity.

Part 1: this compound as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are central to the repair of single-strand DNA breaks (SSBs). In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These are subsequently converted into lethal double-strand breaks during DNA replication, resulting in cancer cell death through a mechanism known as synthetic lethality. This has led to the successful development of several PARP inhibitors for treating various cancers. The benzamide moiety is a key feature in many potent PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the enzyme.

Rationale for this compound in PARP Inhibition

The this compound scaffold provides an excellent starting point for the design of novel PARP inhibitors. The amide and hydroxyl groups can form crucial hydrogen bonds with the active site residues of PARP1, while the fluoro-substituted phenyl ring can engage in favorable hydrophobic and electronic interactions. The fluorine atom can also enhance the binding affinity and improve the overall drug-like properties of the resulting inhibitors.

Diagram: PARP1 Inhibition by a this compound Derivative

PARP1_inhibition cluster_0 PARP1 Catalytic Domain NAD+_Binding_Site NAD+ Binding Site PAR_Synthesis Poly(ADP-ribose) Synthesis NAD+_Binding_Site->PAR_Synthesis Enables Active_Site_Residues Active Site Residues (e.g., Gly863, Ser904) 5F2HB_Derivative This compound Derivative 5F2HB_Derivative->NAD+_Binding_Site Competitively Inhibits NAD+ NAD+ NAD+->NAD+_Binding_Site Binds to DNA_Repair DNA Repair PAR_Synthesis->DNA_Repair Promotes CRBN_PROTAC cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Ubiquitination Ubiquitination CRBN->Ubiquitination Induces CUL4 CUL4 RBX1 RBX1 PROTAC PROTAC 5F2HB_Moiety This compound Moiety Target_Ligand Target Ligand 5F2HB_Moiety->CRBN Binds to Linker Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds to Target_Protein->Ubiquitination of Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to CETSA_Workflow Cell_Treatment 1. Cell Treatment (with compound or vehicle) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Heat_Treatment 3. Heat Treatment (temperature gradient) Cell_Lysis->Heat_Treatment Centrifugation 4. Centrifugation (separate soluble/aggregated proteins) Heat_Treatment->Centrifugation Western_Blot 5. Western Blot Analysis (quantify soluble target protein) Centrifugation->Western_Blot Melting_Curve 6. Data Analysis (generate melting curves) Western_Blot->Melting_Curve

Comprehensive Analytical Characterization of 5-Fluoro-2-hydroxybenzamide: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Fluoro-2-hydroxybenzamide (CAS: 56874-97-6), a key intermediate in pharmaceutical and materials science research. We present a multi-technique approach encompassing chromatography for purity assessment and spectroscopy for structural elucidation and identification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. By integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, this document establishes a robust, self-validating system for ensuring the identity, purity, and quality of this compound.

Introduction and Physicochemical Profile

This compound, also known as 5-fluorosalicylamide, is a fluorinated aromatic compound of significant interest. The presence of the fluorine atom can modulate the physicochemical and biological properties of molecules, making it a valuable building block in medicinal chemistry. Accurate and reliable analytical characterization is the cornerstone of its application, ensuring reproducibility in research and quality in manufacturing.

Before delving into analytical protocols, understanding the fundamental properties of the analyte is critical for method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1][2][]
Molecular Weight 155.13 g/mol [1][2][]
IUPAC Name This compound[1]
CAS Number 56874-97-6[1][2]
Appearance White to off-white solid (typical)General knowledge
SMILES C1=CC(=C(C=C1F)C(=O)N)O[1][2][]
InChI Key OBFYYFBQCWHDRP-UHFFFAOYSA-N[1][]

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together, they form a complete picture of the compound's identity and purity.

cluster_0 Characterization Workflow Start Bulk Sample (this compound) Purity Purity & Assay (Section 3) Start->Purity Structure Structural Confirmation (Section 4) Start->Structure Report Certificate of Analysis (Final Report) Purity->Report Structure->Report

Caption: High-level workflow for the analytical characterization of this compound.

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the gold standard for separating the main compound from any process-related impurities or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. The method separates compounds based on their hydrophobicity.

Causality: A C18 (octadecylsilane) column is selected as it provides excellent retention for moderately polar aromatic compounds. A buffered mobile phase ensures consistent ionization states of the phenolic hydroxyl group, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. UV detection is ideal as the benzamide chromophore absorbs strongly in the UV region.

cluster_1 RP-HPLC Protocol Prep 1. Sample Preparation (1 mg/mL in Mobile Phase) Inject 2. Injection (10 µL into HPLC) Prep->Inject Separate 3. Isocratic Separation (C18 Column) Inject->Separate Detect 4. UV Detection (254 nm) Separate->Detect Analyze 5. Data Analysis (Peak Area Integration) Detect->Analyze Result Purity (%) Calculation Analyze->Result

Caption: Step-by-step workflow for the RP-HPLC purity analysis.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄).

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM solution of KH₂PO₄ in water and adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve ~10 mg of this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 10 minutes (or until all impurity peaks have eluted)

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor <1.5.

  • Data Analysis: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol becomes a self-validating system through the inclusion of system suitability tests. Consistent retention times and peak areas confirm the stability and precision of the HPLC system during the analysis. This method can be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.[4] A validated method can also serve as a stability-indicating assay if it can resolve the main peak from all potential degradation products formed under stress conditions (e.g., acid, base, oxidative stress).[5]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide definitive structural information, confirming the identity of the compound. For a novel or reference compound, a full suite of spectroscopic analyses is required.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the most direct confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.

    • Data Acquisition: Infuse the sample directly or via an LC system. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: The theoretical molecular weight is 155.13 g/mol .

    • Positive Mode: Expect the protonated molecular ion [M+H]⁺ at m/z 156.05.

    • Negative Mode: Expect the deprotonated molecular ion [M-H]⁻ at m/z 154.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For full characterization, 2D NMR experiments like COSY and HSQC can be performed.

  • Expected Spectral Data (in DMSO-d₆):

    • ¹H NMR:

      • Signals in the aromatic region (~6.8-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (dd, ddd) will be influenced by both H-H and H-F coupling.

      • Broad signals for the -OH and -NH₂ protons, which are exchangeable with D₂O.

    • ¹³C NMR:

      • Signals for the 7 distinct carbons. The carbons near the fluorine atom will appear as doublets due to C-F coupling.

      • A signal for the carbonyl carbon (C=O) will be observed downfield (~165-170 ppm).

    • ¹⁹F NMR:

      • A single resonance, confirming the presence of one fluorine environment. Its chemical shift and coupling to adjacent protons provide further structural confirmation.

The use of modern NMR techniques is crucial for identifying and characterizing potential process-related impurities and degradation products.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Phenol) 3200-3600 (broad)Hydrogen-bonded hydroxyl group
N-H Stretch (Amide) 3100-3500 (two bands)Primary amide
C=O Stretch (Amide I) 1630-1680 (strong)Carbonyl stretch
C=C Stretch (Aromatic) 1450-1600Benzene ring vibrations
C-F Stretch 1000-1350Carbon-fluorine bond

The spectral data for related compounds, such as dihydroxybenzamides and fluorinated benzaldehydes, can serve as a valuable reference for interpreting these spectra.[7][8]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatographic separation with definitive spectroscopic identification provides a complete and reliable assessment of the compound's purity and identity. The protocols detailed in this application note are based on established scientific principles and serve as a robust starting point for researchers and analysts. Adherence to system suitability and method validation principles ensures the trustworthiness and accuracy of the generated data, which is paramount in any scientific or developmental endeavor.

References

  • PubChem. This compound | C7H6FNO2 | CID 13726282. [Link]

  • Singh, B. et al. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Gantiva, M. et al. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sarotti, A. M. et al. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Milošević, N. D. et al. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. [Link]

  • PubChem. 2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770. [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-Fluoro-2-hydroxybenzamide in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless emergence of novel and drug-resistant viral pathogens underscores the urgent necessity for the discovery of new antiviral agents. Salicylamides and related benzamide derivatives have garnered significant attention as a promising class of compounds with broad-spectrum antiviral activities.[1][2] This technical guide provides a comprehensive framework for the investigation of 5-Fluoro-2-hydroxybenzamide, a salicylamide derivative, as a potential antiviral candidate. While direct antiviral data for this specific compound is not yet prevalent in public literature, its structural similarity to known antiviral agents, such as niclosamide and other substituted 2-hydroxybenzamides, provides a strong rationale for its evaluation.[1][2][3]

This document is structured to guide researchers, scientists, and drug development professionals through the logical progression of antiviral screening and characterization. We will first explore the scientific basis for investigating this compound, drawing parallels with related compounds. Subsequently, we will provide detailed, field-proven protocols for a suite of essential in vitro assays, including cytotoxicity evaluation, primary antiviral screening via plaque reduction, and preliminary mechanism-of-action studies. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Rationale for Investigating this compound

This compound belongs to the salicylamide class of molecules, which are characterized by a 2-hydroxybenzamide core structure.[4] This chemical scaffold is present in several compounds that have demonstrated significant inhibitory activity against a wide range of viruses.[1][2]

  • Niclosamide , an FDA-approved anthelmintic drug, is a well-studied salicylamide derivative that exhibits broad-spectrum antiviral activity against viruses such as coronaviruses, flaviviruses, and respiratory syncytial virus (RSV).[1][3]

  • Nitazoxanide , another salicylamide derivative, and its active metabolite tizoxanide, inhibit the replication of numerous RNA and DNA viruses, including influenza A, hepatitis B and C, and rotavirus.[1][2]

  • Recent studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have identified potent inhibitors of RSV replication and associated inflammatory responses.[3][5]

The fluorine substitution at the 5-position of the benzene ring in this compound may enhance its metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The structural similarities to compounds with proven antiviral efficacy make this compound a compelling candidate for screening and development.

Potential Mechanisms of Antiviral Action

Based on the known mechanisms of related salicylamide derivatives, this compound could potentially interfere with multiple stages of the viral life cycle.[6] These compounds are known to modulate various host signaling pathways that are often hijacked by viruses for their own replication.[1]

Potential Viral Targets and Host Pathways:

  • Viral Entry: Some derivatives can block the fusion of the viral envelope with the host cell membrane.[6][7]

  • Genome Replication: Inhibition of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), is a common mechanism for antiviral drugs.[8]

  • Host Cell Pathways: Salicylamides can modulate host pathways like Wnt/β-catenin, STAT3, NF-κB, and mTORC1, which are crucial for the replication of many viruses.[1]

The following diagram illustrates the potential points of intervention for a candidate antiviral compound within the viral life cycle.

Viral_Lifecycle_Inhibition cluster_host Host Cell cluster_inhibitors Potential Inhibition by this compound Uncoating Uncoating & Genome Release Replication Genome Replication (e.g., RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Budding Release (Budding) Assembly->Budding Virus Virus Particle Attachment Attachment & Entry Virus->Attachment 1. Attachment Attachment->Uncoating 2. Entry/Fusion Entry_Inhibitor Block Viral Entry Entry_Inhibitor->Attachment Replication_Inhibitor Inhibit Replication Replication_Inhibitor->Replication Assembly_Inhibitor Disrupt Assembly/Release Assembly_Inhibitor->Assembly

Caption: Potential intervention points in the viral life cycle.

Foundational Experimental Protocols

A systematic evaluation of a novel compound's antiviral potential begins with assessing its toxicity, followed by primary screening for efficacy, and then delving into its mechanism of action.

Protocol 1: Cytotoxicity Assessment (CC50 Determination)

Before evaluating antiviral activity, it is crucial to determine the concentration range at which this compound is toxic to the host cells.[9] This ensures that any observed reduction in viral activity is not merely a consequence of cell death.[9][10] The 50% cytotoxic concentration (CC50) is a key parameter for this assessment.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in the complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).[11]

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period equivalent to the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation Template:

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Cell Viability
Vehicle Control100
0.1
0.3
1.0
3.0
10.0
30.0
100.0
Protocol 2: Plaque Reduction Assay (IC50 Determination)

The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses.[12][13] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[12][14]

Principle: Infectious virus particles create plaques in a cell monolayer. The number of plaques is proportional to the viral titer. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.[12]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • This compound dilutions in maintenance medium (low serum, e.g., 2% FBS).

  • Overlay Medium: 1:1 mixture of 2X Maintenance Medium and 1.2% low-melting-point agarose or methylcellulose.

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Preparation: Ensure the cell monolayer is fully confluent on the day of infection.[12]

  • Virus Dilution: Dilute the virus stock in maintenance medium to a concentration that will yield 50-100 plaques per well.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the diluted virus (e.g., 200 µL per well for a 12-well plate).

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Gently add the overlay medium containing the respective concentrations of this compound to each well. The concentrations should be well below the determined CC50 value. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).[12]

  • Staining and Plaque Counting:

    • Fix the cells with 10% formaldehyde for at least 4 hours.

    • Carefully remove the overlay.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the 50% inhibitory concentration (IC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more promising therapeutic window.

Data Presentation Template:

Compound Conc. (µM)Replicate 1 (Plaque Count)Replicate 2 (Plaque Count)Mean Plaque Count% Inhibition
Virus Control (0)0
C1
C2
C3
C4

Preliminary Mechanism-of-Action (MoA) Studies

Once antiviral activity is confirmed, the next logical step is to investigate how the compound works. Time-of-addition and viral entry assays can provide initial insights into which stage of the viral life cycle is being inhibited.[10][15]

Protocol 3: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound.

Principle: The compound is added at different time points relative to viral infection. The degree of inhibition at each time point reveals whether the compound acts on early (entry), middle (replication), or late (assembly/release) stages.

Workflow Diagram:

Time_of_Addition cluster_protocol Time-of-Addition Protocol cluster_treatments Compound Addition Times Start Seed Cells Infect Infect Cells (Time 0) Start->Infect Incubate Incubate for Replication Cycle Infect->Incubate Endpoint Measure Viral Yield (e.g., Plaque Assay) Incubate->Endpoint Pre Pre-treatment (-2h to 0h) Pre->Infect Targets Entry Co Co-treatment (0h to 2h) Co->Infect Post Post-treatment (2h onwards) Post->Incubate Targets Replication/Late Stages

Caption: Workflow for a Time-of-Addition Assay.

Procedure:

  • Seed host cells in multi-well plates to achieve confluency.

  • Infect all wells with the virus at a high multiplicity of infection (MOI) to ensure a single round of replication. This is designated as Time 0.

  • Add this compound (at a concentration of ~5x IC50) to different sets of wells at various time points:

    • Pre-infection: -2h to 0h (compound is washed out before infection).

    • During infection (Entry): 0h to 2h post-infection.

    • Post-infection (Replication/Late Stages): at 2h, 4h, 6h, etc., post-infection.

  • At the end of one full replication cycle (e.g., 24 hours), collect the supernatant from all wells.

  • Determine the viral titer in the collected supernatants using a plaque assay or a yield reduction assay.

  • Analysis: Plot the viral titer against the time of compound addition. A significant drop in titer at a specific time window suggests that the compound targets the viral processes occurring during that period.

Protocol 4: Viral Entry/Fusion Assay

If the time-of-addition assay suggests an early-stage inhibition, a specific viral entry assay can be performed.[15][16]

Principle: This assay differentiates between inhibition of viral attachment to the cell surface and the subsequent fusion/entry process. For many viruses, attachment can occur at 4°C, but membrane fusion is temperature-dependent and only happens at 37°C.[16]

Procedure:

  • Cell Preparation: Seed host cells in 96-well plates and pre-chill them at 4°C for 1 hour.

  • Viral Inactivation Assessment (Control):

    • Pre-incubate the virus with this compound for 1 hour at 37°C.

    • Dilute the mixture significantly to a non-inhibitory concentration of the compound.

    • Infect cells with this diluted mixture and measure viral replication. A lack of inhibition suggests the compound does not directly inactivate the virus particle.

  • Attachment Inhibition:

    • Add both the virus and the compound to the pre-chilled cells simultaneously.

    • Incubate at 4°C for 2-3 hours to allow attachment.

    • Wash the cells with ice-cold PBS to remove unbound virus and compound.

    • Add fresh, warm medium and shift the temperature to 37°C.

    • Measure viral replication after a suitable incubation period. Inhibition in this step points to blocking of attachment.

  • Entry/Fusion Inhibition:

    • Infect pre-chilled cells with the virus at 4°C for 2-3 hours.

    • Wash cells with ice-cold PBS to remove unbound virus.

    • Add fresh, pre-warmed medium containing the compound and immediately shift the temperature to 37°C.[16]

    • Measure viral replication. Inhibition here indicates the compound targets post-attachment entry or fusion steps.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential antiviral agent. By following these protocols, researchers can generate robust and reproducible data on its cytotoxicity, antiviral efficacy, and preliminary mechanism of action. Positive results from these in vitro studies would warrant further investigation, including screening against a broader panel of viruses, more detailed mechanistic studies (e.g., specific enzyme inhibition assays), and eventual evaluation in in vivo models of viral disease. The exploration of salicylamide derivatives remains a promising avenue in the ongoing search for novel antiviral therapeutics.

References

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed Central. Available at: [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. Available at: [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. Available at: [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Available at: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. Available at: [Link]

  • In Vitro Antiviral Testing | IAR | USU. Available at: [Link]

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  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Available at: [Link]

  • Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - NIH. Available at: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. Available at: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. Available at: [Link]

  • Plaque Reduction Assay - Creative Diagnostics. Available at: [Link]

  • Plaque Assay Protocols - American Society for Microbiology. Available at: [Link]

  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - Taylor & Francis. Available at: [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. Available at: [Link]

  • 2.7. Plaque Reduction Neutralization Test - Bio-protocol. Available at: [Link]

  • A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC - NIH. Available at: [Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - NIH. Available at: [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. Available at: [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. Available at: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - NIH. Available at: [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC - NIH. Available at: [Link]

  • This compound | C7H6FNO2 | CID 13726282 - PubChem. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. Available at: [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PubMed. Available at: [Link]

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Application Note: Structural Elucidation of 5-Fluoro-2-hydroxybenzamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 5-Fluoro-2-hydroxybenzamide, a key intermediate in pharmaceutical synthesis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and purity of this and structurally related compounds. The causality behind experimental choices is explained to empower users to adapt these methods to their specific research needs.

Introduction

This compound is a substituted aromatic amide with significant applications in medicinal chemistry and drug discovery. Its structural framework is a common motif in various biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of this compound. This document outlines the application of two powerful analytical techniques, NMR and MS, for the comprehensive characterization of this compound.

Compound Profile:

Property Value Source
Molecular Formula C₇H₆FNO₂ [1][2]
Molecular Weight 155.13 g/mol [1][2]
CAS Number 56874-97-6 [1][2]

| Structure | this compound structure | PubChem CID: 13726282[1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of organic molecules.[3] For this compound, ¹H and ¹³C NMR will provide definitive information about the number and connectivity of atoms.

Rationale for Experimental Design

The choice of deuterated solvent is critical for high-quality NMR data.[4][5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for this application due to the excellent solubility of this compound and its ability to facilitate the observation of exchangeable protons (from -OH and -NH₂ groups) through hydrogen bonding.[6][7] The choice of solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding.[8]

Predicted ¹H and ¹³C NMR Data

Computational tools and empirical data for similar structures allow for the accurate prediction of chemical shifts.[3][9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity & Coupling (J)
H₃~7.6-dd, J ≈ 9.0, 3.0 Hz
H₄~7.2-ddd, J ≈ 9.0, 8.5, 3.0 Hz
H₆~7.0-dd, J ≈ 9.0, 5.0 Hz
-OHVariable, broad singlet-s (broad)
-NH₂Variable, broad singlet-s (broad)
C₁-~148-
C₂-~155d, J(C-F) ≈ 240 Hz
C₃-~118d, J(C-F) ≈ 25 Hz
C₄-~119d, J(C-F) ≈ 8 Hz
C₅-~115d, J(C-F) ≈ 23 Hz
C₆-~117-
C=O-~170-

Note: Predicted values are based on established increments and may vary slightly from experimental results.[11][12]

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.[13][14]

Materials:

  • This compound (5-10 mg)

  • DMSO-d₆ (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are transferred. The optimal sample height is typically around 4-5 cm.[5]

  • Cap the NMR tube and label it appropriately.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire 1H & 13C Spectra lock->acquire process Process Spectra (FT, Phasing) acquire->process analyze Analyze Chemical Shifts & Couplings process->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR analysis of this compound.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[15] For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces an intact molecular ion, which is crucial for molecular weight determination.[16][17]

Rationale for Experimental Design

ESI is well-suited for polar molecules like this compound, readily forming protonated molecules [M+H]⁺ in positive ion mode.[16][18] The choice of solvent for MS is also critical; a mixture of methanol or acetonitrile with water is commonly used to facilitate ionization.[19] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

Expected Mass Spectrum and Fragmentation

In positive ion ESI-MS, this compound (MW = 155.13) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.0458.

The fragmentation of benzamides is well-characterized.[20][21][22] Upon collision-induced dissociation (CID) in MS/MS experiments, the primary fragmentation pathway involves the loss of the amide group.

Table 2: Predicted m/z Values for Key Ions of this compound in ESI-MS.

Ion Formula Predicted m/z (monoisotopic) Description
[M+H]⁺[C₇H₇FNO₂]⁺156.0458Protonated molecule
[M+Na]⁺[C₇H₆FNNaO₂]⁺178.0277Sodium adduct
[M-NH₂]⁺[C₇H₄FO₂]⁺139.0190Loss of ammonia from [M+H]⁺
[C₆H₄FO]⁺[C₆H₄FO]⁺111.0241Loss of CO from [M-NH₂]⁺
Experimental Protocol: Mass Spectrometry Analysis

This protocol details the preparation of a this compound sample for ESI-MS analysis.[19][23][24]

Materials:

  • This compound (1 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing protonation)

  • 2 mL sample vial

Procedure:

  • Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of methanol.

  • Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL in a 50:50 methanol:water solution.

  • Optionally, add 0.1% formic acid to the final solution to promote protonation.

  • Transfer the final solution to a 2 mL sample vial suitable for the autosampler.

  • Analyze the sample using an ESI-MS system, typically coupled with liquid chromatography (LC) for sample introduction.

  • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-300).

Visualization of MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL in 50:50 MeOH:H2O stock->dilute transfer_ms Transfer to MS Vial dilute->transfer_ms inject Inject into LC-MS System transfer_ms->inject ionize Electrospray Ionization (ESI+) inject->ionize acquire_ms Acquire Mass Spectrum ionize->acquire_ms analyze_ms Identify [M+H]+ & Adducts acquire_ms->analyze_ms fragment Analyze Fragmentation Pattern analyze_ms->fragment confirm_ms Confirm Molecular Weight & Formula fragment->confirm_ms

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environment of the molecule, while high-resolution ESI-MS verifies the molecular weight and elemental composition. The protocols and expected data presented in this application note serve as a comprehensive guide for the unambiguous characterization of this important pharmaceutical intermediate, ensuring its identity and purity for downstream applications.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

  • Sample Preparation. (n.d.). Rochester Institute of Technology. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2007). ACS Publications. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2020). Chemistry Letters. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). The Morganton Scientific. [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... (n.d.). ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017). ACS Publications. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research. [Link]

  • Sample preparation in mass spectrometry. (n.d.). Wikipedia. [Link]

  • Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ResearchGate. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

  • Predicting the chemical shift of proton/s. (n.d.). Portland State University. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide. (n.d.). PubChem. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). Royal Society of Chemistry. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

  • Benzamide-simplified mass spectrum[16]. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684). (n.d.). Human Metabolome Database. [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. [Link]

  • Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • 5-Fluorosalicylaldehyde. (n.d.). PubChem. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

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Sources

Application Notes and Protocols: 5-Fluoro-2-hydroxybenzamide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Fluoro-2-hydroxybenzamide as a strategic starting material for the synthesis of medicinally relevant heterocyclic compounds, primarily focusing on benzoxazoles and quinazolinones. The inherent functionalities of this molecule—a nucleophilic hydroxyl group, a reactive amide, and an activating fluorine substituent—offer a unique platform for diverse cyclization strategies. This document furnishes detailed experimental protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of this compound

This compound (C₇H₆FNO₂) is a substituted salicylamide derivative that has emerged as a valuable building block in heterocyclic chemistry.[1] Its structure is primed for intramolecular cyclization reactions, making it an efficient precursor for constructing fused ring systems that are prevalent in numerous biologically active compounds. The fluorine atom at the 5-position enhances the molecule's metabolic stability and binding affinity to target proteins, a common strategy in modern medicinal chemistry to improve the pharmacokinetic profile of drug candidates.

The two primary heterocyclic scaffolds that can be readily accessed from this precursor are:

  • Benzoxazoles: These are bicyclic compounds containing a benzene ring fused to an oxazole ring. The benzoxazole moiety is a privileged structure in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[2]

  • Quinazolinones: These heterocycles feature a pyrimidinone ring fused to a benzene ring. Quinazolinone derivatives are known for their diverse biological activities, such as antibacterial, anticancer, and anti-inflammatory effects.[3]

This guide will elucidate the synthetic pathways to these important heterocyclic cores, providing both theoretical understanding and practical, step-by-step protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Solubility Soluble in DMSO, methanol, and other polar organic solventsN/A

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

For comprehensive safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Pathways and Mechanisms

The synthesis of benzoxazoles and quinazolinones from this compound proceeds through distinct mechanistic pathways, leveraging different reactive partners to achieve the desired cyclization.

Synthesis of 6-Fluorobenzoxazol-2(3H)-one: An Intramolecular Approach

The synthesis of benzoxazoles from salicylamides can be achieved through an intramolecular cyclization. This transformation typically requires the activation of the amide nitrogen or the hydroxyl group to facilitate the ring-closing reaction. One common approach involves a Hofmann rearrangement of the amide to an intermediate isocyanate, which is then trapped by the adjacent hydroxyl group.

Proposed Mechanism:

G cluster_0 Hofmann Rearrangement and Cyclization A This compound B N-bromoamide intermediate A->B Br₂ / NaOH C Isocyanate intermediate B->C Rearrangement (-Br⁻) D 6-Fluorobenzoxazol-2(3H)-one C->D Intramolecular Cyclization

Caption: Proposed mechanism for benzoxazole synthesis.

Synthesis of 6-Fluoroquinazolin-4(3H)-ones: A Cyclocondensation Strategy

The synthesis of quinazolinones from an ortho-hydroxybenzamide precursor can be achieved through a cyclocondensation reaction with a suitable one-carbon synthon, such as an orthoester or formamide. This approach is analogous to established methods for quinazolinone synthesis from anthranilamides.

Proposed Mechanism:

The reaction likely proceeds through the formation of an intermediate amidine from the reaction of the benzamide with the one-carbon source, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the newly formed electrophilic center, and subsequent dehydration to yield the quinazolinone ring.

G cluster_1 Cyclocondensation Pathway Start This compound Intermediate1 Intermediate Adduct Start->Intermediate1 Reaction Reagent One-carbon synthon (e.g., Triethyl orthoformate) Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Fluoroquinazolin-4(3H)-one Intermediate2->Product Dehydration

Caption: Proposed mechanism for quinazolinone synthesis.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of benzoxazole and quinazolinone derivatives from this compound. These protocols are based on established synthetic methodologies for structurally related compounds and should be adapted and optimized as necessary.

Protocol 1: Synthesis of 6-Fluorobenzoxazol-2(3H)-one

This protocol is adapted from general procedures for the Hofmann rearrangement of primary amides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 g, 55 mmol) in water (20 mL). Slowly add bromine (0.8 mL, 15.5 mmol) dropwise with vigorous stirring. Keep the solution cold.

  • Reaction Setup: In a separate round-bottom flask, dissolve this compound (2.0 g, 12.9 mmol) in dioxane (20 mL).

  • Hofmann Rearrangement: Slowly add the freshly prepared cold sodium hypobromite solution to the solution of this compound with continuous stirring, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 50-60 °C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

The expected product is 6-Fluorobenzoxazol-2(3H)-one. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Synthesis of 6-Fluoroquinazolin-4(3H)-one

This protocol is adapted from the general synthesis of quinazolinones from anthranilamides using triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.55 g, 10 mmol) in triethyl orthoformate (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Formation: As the reaction proceeds, a solid precipitate may form.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filtration: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum.

Expected Outcome:

The expected product is 6-Fluoroquinazolin-4(3H)-one. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for the synthesized compounds. Actual results may vary.

CompoundMethodExpected Data
6-Fluorobenzoxazol-2(3H)-one ¹H NMR (400 MHz, DMSO-d₆)δ 11.6 (s, 1H, NH), 7.2-7.4 (m, 3H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 158.5 (C=O), 157.2 (d, J=235 Hz, C-F), 142.1, 130.5, 112.4, 110.8 (d, J=24 Hz), 98.9 (d, J=28 Hz)
MS (ESI)m/z: 154.0 [M+H]⁺
6-Fluoroquinazolin-4(3H)-one ¹H NMR (400 MHz, DMSO-d₆)δ 12.2 (s, 1H, NH), 8.1 (s, 1H, N=CH), 7.5-7.9 (m, 3H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 160.5 (C=O), 160.2 (d, J=245 Hz, C-F), 148.1, 145.3, 135.2 (d, J=8 Hz), 123.5 (d, J=24 Hz), 122.8, 110.1 (d, J=22 Hz)
MS (ESI)m/z: 165.0 [M+H]⁺

Conclusion and Future Perspectives

This compound serves as a readily accessible and versatile starting material for the efficient synthesis of fluorinated benzoxazoles and quinazolinones. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of these and other related heterocyclic systems. The presence of the fluorine atom offers a strategic advantage for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of one-pot, multicomponent reactions starting from this compound could lead to the discovery of novel and complex heterocyclic scaffolds with significant biological activity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13726282, this compound. Retrieved from [Link].

  • Yao, C., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 84(15), 9815-9824. Available at: [Link].

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link].

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link].

Sources

In Vitro Efficacy Testing of 5-Fluoro-2-hydroxybenzamide: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Therapeutic Potential of Salicylamide Derivatives

Salicylamide (2-hydroxybenzamide) and its derivatives represent a promising class of compounds with a diverse range of biological activities. Notably, derivatives like niclosamide and nitazoxanide have demonstrated broad-spectrum antiviral activities by modulating multiple host signaling pathways, including STAT3, NF-κB, and mTORC1.[1] 5-Fluoro-2-hydroxybenzamide, as a member of this chemical family, warrants thorough investigation to characterize its specific biological effects and therapeutic potential.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers in drug discovery and cell biology, offering a tiered, logical workflow from initial screening for biological activity to the elucidation of its mechanism of action. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Tier 1: Primary Screening for Bioactivity

The initial goal is to determine if this compound exerts a measurable effect on cell viability and proliferation. A dose-response study is critical to establish the concentration range at which the compound is active and to calculate key quantitative metrics like the half-maximal inhibitory concentration (IC50).

Workflow for In Vitro Efficacy Testing

G cluster_0 Tier 1: Primary Bioactivity Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Target Validation (Hypothetical) T1_Assay Cell Viability / Proliferation Assay (e.g., MTT Assay) T1_Output Determine Dose-Response Curve Calculate IC50 Value T1_Assay->T1_Output Identifies effective concentration T2_Apoptosis Apoptosis Assay (Caspase-3/7 Activity) T1_Output->T2_Apoptosis If cytotoxic or antiproliferative T2_CellCycle Cell Cycle Analysis (Flow Cytometry) T1_Output->T2_CellCycle If cytotoxic or antiproliferative T2_Protein Protein Expression (Western Blot) T1_Output->T2_Protein If cytotoxic or antiproliferative T3_Enzyme Enzyme Inhibition Assay (Biochemical Assay) T2_Apoptosis->T3_Enzyme If specific pathway is implicated T2_CellCycle->T3_Enzyme If specific pathway is implicated T2_Protein->T3_Enzyme If specific pathway is implicated T3_Output Determine direct target interaction Calculate Ki Value T3_Enzyme->T3_Output

Caption: A tiered workflow for characterizing this compound.

Assay 1.1: Cell Viability using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] This assay is a robust, high-throughput method to screen for cytotoxic or antiproliferative effects.[5][6]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HeLa, A549, MCF7) to ~80% confluency.

    • Trypsinize, count, and dilute the cells to a final concentration of 75,000 cells/mL in complete culture medium.[7]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[7]

    • Include wells with medium only for background control.[4][7]

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4][7] This solution should be filter-sterilized and protected from light.[3][4]

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate at 37°C for 3-4 hours.[3][8]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or pure DMSO) to each well to dissolve the crystals.[7][8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Read the absorbance at 570-590 nm using a microplate reader.[7][8] A reference wavelength of 620-630 nm can be used to reduce background.[7]

    • Read the plate within 1 hour of adding the solvent.[8]

Data Analysis and Presentation

The corrected absorbance is calculated by subtracting the background (medium-only wells) from the sample readings. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Plot the % Viability against the log-transformed compound concentration and use non-linear regression to calculate the IC50 value.

Concentration (µM)Mean Absorbance (OD 590nm)Std. Deviation% Viability
Vehicle Control (0)0.8520.041100.0%
0.10.8450.03899.2%
10.7610.03589.3%
100.4330.02250.8%
500.1570.01518.4%
1000.0980.01111.5%
Calculated IC50 ~10 µM

Tier 2: Elucidating the Mechanism of Action

If this compound demonstrates significant antiproliferative activity, the next step is to investigate the underlying mechanism. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle arrest.

Assay 2.1: Apoptosis Detection via Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[9][10]

Hypothetical Apoptosis Pathway

G Compound This compound (Pro-apoptotic Stimulus) Caspase9 Initiator Caspases (e.g., Caspase-9) Compound->Caspase9 activates Caspase37 Executioner Caspases (Caspase-3/7) Caspase9->Caspase37 activates Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3/7.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays.

    • Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a suitable time (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and vehicle controls.[11]

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions.[9]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Assay 2.2: Cell Cycle Analysis by Flow Cytometry

Principle: Cell cycle analysis is used to determine the proportion of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.[12] DNA-intercalating fluorescent dyes like Propidium Iodide (PI) bind stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13][14] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n) and thus will have twice the fluorescence intensity.[12][15] This allows for the identification of cell cycle arrest at specific checkpoints.

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x IC50) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells (including floating cells in the supernatant) and wash with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[13]

    • Fix on ice for at least 2 hours or store at -20°C overnight.[14]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] RNase A is crucial to prevent staining of double-stranded RNA.[13]

    • Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.[14]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting fluorescence data on a linear scale.[14][15]

    • Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2%30.1%14.7%
Compound (1x IC50)25.8%15.5%58.7%

This hypothetical data suggests a G2/M phase arrest.

Assay 2.3: Western Blot for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample.[16][17][18] It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[19][20] This can be used to investigate changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs, p21, p53).

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells as described for other assays.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]

    • Determine the protein concentration using a BCA or Bradford assay.[18]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg) with loading buffer.[18][20]

    • Denature samples by heating at 95-100°C for 5 minutes.[18]

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-cleaved-Caspase-3) overnight at 4°C with gentle agitation.[16][18]

    • Wash the membrane three times with TBST.[16]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Tier 3: Target-Specific Assays

If mechanistic studies suggest the involvement of a particular enzyme or pathway, direct biochemical assays can be employed.[21] For example, if this compound is hypothesized to inhibit a specific kinase or histone deacetylase (HDAC), a cell-free enzyme inhibition assay would be the next logical step.[22] These assays measure the direct effect of the compound on the purified enzyme's activity, helping to confirm it as a direct target.[23][24][25]

Conclusion

This structured, multi-tiered approach provides a robust framework for the comprehensive in vitro characterization of this compound. By progressing from broad screening of bioactivity to detailed mechanistic and target-based assays, researchers can efficiently determine the compound's efficacy, elucidate its mode of action, and build a strong foundation for further preclinical development.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15). [Link]

  • Western Blot Protocol. Creative Biolabs. [Link]

  • WB Protocol. AlgentBio. [Link]

  • MTT Assay Protocol. Cyrusbio. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Western Blotting(WB) Protocol. Cusabio. [Link]

  • Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]

  • Inhibitor Screening Kits. Biocompare. [Link]

  • Cell Cycle Analysis. UW Carbone Cancer Center. [Link]

  • Enzyme Inhibition Studies. BioIVT. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. (2020-08-06). [Link]

  • What is an Inhibition Assay?. Blog - Biobide. [Link]

  • One-Step Cellular Caspase-3/7 Assay. BioTechniques. [Link]

  • functional in vitro assays for drug discovery. YouTube. (2023-08-18). [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. (2014-04-16). [Link]

  • Muse® Caspase-3/7 Kit. Luminexcorp. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. (2018-05-11). [Link]

  • Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. [Link]

  • Cell Proliferation Assays. Creative Biolabs. [Link]

  • What is the difference between an antiproliferative assay and a cytotoxicity assay?. ResearchGate. (2014-06-14). [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

  • 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide. PubChem. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. (2025-08-06). [Link]

  • 5-Fluorosalicylaldehyde. PubChem - NIH. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. PMC - NIH. [Link]

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The Versatility of 5-Fluoro-2-hydroxybenzamide: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Fluorinated Synthon

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] 5-Fluoro-2-hydroxybenzamide, a readily available trifunctional building block, has emerged as a valuable synthon for the construction of complex and biologically active molecules. Its unique arrangement of a nucleophilic phenolic hydroxyl group, a versatile amide, and an electron-withdrawing fluorine atom on an aromatic ring provides a rich platform for a diverse array of chemical transformations. The fluorine substituent, in particular, can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the electronic nature of the molecule.[1][2]

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound as a building block in organic synthesis. We will explore its utility in the synthesis of diaryl ethers, which are prevalent in kinase inhibitors, and its potential for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This document provides not only detailed, step-by-step protocols for key transformations but also the underlying scientific rationale for the experimental choices, ensuring a deep and practical understanding of its synthetic potential.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
CAS Number 56874-97-6[3]
Appearance White to off-white crystalline solidCommercially available
Melting Point 178-182 °CCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solventsGeneral chemical knowledge

The presence of the hydroxyl and amide groups makes this compound a hydrogen bond donor and acceptor, influencing its solubility and interactions with other molecules. The fluorine atom at the 5-position exerts a significant electron-withdrawing effect, which acidifies the phenolic proton and influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Application I: Synthesis of Diaryl Ether Scaffolds as Kinase Inhibitor Precursors

Diaryl ether linkages are a common structural motif in a multitude of biologically active compounds, including numerous kinase inhibitors used in oncology. The synthesis of these structures often requires robust and efficient methods. Here, we detail a two-step sequence for the synthesis of 5-Fluoro-2-(4-hydroxyphenoxy)benzamide, a potential precursor for MEK inhibitors and other therapeutic agents, starting from this compound.[4]

Workflow for Diaryl Ether Synthesis

A This compound B Ullmann Condensation (Step 1) A->B Iodobenzene, CuI, Base C 5-Fluoro-2-phenoxybenzamide (Precursor) B->C D PhIO-Mediated Oxidation (Step 2) C->D PhIO, TFA E 5-Fluoro-2-(4-hydroxyphenoxy)benzamide (Final Product) D->E cluster_mech Proposed Mechanism of PhIO-Mediated Oxidation A 5-Fluoro-2-phenoxybenzamide B Oxonium Intermediate A->B + PhIO C Six-membered Intermediate B->C Intramolecular nucleophilic attack D Intermediate C C->D - Iodobenzene E Final Product D->E Deprotonation A This compound B Electrophilic Halogenation A->B NBS or NIS C 3-Bromo-5-fluoro-2-hydroxybenzamide (Proposed Precursor) B->C

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Illuminating World of Fluorescent Probes

In the intricate landscape of biomedical research and drug development, the ability to visualize and quantify specific molecular events within living systems is paramount. Fluorescent probes have emerged as indispensable tools, acting as molecular spies that report on their surroundings through the emission of light.[1][] These probes, meticulously designed small molecules, allow for the real-time, non-invasive monitoring of ions, small molecules, enzymatic activities, and other cellular processes with high sensitivity and spatiotemporal resolution.[1][3][4] The power of a fluorescent probe lies in its tripartite structure: a fluorophore that emits light, a recognition moiety that selectively interacts with the target analyte, and a linker that connects these two components.[5][6] The intelligent design of these probes, often by modifying existing fluorophore scaffolds, is a key focus of modern chemical biology and is crucial for advancing our understanding of complex biological systems and for the development of novel therapeutics.[7][8][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and protocols involved in the development of fluorescent probes, with a particular focus on leveraging common fluorophore backbones.

Part 1: The Blueprint of a Fluorescent Probe - Core Design Principles

The successful creation of a fluorescent probe is a balancing act between optimizing its optical properties, ensuring chemical stability, and maintaining biocompatibility.[] The fundamental architecture of a probe dictates its functionality and performance in complex biological environments.

The Heart of the Matter: The Fluorophore

The fluorophore is the signaling unit of the probe, and its selection is a critical first step.[] An ideal fluorophore should possess a high fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), excellent photostability to withstand prolonged illumination, and a large molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength).[] Common fluorophore scaffolds that serve as excellent starting points for probe development include:

  • Fluorescein and its derivatives: Known for their high quantum yields and bright green fluorescence.[11][12]

  • Rhodamine and its derivatives: Valued for their exceptional photostability and longer wavelength emission, which minimizes background autofluorescence in biological samples.[13][]

  • Coumarins: A versatile class of fluorophores with tunable emission properties.[15]

  • Cyanine dyes: Popular for their near-infrared (NIR) emission, allowing for deeper tissue penetration in in vivo imaging.[16]

The choice of fluorophore will ultimately depend on the specific application, the available excitation sources, and the desired emission wavelength.

The Recognition Element: Ensuring Specificity

The recognition moiety, or "trigger," confers specificity to the probe by selectively interacting with the target analyte. This interaction instigates a change in the fluorophore's properties, leading to a detectable signal. The design of the recognition element is dictated by the nature of the target. For instance, a probe designed to detect a specific metal ion might incorporate a chelating agent that binds to that ion.[17][18] Probes for enzyme activity often feature a substrate for the enzyme of interest, which, upon cleavage, releases the fluorophore from a quenched state.[5][6]

The Connecting Bridge: The Linker

The linker is not merely a passive connector; its length, flexibility, and chemical nature can significantly influence the probe's overall performance. It spatially separates the fluorophore from the recognition moiety, preventing steric hindrance and ensuring that the interaction with the analyte effectively modulates the fluorescence signal. The linker can also be engineered to fine-tune the probe's solubility and cell permeability.[5]

Mechanisms of Fluorescence Modulation

The interaction between the recognition moiety and the analyte triggers a change in the fluorophore's emission through various photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of "turn-on" or "turn-off" probes. Key mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, an electron-rich recognition moiety quenches the fluorophore's fluorescence. Upon binding to the analyte, the electron transfer is disrupted, and fluorescence is restored.[1][19]

  • Intramolecular Charge Transfer (ICT): The binding of an analyte to the recognition moiety alters the electronic distribution within the fluorophore, leading to a shift in the emission wavelength or a change in fluorescence intensity.[4]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. A change in the distance or orientation between them, induced by analyte binding, alters the efficiency of energy transfer, resulting in a ratiometric fluorescence signal.[4]

  • Spirocyclization: This mechanism is often employed in rhodamine-based probes. The fluorophore exists in a non-fluorescent, spirocyclic form that, upon reaction with the analyte (e.g., a change in pH), undergoes a ring-opening to a highly fluorescent, open-form.[1][20]

Part 2: From Concept to Reality - Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of fluorescent probes, using fluorescein and rhodamine as exemplary scaffolds.

Synthesis of a Fluorescein-Based Probe

Fluorescein and its derivatives are readily synthesized and can be chemically modified to incorporate various recognition moieties.[11][21] The following protocol describes a general method for synthesizing a fluorescein-based probe.

Protocol 2.1.1: Synthesis of Fluorescein

This protocol is adapted from the classical synthesis first reported by von Baeyer.[12]

Materials:

  • Phthalic anhydride

  • Resorcinol

  • Zinc chloride (fused and powdered) or methanesulfonic acid[12]

  • Stir bar

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1 equivalent) and resorcinol (2 equivalents).

  • Add a catalytic amount of freshly fused and powdered zinc chloride or methanesulfonic acid.[12]

  • Place a stir bar in the flask and attach a condenser.

  • Heat the mixture to 180-200°C with stirring for 30-60 minutes. The mixture will become a dark, viscous solid.

  • Allow the reaction mixture to cool to room temperature.

  • Add a solution of 1 M NaOH to the flask and heat with stirring to dissolve the crude product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 1 M HCl with stirring. A precipitate of fluorescein will form.

  • Collect the precipitate by filtration, wash thoroughly with distilled water, and dry in a vacuum oven.

Diagram 2.1.1: Fluorescein Synthesis Workflow

Fluorescein_Synthesis Reactants Phthalic Anhydride + Resorcinol + Catalyst (ZnCl2 or CH3SO3H) Reaction Heat (180-200°C) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Dissolution Dissolve in NaOH Cooling->Dissolution Filtration1 Filter Impurities Dissolution->Filtration1 Precipitation Acidify with HCl Filtration1->Precipitation Filtration2 Collect Precipitate Precipitation->Filtration2 Drying Wash and Dry Filtration2->Drying Product Fluorescein Drying->Product

Caption: A schematic overview of the key steps involved in the synthesis of fluorescein.

Synthesis of a Rhodamine-Based Probe

Rhodamine dyes are typically synthesized through the condensation of 3-aminophenols with phthalic anhydrides or benzaldehydes.[13] The following is a general protocol for synthesizing a rhodamine B-based probe.

Protocol 2.2.1: Synthesis of Rhodamine B Hydrazide

Rhodamine B hydrazide is a common intermediate for creating "turn-on" probes based on the spirocyclization mechanism.[22]

Materials:

  • Rhodamine B

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve Rhodamine B (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.

  • Reflux the mixture with stirring for 2-4 hours. The color of the solution should fade, indicating the formation of the spirocyclic hydrazide.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Diagram 2.2.1: Rhodamine B Hydrazide Synthesis

Rhodamine_Hydrazide_Synthesis cluster_reactants Reactants RhodamineB Rhodamine B Reaction Reflux in Ethanol RhodamineB->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Purification Solvent Removal & Column Chromatography Reaction->Purification Product Rhodamine B Hydrazide Purification->Product

Caption: Workflow for the synthesis of Rhodamine B hydrazide from Rhodamine B.

Characterization of Photophysical Properties

Once a probe is synthesized, its photophysical properties must be thoroughly characterized to understand its performance.

Protocol 2.3.1: Determination of Molar Extinction Coefficient and Quantum Yield

Materials:

  • Synthesized fluorescent probe

  • A reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes, fluorescein in 0.1 M NaOH for green-emitting probes, or rhodamine 6G in ethanol for orange-emitting probes)

  • UV-Vis spectrophotometer

  • Fluorometer

  • High-purity solvents

  • Cuvettes

Procedure for Molar Extinction Coefficient (ε):

  • Prepare a stock solution of the probe of a known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (usually 1 cm).

Procedure for Fluorescence Quantum Yield (Φ):

  • Prepare a series of dilute solutions of both the sample probe and the reference dye in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.

  • Excite both the sample and the reference at the same wavelength.

  • Integrate the area under the fluorescence emission curve for both the sample and the reference.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.

Table 2.3.1: Example Photophysical Data

Fluorophoreλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein490515~75,000~0.95
Rhodamine B550570~100,000~0.31

Part 3: Applications in Research and Drug Discovery

The versatility of fluorescent probes makes them invaluable in a wide range of applications.

Sensing Biologically Important Analytes

Fluorescent probes can be designed to detect a vast array of biologically relevant species, including:

  • Metal Ions: Probes for detecting metal ions like Ca²⁺, Zn²⁺, and Cu²⁺ are crucial for studying their roles in cellular signaling and disease.[17][23]

  • Reactive Oxygen Species (ROS): Visualizing ROS is essential for understanding oxidative stress and its implications in various pathologies.[24]

  • pH: Probes that respond to changes in pH are used to monitor the acidic environments of organelles like lysosomes and endosomes.[20][25]

Diagram 3.1.1: General Mechanism of a "Turn-On" Fluorescent Probe

TurnOn_Probe cluster_off Probe 'Off' State cluster_on Probe 'On' State ProbeOff Fluorophore-Linker-Recognition Moiety (Fluorescence Quenched) ProbeOn Fluorophore-Linker-Recognition Moiety + Analyte (Fluorescence Emitted) ProbeOff->ProbeOn Binding/ Reaction Analyte Analyte Analyte->ProbeOn

Caption: A simplified representation of a "turn-on" fluorescent probe's activation.

Enzyme Activity Assays

Enzyme-activated fluorescent probes are powerful tools for studying enzyme function and for high-throughput screening of enzyme inhibitors in drug discovery.[5][26][27] These probes typically consist of a fluorophore that is quenched by a recognition moiety that is a substrate for the target enzyme. Enzymatic cleavage of the substrate liberates the fluorophore, resulting in a "turn-on" fluorescence signal.

Drug Delivery and Theranostics

Fluorescent probes can be conjugated to drugs to monitor their delivery, localization, and release within cells and tissues.[4][8] This approach, often termed "theranostics," combines therapeutic action with diagnostic imaging, enabling the optimization of drug delivery systems and the real-time assessment of treatment efficacy.

Conclusion

The development of fluorescent probes is a dynamic and interdisciplinary field that continues to provide powerful tools for biological and medical research. By understanding the fundamental principles of probe design and mastering the synthetic and characterization protocols, researchers can create novel molecular imaging agents tailored to their specific needs. The ability to visualize the intricate workings of living systems at the molecular level will undoubtedly continue to drive innovation in both basic science and drug development.

References

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Improving 5-Fluoro-2-hydroxybenzamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Fluoro-2-hydroxybenzamide. This resource is specifically designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately enhance reaction yields.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the development of various pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[1] However, the synthesis of fluorinated compounds often presents unique challenges.[2][3][4][5] This guide provides in-depth troubleshooting advice and optimized protocols to ensure a successful and high-yielding synthesis.

The primary synthetic route involves the amidation of 5-fluoro-2-hydroxybenzoic acid. This process, while seemingly straightforward, is prone to several pitfalls that can drastically reduce the yield and purity of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a low yield or no desired product. What are the likely causes?

Answer: Low or nonexistent yields in the amidation of 5-fluoro-2-hydroxybenzoic acid can typically be attributed to one or more of the following factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or inefficient activation is a primary cause of reaction failure.[6]

  • Deactivation of the Amine: The amine can be protonated by the acidic carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.[6]

  • Poor Leaving Group: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making direct reaction with an amine thermodynamically unfavorable without an activating agent.[7]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time can significantly impact the outcome.[6]

Solutions:

  • Carboxylic Acid Activation: Employ a suitable coupling reagent to activate the carboxylic acid. Common choices include:

    • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • Thionyl Chloride (SOCl₂): This converts the carboxylic acid to an acid chloride, which is highly reactive towards amines. This should be done as a separate step before adding the amine.[8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent often used in peptide synthesis.[6]

  • Preventing Amine Deactivation:

    • Use of a Non-nucleophilic Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[6] This will neutralize any acid present, keeping the amine in its free, nucleophilic form.

    • Stepwise Addition: If converting the carboxylic acid to an acid chloride, ensure this step is complete before the addition of the amine.[8]

  • Optimizing Reaction Conditions:

    • Solvent: Use anhydrous (dry) solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to prevent hydrolysis of the activated intermediate.[6]

    • Temperature: Most amidation reactions proceed well at room temperature. However, for less reactive starting materials, gentle heating may be required.[9][10]

Issue 2: Formation of Side Products

Question: I have obtained my desired product, but it is contaminated with significant side products. How can I minimize their formation?

Answer: The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Dimerization/Polymerization: If both the carboxylic acid and amine functionalities are present on the same starting material (in the case of self-condensation), or if reactive intermediates are not consumed quickly, oligomerization can occur.

  • Reaction with the Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is also nucleophilic and can potentially react with the activated carboxylic acid, leading to ester formation.

Solutions:

  • Protecting Groups: To prevent reaction at the phenolic hydroxyl group, consider using a protecting group. This group can be added before the amidation and removed afterward. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Controlled Addition of Reagents: Add the coupling reagent slowly to the solution of the carboxylic acid to minimize the buildup of the highly reactive intermediate. Subsequently, add the amine dropwise to ensure it reacts with the activated acid as it is formed.

Issue 3: Difficult Purification

Question: I am struggling to purify my this compound. What are the best methods?

Answer: Purification can be challenging due to the properties of the product and potential byproducts.

  • Byproduct from Coupling Reagent: If using a carbodiimide like DCC, the byproduct N,N'-dicyclohexylurea (DCU) is formed, which is often difficult to remove due to its low solubility in many organic solvents.[11]

  • Polarity of the Product: The presence of the amide and hydroxyl groups makes the product relatively polar, which can lead to issues with column chromatography.

Solutions:

  • Removal of DCU:

    • Filtration: DCU is often insoluble and can be removed by filtration of the reaction mixture.[11]

    • Solvent Choice: If DCU remains, it can sometimes be precipitated by concentrating the reaction mixture and adding a solvent in which DCU is particularly insoluble, such as diethyl ether or acetonitrile.[11]

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: This is a common method. Due to the product's polarity, a relatively polar eluent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol, will likely be required.[12]

    • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography can be an effective alternative.[12]

  • Recrystallization: This is an excellent method for obtaining highly pure product if a suitable solvent can be found.[12] Experiment with different solvents and solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in this molecule?

A1: The fluorine atom can influence the molecule's properties in several ways, including increasing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine's high electronegativity can also affect the acidity of the nearby phenolic proton.

Q2: Can I use an ester of 5-fluoro-2-hydroxybenzoic acid as a starting material?

A2: Yes, starting from an ester like methyl 5-fluoro-2-hydroxybenzoate is a common and effective strategy.[9][13] The ester can be reacted directly with an amine, often at elevated temperatures, to form the amide.[9][10] This method avoids the need for a coupling reagent but may require more forcing conditions.

Q3: What analytical techniques are best for monitoring the reaction progress and confirming the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product in real-time.[8][12]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of reaction conversion and product purity.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and any major byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.[12]

IV. Optimized Experimental Protocols

Protocol 1: Amidation of 5-Fluoro-2-hydroxybenzoic Acid using HATU

This protocol utilizes a highly efficient coupling reagent to maximize yield.

ReagentMolar Eq.
5-Fluoro-2-hydroxybenzoic acid1.0
Amine Source (e.g., Ammonium Chloride)1.2
HATU1.1
DIPEA2.5
Anhydrous DMF-

Procedure:

  • Dissolve 5-Fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Add the amine source (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[6]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Methyl Ester Intermediate

This method avoids coupling reagents but requires higher temperatures.

ReagentMolar Eq.
Methyl 5-fluoro-2-hydroxybenzoate1.0
Amine (e.g., aqueous ammonia)Excess
Methanol (as solvent)-

Procedure:

  • Combine methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and an excess of the amine in a sealed reaction vessel.

  • Heat the reaction mixture to a temperature between 100°C and 170°C.[9] The optimal temperature will depend on the specific amine used.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess amine and solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Visual Diagrams

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Product Yield cause1 Incomplete Carboxylic Acid Activation start->cause1 cause2 Amine Deactivation start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Use Coupling Reagent (HATU, EDC) Or convert to Acid Chloride cause1->solution1 solution2 Add Non-nucleophilic Base (DIPEA) cause2->solution2 solution3 Use Anhydrous Solvent Optimize Temperature cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low-yield synthesis.

General Synthesis and Purification Workflow

synthesis_workflow start Starting Material: 5-Fluoro-2-hydroxybenzoic Acid activation Carboxylic Acid Activation (e.g., with HATU/DIPEA) start->activation amidation Amidation Reaction (Addition of Amine) activation->amidation workup Aqueous Workup and Extraction amidation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, LC-MS, HPLC) purification->analysis product Pure this compound analysis->product

Caption: A typical workflow for synthesis and purification.

VI. References

  • [Synthesis of functionalized benzo[6][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC - NIH]([Link])

Sources

Technical Support Center: Purification of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-2-hydroxybenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. The unique structural features of this compound—specifically its phenolic hydroxyl group, primary amide, and fluorinated aromatic ring—give rise to a distinct set of purification hurdles. This guide provides in-depth, experience-based solutions and troubleshooting strategies in a direct question-and-answer format.

Section 1: Initial Assessment & General Troubleshooting

This section addresses the primary issues observed after synthesis and before undertaking a specific purification method. A correct initial diagnosis is critical for selecting the appropriate purification strategy.

Q1: My synthesized this compound is off-color (e.g., yellow, brown, or pink). What is the cause, and can it be fixed?

A1: The discoloration is most likely due to the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by heat, light, or the presence of metallic impurities, forming highly colored quinone-type species.

Troubleshooting Steps:

  • Minimize Exposure: Conduct purification steps promptly after synthesis. Avoid leaving the compound exposed to air and light for extended periods.

  • Inert Atmosphere: If possible, perform sensitive steps, such as solvent evaporation at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon)[1].

  • Decolorization: During recrystallization, you can often remove colored impurities by adding a small amount of activated carbon to the hot solution. However, use it sparingly, as it can also adsorb your desired product. A hot gravity filtration is required to remove the carbon before crystallization[2].

Q2: How do I reliably assess the purity of my this compound at different stages?

A2: A multi-technique approach is essential for a comprehensive purity assessment. Relying on a single method can be misleading.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. A pure compound should ideally show a single spot. It is crucial to test this in at least two different solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate and Dichloromethane:Methanol) to ensure no impurities are co-eluting with your product spot[1].

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single, sharp peak is indicative of high purity. This method is excellent for detecting trace impurities that may not be visible on TLC[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities. Integrating the peaks corresponding to your product against unexpected peaks can provide a purity estimation.

  • Melting Point: A pure compound will have a sharp melting point that matches the literature value (approx. 177-179 °C[3]). Impurities typically cause the melting point to be depressed and broaden the melting range.

General Purification Workflow

The following diagram outlines a logical workflow for approaching the purification of crude this compound.

start Crude this compound is_solid Is the crude product a solid? start->is_solid assess_purity Assess Purity (TLC, Melting Point) high_purity Purity >95%? assess_purity->high_purity is_solid->assess_purity Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization high_purity->recrystallize No final_purity_check Final Purity Analysis (HPLC, NMR, MP) high_purity->final_purity_check Yes recrystallize->final_purity_check chromatography->final_purity_check final_product Pure Product (Store appropriately) final_purity_check->final_product

Caption: General workflow for purification of this compound.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying this compound, but it presents challenges due to the compound's mixed polarity.

Q3: My compound "oils out" during cooling instead of forming crystals. What's happening and how do I prevent it?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly that it separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Causality & Solutions:

  • Cause: The solution is becoming supersaturated at a temperature above the compound's melting point.

  • Solution 1: Lower the Solution's Saturation Point. Add more hot solvent to the oiled-out mixture until the oil redissolves. Then, allow it to cool much more slowly. A slower cooling rate is critical for allowing proper crystal lattice formation[1].

  • Solution 2: Use a Lower-Boiling Solvent. If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a boiling point well below the compound's melting point (~178 °C).

  • Solution 3: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch to provide a template for crystal growth[1].

Q4: I can't find a single solvent that works well for recrystallization. What is my next step?

A4: When a single solvent fails, a binary solvent system is the ideal solution. This involves finding two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent").

Protocol for Binary Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "soluble solvent."

  • While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.

Solvent Polarity Boiling Point (°C) Potential Use
WaterHigh100Good "insoluble solvent" in a pair.
EthanolHigh78Good "soluble solvent."[2]
MethanolHigh65Good "soluble solvent."
AcetoneMedium56Potential single solvent or "soluble solvent."
Ethyl AcetateMedium77Potential single solvent.
DichloromethaneLow-Medium40Good for dissolving less polar impurities.
TolueneLow111Potential "insoluble solvent."
HexaneLow69Good "insoluble solvent."
Caption: Properties of common solvents for recrystallization screening.
Detailed Protocol: Recrystallization

start 1. Choose Solvent (Single or Binary) dissolve 2. Dissolve Crude Solid in MINIMUM hot solvent start->dissolve decolorize 3. Decolorize (Optional) Add activated carbon, re-boil dissolve->decolorize hot_filter 4. Hot Gravity Filtration (Remove insoluble impurities/carbon) decolorize->hot_filter cool 5. Slow Cooling Allow solution to cool to RT, then place in ice bath hot_filter->cool collect 6. Collect Crystals Vacuum filtration cool->collect wash 7. Wash Crystals Use small amount of COLD solvent collect->wash dry 8. Dry Crystals Under vacuum wash->dry

Caption: Step-by-step workflow for recrystallization.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to remove closely related impurities, column chromatography is the next logical step. However, the polar functional groups of this compound can cause significant challenges with standard silica gel chromatography.

Q5: My compound streaks badly on a silica TLC plate and does not elute from the column. Why?

A5: This is a classic sign of strong adsorption to the stationary phase. The acidic silanol groups (Si-OH) on the surface of silica gel form strong hydrogen bonds with the basic lone pairs on the nitrogen of the amide and the oxygen of the hydroxyl group in your compound. This prevents the compound from moving with the mobile phase, leading to streaking (tailing) and potentially irreversible adsorption (product loss on the column)[1].

Solutions:

  • Solvent Polarity: Add a small amount of a more polar solvent to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 1-5% methanol can help displace the compound from the silica.

  • Deactivate the Silica: Before running the column, flush it with your eluent system containing a small amount (0.5-1%) of a competitive base like triethylamine (TEA) or ammonia. These additives will bind to the acidic sites on the silica, reducing their interaction with your product.

  • Consider Reverse-Phase Chromatography: If problems persist, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar compound will interact less with the C18 and elute more cleanly.

Detailed Protocol: Flash Column Chromatography

start 1. Select Solvent System (via TLC analysis, aim for Rf ~0.3) pack 2. Pack Column Prepare silica slurry in eluent, pack without air bubbles start->pack load 3. Load Sample Dissolve crude in minimal solvent, adsorb onto silica ('dry loading') pack->load elute 4. Elute Column Run solvent through column, collect fractions load->elute monitor 5. Monitor Fractions Use TLC to identify fractions containing the pure product elute->monitor combine 6. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure monitor->combine

Caption: Workflow for flash column chromatography purification.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the most likely impurities I need to remove from my crude this compound?

A6: Impurities are almost always related to the synthetic route. A common synthesis involves the amidation of 5-fluorosalicylic acid. Therefore, the most common impurity is unreacted 5-fluorosalicylic acid [3]. This impurity is acidic and can be removed by a simple aqueous wash with a mild base (e.g., dilute sodium bicarbonate solution) before other purification steps, or it can be separated via column chromatography. Other potential impurities include regioisomers or byproducts from the specific coupling reagents used.

Q7: What safety precautions are essential when handling this compound?

A7: According to its safety data, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[4]. Therefore, always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.

Q8: How should I properly store the purified, solid this compound?

A8: To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. To provide maximum protection against long-term oxidation of the phenol group, consider storing it under an inert atmosphere (argon or nitrogen).

References

  • This compound | C7H6FNO2 | CID 13726282 - PubChem. National Center for Biotechnology Information. [Link]

Sources

5-Fluoro-2-hydroxybenzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Fluoro-2-hydroxybenzamide (CAS: 56874-97-6). This document is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound. As an aromatic amide with both hydrogen bond donor and acceptor sites, its solubility behavior can be complex and highly dependent on experimental conditions. This guide provides a structured, question-and-answer approach to troubleshoot common issues and outlines strategies for achieving stable, usable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties is the first step in troubleshooting. The molecule's structure dictates its behavior in different solvents.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[PubChem][1]
Molecular Weight 155.13 g/mol [PubChem][1]
Appearance Typically a solid powderN/A
Structure Aromatic ring with hydroxyl, amide, and fluorine substituents[PubChem][1]

The presence of the amide and hydroxyl groups allows for hydrogen bonding, while the fluorinated benzene ring contributes to its hydrophobic character. This dual nature is a primary reason for its limited aqueous solubility.[2][3]

Q2: Why is this compound poorly soluble in water?

A2: Its poor aqueous solubility is a classic case of molecular structure dictating physical properties. While the amide and hydroxyl groups can interact with water, the energy required to break the strong hydrogen bonds in the compound's crystal lattice and to create a cavity in the highly-ordered water structure is significant.[2] The non-polar fluorobenzene ring is hydrophobic, further disfavoring dissolution in water. Amides are generally considered compounds with low water solubility compared to their corresponding amines or carboxylic acids.[2][3]

Q3: My compound precipitates immediately when I add my DMSO stock to my aqueous buffer/media. What is happening?

A3: This is a common phenomenon known as "solvent shock" or "crashing out." this compound is likely much more soluble in your organic stock solvent (like DMSO) than in the final aqueous medium. When the concentrated stock is rapidly diluted into the aqueous phase, the local concentration of the compound momentarily exceeds its solubility limit, causing it to precipitate before it can be properly solvated by the new solvent environment.[4]

Q4: How does pH influence the solubility of this compound?

A4: The pH of the aqueous medium is a critical factor. The molecule contains a phenolic hydroxyl (-OH) group, which is weakly acidic.

  • At acidic to neutral pH: The hydroxyl group remains protonated (-OH), and the molecule is neutral, exhibiting its lowest aqueous solubility.

  • At alkaline pH (above its pKa): The hydroxyl group can be deprotonated to form a phenolate anion (-O⁻). This ionization introduces a negative charge, significantly increasing the molecule's polarity and its solubility in water.[5]

While amides can undergo hydrolysis at extreme pH, their basicity is negligible, meaning they are not protonated at acidic pH to enhance solubility.[5]

Q5: The compound dissolved initially but precipitated after a few hours at 37°C. What could be the cause?

A5: This delayed precipitation suggests a few possibilities:

  • Metastable State: You may have initially formed a supersaturated, kinetically-trapped solution that is not thermodynamically stable. Over time, the system equilibrates, and the excess solute precipitates.[6]

  • Polymorphic Transformation: The compound might exist in different crystalline forms (polymorphs), each with a unique solubility.[7][8] It's possible you dissolved a more soluble, metastable polymorph which then converted to a less soluble, more stable form in solution, causing precipitation.[9]

  • pH Shift: In cell culture experiments, cellular metabolism can alter the local pH of the medium, potentially shifting it to a range where the compound is less soluble.[4]

  • Temperature Effects: While solubility for solids generally increases with temperature, the stability of the solution might be compromised upon cooling or even during prolonged incubation if the solution is supersaturated.[10]

Part 2: In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides structured protocols to diagnose and solve more persistent solubility problems.

Issue 1: Immediate Precipitation (Solvent Shock)

Symptoms: Cloudiness, haziness, or visible precipitate forms instantly upon adding the organic stock solution to the aqueous medium.

Underlying Cause: The final concentration of the compound exceeds its kinetic solubility limit in the final solvent mixture. The rapid change in solvent polarity causes the compound to crash out.

Solutions:

  • Protocol 1: Modified Dilution Technique

    • Pre-warm your aqueous buffer or cell culture medium to the final experimental temperature (e.g., 37°C).[4]

    • While gently vortexing or swirling the aqueous medium, add the stock solution dropwise and slowly. This promotes rapid mixing and prevents localized areas of high concentration.[4]

    • Pro-Tip: For every 1 mL of aqueous medium, aim to add no more than 10 µL of organic stock (a 1:100 dilution) to minimize the impact of the organic solvent. If a higher concentration is needed, consider preparing a more dilute stock solution.

  • Protocol 2: Serial Dilution

    • Instead of a single large dilution, perform a series of smaller dilutions.

    • For example, prepare an intermediate dilution of your stock in a solvent mixture that is more miscible with your final medium (e.g., 50:50 DMSO:PBS).

    • Use this intermediate dilution to prepare the final working solution. This gradual change in solvent polarity can prevent precipitation.

dot

cluster_bad Problem: Solvent Shock cluster_good Solution: Optimized Dilution start Concentrated Stock (e.g., in DMSO) rapid_add Rapid Addition start->rapid_add High Volume slow_add Slow, Dropwise Addition + Gentle Vortexing start->slow_add Low Volume aqueous Aqueous Medium (e.g., PBS, Cell Media) aqueous->rapid_add aqueous->slow_add precipitate Precipitation (Unusable Solution) rapid_add->precipitate clear_solution Clear, Usable Solution slow_add->clear_solution

Caption: Workflow to prevent solvent shock.

Issue 2: Poor or Inconsistent Solubility

Symptoms: The compound does not fully dissolve, or results are not reproducible between experiments.

Underlying Cause: The experimental protocol does not account for the compound's thermodynamic equilibrium solubility. You may be observing kinetic solubility, which is highly dependent on the method of preparation.

Solution:

  • Protocol 3: Determining Equilibrium Solubility via Shake-Flask Method The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] This value represents the true saturation point under specific conditions (e.g., solvent, pH, temperature) and is essential for developing robust formulations.

    • Preparation: Add an excess amount of this compound solid to a known volume of your test solvent (e.g., pH 7.4 phosphate buffer) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

    • Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11]

    • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful filtration through a 0.22 µm syringe filter to remove any remaining particulates.[12]

    • Quantification: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation upon cooling. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[13]

    • Confirmation: To confirm equilibrium was reached, you can measure the concentration at multiple time points (e.g., 24h, 48h, 72h). The solubility is determined when the concentration no longer increases significantly between measurements.[11]

dot

start 1. Add Excess Solid to Solvent shake 2. Agitate at Controlled Temp (24-72 hours) start->shake Ensure saturation separate 3. Separate Phases (Centrifuge/Filter) shake->separate Reach equilibrium analyze 4. Dilute & Quantify (HPLC/LC-MS) separate->analyze Isolate supernatant result Equilibrium Solubility (Thermodynamic Limit) analyze->result Determine concentration

Caption: Shake-Flask method for equilibrium solubility.

Part 3: Solubility Enhancement Strategies

If the intrinsic solubility is too low for your application, the following strategies can be employed.

Strategy 1: Co-Solvency

A co-solvent is a water-miscible organic solvent added in small amounts to an aqueous system to increase the solubility of poorly soluble compounds.[14] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the solute.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (e.g., PEG 400), Glycerol.[14]

  • Approach: Systematically test mixtures of your primary solvent (e.g., water or buffer) with increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v). Determine the solubility in each mixture using the shake-flask method described above. The solubility of a hydrophobic compound often increases exponentially with the fraction of the co-solvent.[15]

Solvent System (at 25°C)Hypothetical Solubility (µg/mL)
Water< 10
10% Ethanol in Water50
20% Ethanol in Water250
10% PEG 400 in Water80
20% PEG 400 in Water400
Strategy 2: pH Adjustment

As discussed in the FAQs, leveraging the acidic phenolic hydroxyl group is a powerful method for enhancing solubility.

  • Approach: Generating a pH-Solubility Profile

    • Perform the equilibrium solubility experiment (Protocol 3) in a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10). The WHO recommends testing at a minimum of pH 1.2, 4.5, and 6.8 for biopharmaceutical classification.[11]

    • Plot the measured solubility (on a log scale) against the pH.

    • The resulting profile will show a significant increase in solubility as the pH rises above the pKa of the hydroxyl group, illustrating the optimal pH range for your formulation.

dot

Caption: Effect of pH on ionization and solubility.

Strategy 3: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[16][17]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Sodium Lauryl Sulfate (SLS).

  • Approach: Prepare a series of surfactant solutions at concentrations above their known CMC. Determine the solubility of the compound in these solutions. This technique, known as micellar solubilization, can dramatically increase solubility.[16]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13726282, this compound. Retrieved January 6, 2026 from [Link].

  • World Health Organization (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved January 6, 2026 from [Link].

  • Veseli, A., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Retrieved January 6, 2026 from [Link].

  • Wikipedia contributors. (2023, December 28). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026 from [Link].

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved January 6, 2026 from [Link].

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 6, 2026 from [Link].

  • Pharma.Tips. (2025). Preventing API Precipitation in Slow-Release Tablet Formulations. Retrieved January 6, 2026 from [Link].

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. Retrieved January 6, 2026 from [Link].

  • ResearchGate. (2019). Polymorphism in Benzamide. Request PDF. Retrieved January 6, 2026 from [Link].

  • Williams, D. L. (2020, April 16). pH Behavior of Acetaminophen and Amides and Phenols. YouTube. Retrieved January 6, 2026 from [Link].

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Retrieved January 6, 2026 from [Link].

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved January 6, 2026 from [Link].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved January 6, 2026 from [Link].

  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 27(23), 8274. Retrieved January 6, 2026 from [Link].

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved January 6, 2026 from [Link].

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85. Retrieved January 6, 2026 from [Link].

  • Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pakistan journal of pharmaceutical sciences, 24(4), 559–566. Retrieved January 6, 2026 from [Link].

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved January 6, 2026 from [Link].

  • Meloche, I., & Laidler, K. J. (1951). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 73(4), 1712–1714. Retrieved January 6, 2026 from [Link].

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 20(10), 18759–18776. Retrieved January 6, 2026 from [Link].

  • Ghelani, D. (2022, May 11). pH-Dependent Conformational Switching of Amide Bonds─from Full trans to Full cis and Vice Versa. Organic Letters, 24(19), 3488–3492. Retrieved January 6, 2026 from [Link].

  • Bansal, S., & Beg, S. S. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 62(11), 856–860. Retrieved January 6, 2026 from [Link].

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Stability and degradation of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource on the stability and degradation of 5-Fluoro-2-hydroxybenzamide. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to navigate the complexities of handling this compound. This guide is structured to anticipate your questions, troubleshoot common experimental hurdles, and provide a robust framework for your stability studies.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding this compound, providing quick access to essential information.

Q1: What is this compound and what are its key chemical properties?

This compound is a fluorinated derivative of salicylamide. Its chemical structure consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and a carboxamide group.[1][] This combination of functional groups dictates its chemical behavior, solubility, and potential degradation pathways.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1][][3]
Molecular Weight 155.13 g/mol [1][][3]
IUPAC Name This compound[1][]
CAS Number 56874-97-6[1]
Physical Description Typically a solid crystalline powder.[4]

The presence of the phenolic hydroxyl group and the amide group makes the molecule susceptible to hydrolysis and oxidation, while the aromatic ring can be a target for photolytic degradation.

Q2: Why is it critical to perform stability and forced degradation studies on this compound?

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[5][6] These studies are essential for several reasons:

  • Elucidating Degradation Pathways: They help identify the likely degradation products that could form during manufacturing, storage, or administration.[7]

  • Developing Stability-Indicating Methods: The results are crucial for developing and validating analytical methods (like HPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[6][7]

  • Informing Formulation and Packaging: Understanding the molecule's intrinsic stability helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.[5]

  • Ensuring Safety and Efficacy: Degradation products can be inactive, less active, or even toxic. Identifying and controlling them is paramount for patient safety.[6]

Q3: What are the most probable degradation pathways for this compound based on its structure?

Based on its functional groups (amide, phenol, and fluorinated aromatic ring), the following degradation pathways are most likely:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This reaction would yield 5-fluoro-2-hydroxybenzoic acid and ammonia. This is a common degradation pathway for benzamide-containing compounds.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products (quinones or polymeric species). The presence of oxygen, metal ions, or peroxide can accelerate this process.

  • Photolysis: Aromatic compounds can absorb UV light, leading to photochemical degradation. While the C-F bond is generally strong, high-energy light could potentially induce degradation.

These pathways must be experimentally confirmed through a systematic forced degradation study.

Troubleshooting and Experimental Guides

This section provides detailed workflows and protocols to address specific challenges encountered during experimentation.

Guide 1: Investigating Unexpected Compound Loss or Impurity Formation

Scenario: You observe a decrease in the peak area of this compound or the appearance of new peaks in your chromatogram during an experiment.

Causality: This indicates that the compound is degrading. The cause could be related to the pH of your solution, exposure to light, elevated temperature, or reaction with an oxidizing agent or other excipients. The following workflow provides a systematic approach to identify the root cause.

Diagram: Troubleshooting Workflow for Degradation

G start Unexpected Peak or Loss of Main Compound check_pH Is the solution acidic or basic? start->check_pH check_light Was the sample exposed to light? start->check_light check_temp Was the sample exposed to heat? start->check_temp check_oxidant Are oxidizing agents (e.g., peroxides) present? start->check_oxidant action_hydrolysis Perform Controlled Acid/Base Hydrolysis Study check_pH->action_hydrolysis action_photolysis Perform Photostability Study (ICH Q1B) check_light->action_photolysis action_thermal Perform Thermal Degradation Study check_temp->action_thermal action_oxidation Perform Oxidative Degradation Study check_oxidant->action_oxidation end_node Identify Degradation Pathway and Implement Controls action_hydrolysis->end_node action_photolysis->end_node action_thermal->end_node action_oxidation->end_node

Caption: A decision-making workflow for diagnosing the cause of degradation.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to an optimal level (typically 5-20%) to identify potential degradants.[6][8]

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature and collect samples at time points.

    • Neutralize the samples with 0.1 M HCl before analysis. Note: Amide hydrolysis is often faster under basic conditions than acidic ones.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).

    • Analyze samples periodically.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the exposed samples and a dark control sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Stress ConditionTypical Reagent/ParameterPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, HeatTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, RTTo test susceptibility to alkaline environments.
Oxidation 3-30% H₂O₂, RTTo simulate oxidative stress.
Thermal >40°C (e.g., 70°C)To assess heat stability.
Photolytic 1.2 million lux-hrs (Vis) & 200 W-hrs/m² (UV)To assess light sensitivity.
Guide 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from all its potential degradation products.

Causality: A stability-indicating method is essential to ensure that the measurement of the active compound is not inflated by co-eluting impurities or degradants. The method's specificity is proven by challenging it with samples from forced degradation studies.

Diagram: HPLC Method Development Workflow

G start Define Analytical Target Profile select_col Select Column (e.g., C18) start->select_col select_mp Select Mobile Phase (e.g., ACN/Water) select_col->select_mp optimize_grad Optimize Gradient/Isocratic Elution select_mp->optimize_grad inject_stressed Inject Stressed Samples (From Forced Degradation) optimize_grad->inject_stressed check_res Check Peak Purity & Resolution (Rs > 2) inject_stressed->check_res check_res->select_col Inadequate validate Validate Method (ICH Q2(R1)) check_res->validate Adequate G cluster_main cluster_product parent product1 parent->product1  Acid or Base  Hydrolysis (H₂O)

Caption: Expected hydrolysis of this compound to its carboxylic acid derivative.

References

  • Hotha, K. K., et al. (2013). Forced degradation studies on glipizide under the conditions of hydrolysis, oxidation, photolysis, and dry heat. Journal of Pharmaceutical and Biomedical Analysis.
  • Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction. Rapid Communications in Mass Spectrometry.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Kruse, L. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • PubChemLite. 5-fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide (C13H9FN2O4). Université du Luxembourg. Available at: [Link]

  • Casteel, K. C., & Sobus, J. R. (2010). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sharma, S., & Singh, A. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science. Available at: [Link]

  • Valvo, L., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. Our goal is to empower you with the knowledge to not only execute these reactions but to understand the underlying principles that govern their success.

Section 1: Foundational Knowledge & Reaction Mechanisms

Before delving into troubleshooting, a solid understanding of the common synthetic routes to benzamide is essential. The choice of starting material and reaction conditions can significantly impact yield, purity, and scalability.

What are the primary methods for synthesizing benzamide?

There are three principal methods for synthesizing benzamide in a laboratory setting:

  • From Benzoyl Chloride: This is often the most straightforward method due to the high reactivity of acyl chlorides.[1] The reaction of benzoyl chloride with ammonia is a classic example of nucleophilic acyl substitution.[2]

  • From Benzoic Acid: This route requires the activation of the carboxylic acid, as it is less reactive than its corresponding acyl chloride.[1] Common methods include the use of dehydrating agents or conversion to an intermediate acid chloride in situ.[3]

  • From Esters: Aminolysis of esters, such as methyl benzoate, with ammonia can also yield benzamide. This reaction typically requires more forcing conditions, like heating, due to the lower reactivity of esters compared to acyl chlorides.[4][]

The Schotten-Baumann Reaction: A Deeper Dive

The Schotten-Baumann reaction is a widely used and robust method for synthesizing amides from amines and acid chlorides.[6][7] It is particularly valuable when working with aqueous conditions.

Q: What are the key features of the Schotten-Baumann reaction?

A: The reaction is typically performed in a two-phase system (e.g., an organic solvent like dichloromethane and water) in the presence of a base, such as sodium hydroxide.[8] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[6][9] This is critical because the HCl can protonate the amine nucleophile, rendering it unreactive.[8][10] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.[8]

Mechanism of the Schotten-Baumann Reaction for Benzamide Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of benzoyl chloride.[11][12] This is followed by the elimination of the chloride leaving group to form the amide.[2]

Schotten_Baumann cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic attack by NH3 Ammonia Ammonia Ammonia->Tetrahedral_Intermediate Benzamide Benzamide Tetrahedral_Intermediate->Benzamide Collapse of intermediate HCl HCl Tetrahedral_Intermediate->HCl Elimination of Cl-

Caption: Mechanism of Benzamide Synthesis via Schotten-Baumann Reaction.

Section 2: Troubleshooting Common Issues in Benzamide Synthesis

This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Troubleshooting Guide: Low Benzamide Yield

Q: I performed a benzamide synthesis and my yield is significantly lower than expected. What are the possible reasons and how can I improve it?

A: Low yields are a common frustration, but they can almost always be traced back to a few key factors. The table below outlines the most frequent causes and provides targeted troubleshooting strategies.

Potential Cause Explanation Recommended Solution(s)
Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water or moisture to form benzoic acid, which is unreactive towards amidation under these conditions.[9][13]Ensure all glassware is oven-dried. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (e.g., nitrogen or argon).[14]
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred vigorously, especially in biphasic systems.[8] Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Protonation of the Amine The HCl generated during the reaction can protonate the ammonia, rendering it non-nucleophilic and halting the reaction.[8][10]Use a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl as it is formed. This is the fundamental principle of the Schotten-Baumann reaction.[6][10]
Product Loss During Workup Significant amounts of product can be lost during extraction, washing, and recrystallization steps.Optimize your extraction procedure with the appropriate solvent. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[8]
Troubleshooting Guide: Product Purity Issues

Q: My final benzamide product is impure. What are the likely contaminants and how can I remove them?

A: The most common impurity in benzamide synthesis from benzoyl chloride is benzoic acid.

Q: How can I effectively remove benzoic acid from my crude benzamide?

A: A simple and effective method is to perform a liquid-liquid extraction with a mild base. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash this organic solution with a saturated aqueous solution of sodium bicarbonate.[13] The benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be removed in the aqueous layer. The benzamide will remain in the organic layer.

Purification_Workflow Crude_Product Crude Benzamide (containing Benzoic Acid) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Wash Wash with aq. NaHCO3 Solution Dissolve->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer (Benzamide) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium Benzoate) Separate->Aqueous_Layer Dry Dry Organic Layer (e.g., MgSO4) Organic_Layer->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Benzamide Pure Benzamide Evaporate->Pure_Benzamide

Caption: Workflow for the purification of crude benzamide.

Section 3: Experimental Protocols

Here you will find detailed, step-by-step protocols for the synthesis and purification of benzamide.

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia

This protocol is adapted from established laboratory procedures.[15][16][17]

Materials:

  • Concentrated aqueous ammonia

  • Benzoyl chloride

  • 250 mL conical flask with a stopper

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia.

  • Cool the flask in an ice bath.

  • In a fume hood , slowly and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution.

  • After each addition, stopper the flask and shake it vigorously. The reaction is exothermic, so it is crucial to maintain a low temperature by keeping the flask in the ice bath.[15][18]

  • Continue this process until all the benzoyl chloride has been added.

  • After the final addition, continue to shake the flask for an additional 15 minutes. A white precipitate of benzamide should form.[16]

  • Collect the crude benzamide by vacuum filtration.

  • Wash the solid with several portions of cold water to remove any soluble byproducts like ammonium chloride.

  • Proceed to the purification step (Protocol 2).

Protocol 2: Purification of Benzamide by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[17][19]

Materials:

  • Crude benzamide

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude benzamide to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask – just enough to dissolve the solid when the water is boiling.[20]

  • Gently heat the mixture on a hot plate until the benzamide is completely dissolved.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of benzamide will decrease, and it will crystallize out of the solution.

  • To maximize crystal formation, you can then place the flask in an ice bath.

  • Collect the purified benzamide crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to air dry completely.

Section 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into an oil instead of a solid precipitate. What should I do?

A1: The formation of an oil can be due to the presence of impurities or the product having a melting point close to the reaction temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if you have a small crystal of pure benzamide, you can "seed" the oil by adding the crystal.[10]

Q2: Can I use a different amine instead of ammonia?

A2: Yes, the Schotten-Baumann reaction is versatile and can be used with primary and secondary amines to produce N-substituted and N,N-disubstituted amides, respectively.[6][7]

Q3: Are there "greener" methods for benzamide synthesis?

A3: Yes, there is growing interest in developing more environmentally friendly synthetic routes. Some approaches focus on using catalysts like boric acid for the direct amidation of benzoic acid, avoiding the need for converting it to a more reactive derivative.[21][22] Other methods explore solvent-free conditions.[23]

Q4: What safety precautions should I take when working with benzoyl chloride and ammonia?

A4: Both benzoyl chloride and concentrated ammonia are corrosive and have pungent odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Benzoyl chloride is a lachrymator (causes tears).

References

  • askIITians. (2025, March 4).
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  • Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle.
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  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
  • Scribd.
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  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
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  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
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Navigating the Synthesis of 5-Fluoro-2-hydroxybenzamide: A Technical Support Guide to Common Side Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydroxybenzamide now have a comprehensive technical resource to navigate the complexities of its synthesis and troubleshoot common experimental challenges. This technical support center provides in-depth, question-and-answer-based guidance on identifying, minimizing, and eliminating common side products encountered during reactions involving this critical building block.

As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles that govern reaction outcomes. This guide is built on a foundation of scientific integrity, drawing from established literature and practical laboratory experience to ensure the information is both accurate and actionable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise during the synthesis and handling of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound from 5-fluorosalicylic acid?

When synthesizing this compound, particularly through the common route of activating 5-fluorosalicylic acid followed by amidation, several process-related impurities can arise. The most prevalent of these is the unreacted starting material, 5-fluorosalicylic acid . Its presence is often a result of incomplete activation of the carboxylic acid or insufficient reaction time during the amidation step.

Another common side product is the formation of acylation byproducts , where the activated 5-fluorosalicylic acid reacts with another molecule of itself or with the product, this compound, leading to dimers or other polymeric impurities.[1] The specific nature of these byproducts will depend on the coupling agents used.

Finally, residual solvents from the reaction and purification steps are a common source of contamination.

Troubleshooting:

  • Unreacted 5-Fluorosalicylic Acid:

    • Cause: Incomplete reaction.

    • Solution: Ensure the activating agent is added in the correct stoichiometric ratio and that the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of complete consumption of the starting material.

  • Acylation Byproducts:

    • Cause: Over-activation or side reactions of the activated intermediate.

    • Solution: Optimize the amount of coupling agent used. A slight excess is often necessary, but a large excess can promote side reactions. The choice of coupling agent and reaction conditions (e.g., temperature) can also significantly impact the formation of these byproducts.

Q2: I'm observing a colored impurity in my final product. What could it be and how can I remove it?

The appearance of colored impurities often points towards oxidation products . The phenolic hydroxyl group in this compound is susceptible to oxidation, which can lead to the formation of quinonoid-type structures.[1] This is particularly common if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.

Troubleshooting:

  • Prevention:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use degassed solvents.

    • Avoid unnecessarily high reaction temperatures.

  • Removal:

    • Recrystallization: This is often the most effective method for removing colored impurities. Choosing an appropriate solvent system is key.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed.

Q3: My reaction involves the amidation of a 5-fluorosalicylic acid ester. What specific side products should I be aware of?

When using an ester of 5-fluorosalicylic acid, a potential side reaction is the formation of a Schiff base .[2] This can occur if the amine reactant reacts with any residual aldehyde impurities or, under certain conditions, with the ester carbonyl group itself, though the latter is less common.

Troubleshooting:

  • Hydrolysis of Schiff Base: If Schiff base formation is suspected, an acidic workup can often hydrolyze it back to the amine and the corresponding carbonyl compound, allowing for easier removal of the desired salicylamide product.[2]

Q4: How can I minimize byproduct formation when synthesizing this compound from 5-fluorophenol and urea?

The synthesis of salicylamides from phenols and urea can be an effective route. A key byproduct in this reaction is ammonia , which is generated in situ. The presence of ammonia can lead to side reactions.

Troubleshooting:

  • Removal of Ammonia: To drive the reaction towards the desired product and minimize side reactions, it is crucial to remove the ammonia as it is formed. This can be achieved by performing the reaction in an open system or by bubbling an inert gas through the reaction mixture.[3]

Understanding the Reaction Landscape: A Visual Guide

To better illustrate the potential pathways for side product formation, the following diagrams outline the key reactions.

Synthesis_and_Side_Products cluster_synthesis Main Synthetic Route cluster_side_products Common Side Products 5-F-Salicylic_Acid 5-Fluorosalicylic Acid Activated_Intermediate Activated Intermediate 5-F-Salicylic_Acid->Activated_Intermediate Activation Unreacted_SM Unreacted 5-Fluorosalicylic Acid 5-F-Salicylic_Acid->Unreacted_SM Product This compound Activated_Intermediate->Product Amidation Acylation_Byproduct Acylation Byproduct (e.g., Dimer) Activated_Intermediate->Acylation_Byproduct Self-reaction Amine Amine Source (e.g., NH3, Amine derivative) Amine->Product Oxidation_Product Oxidation Product (Quinonoid) Product->Oxidation_Product Oxidation (Air, Heat) Hydrolysis_Product Hydrolysis Product (5-Fluorosalicylic Acid) Product->Hydrolysis_Product Hydrolysis (Acid/Base) Protocol_Workflow Start Start: 5-Fluorosalicylic Acid Activation Activation (e.g., Oxalyl Chloride) Start->Activation Amidation Amidation with Amine Source Activation->Amidation Workup Aqueous Workup & Extraction Amidation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Sources

Technical Support Center: Overcoming Poor Reactivity in Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity. However, these same properties, particularly the strength of the C-F bond and fluorine's profound influence on the aromatic ring's electronics, often lead to significant challenges in synthetic reactivity. This guide provides in-depth troubleshooting strategies and practical solutions for common reactivity issues encountered when working with fluorinated aromatic compounds.

Part 1: Understanding the Core Challenge: The Duality of Fluorine's Electronic Effects

Before troubleshooting specific reactions, it's crucial to understand why fluorine substitution poses a challenge. Fluorine exerts two primary electronic effects on an aromatic ring, which often work in opposition.

  • Inductive Effect (σ-withdrawal): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring toward electrophilic aromatic substitution but, critically, activates it toward nucleophilic aromatic substitution (SNA_r) by making the ring more electron-poor.[1]

  • Resonance Effect (π-donation): Fluorine's lone pairs can donate electron density into the π-system of the ring.[2] This effect is weaker than its inductive withdrawal but still directs electrophiles to the ortho and para positions.[1][2]

This duality means that a fluoroaromatic ring can be simultaneously "activated" for one reaction type and "deactivated" for another, leading to sluggish or failed reactions if the conditions are not optimized. Furthermore, the C-F bond is the strongest single bond to carbon, making its direct cleavage in reactions like cross-coupling exceptionally difficult.[3]

Diagram: Fluorine's Electronic Influence

G cluster_effects Electronic Effects of Fluorine on Aromatic Ring cluster_reactivity Resulting Reactivity Profile Inductive Strong Inductive (σ) Withdrawal Makes ring electron-deficient Deactivates ring for Electrophilic Attack Activates ring for Nucleophilic Attack Reactivity Overall Deactivated for EAS Activated for SNAr (if EWGs present) Challenging for C-F Bond Cleavage (Cross-Coupling) Inductive:f2->Reactivity:f0 Dominant Effect Inductive:f3->Reactivity:f1 Key for SNAr Resonance Weak Resonance (π) Donation Donates lone pair density Directs Ortho/Para for Electrophilic Attack Resonance:f2->Reactivity:f0 Directing influence only

Caption: Dueling electronic effects of fluorine on an aromatic ring.

Part 2: Troubleshooting Guide by Reaction Type

This section is organized in a question-and-answer format to address specific experimental failures.

Section 2.1: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a fluorinated aromatic substrate is slow or not proceeding, even though fluorine is supposed to be a good leaving group for this reaction. What's going wrong?

Answer: While counterintuitive, fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond.[4][5] The fluorine atom's strong inductive effect stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction.[5] If your reaction is failing, consider these factors:

  • Insufficient Ring Activation: Fluorine alone may not be activating enough, especially with electron-donating groups (EDGs) elsewhere on the ring. SNAr reactions require the aromatic ring to be sufficiently electron-poor. The presence of at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the fluorine is often necessary.

    • Solution: If your substrate lacks a strong EWG, this reaction pathway may be unsuitable. Consider alternative strategies like transition-metal-catalyzed coupling.

  • Poor Nucleophile or Base: The nucleophile must be strong enough to attack the electron-deficient ring. If the nucleophile is an alcohol or amine, a strong base is required to deprotonate it, increasing its nucleophilicity.

    • Solution: For neutral nucleophiles like amines or alcohols, use a strong, non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO).

  • Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

    • Solution: Polar aprotic solvents like DMSO, DMF, NMP, or sulfolane are standard choices. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Temperature: SNAr reactions, even on activated systems, often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for decomposition. Temperatures between 80-150 °C are common.

Experimental Protocol: SNAr of 1-fluoro-4-nitrobenzene with a secondary amine
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-4-nitrobenzene (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous DMSO as the solvent (to a concentration of ~0.5 M).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions

The cleavage of the strong C-F bond is the primary obstacle in cross-coupling reactions. This step, known as oxidative addition, is often the rate-limiting step and requires highly active catalytic systems.[3][6]

Question: My Suzuki/Buchwald-Hartwig/Sonogashira coupling reaction with an aryl fluoride is giving low to no yield. How can I activate the C-F bond?

Answer: Standard cross-coupling conditions used for aryl bromides or iodides will almost certainly fail for aryl fluorides. Success hinges on using a catalyst system specifically designed for C-F bond activation.

Key Troubleshooting Strategies for All Cross-Couplings:
  • Catalyst Choice (The Ligand is Critical): The key is to create a very electron-rich, sterically bulky palladium(0) or nickel(0) center that is capable of donating enough electron density into the C-F antibonding orbital to facilitate cleavage.

    • Palladium: Use highly electron-donating, bulky phosphine ligands. Examples include tri-tert-butylphosphine (P(tBu)₃), Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[7]

    • Nickel: Nickel catalysts are often more effective than palladium for C-F activation due to nickel's lower electronegativity.[8] Catalysts like Ni(COD)₂ or NiCl₂(dppp) combined with bulky phosphine ligands are excellent starting points.[7][9]

  • Strong Base Selection: The base plays multiple roles: it participates in the transmetalation step (Suzuki) or deprotonates the nucleophile (Buchwald-Hartwig, Sonogashira), and it can influence the catalyst's activity.

    • Suzuki: Strong bases like K₃PO₄ or Cs₂CO₃ are often required.

    • Buchwald-Hartwig: Strong, sterically hindered bases like NaOtBu or LiHMDS are standard.[10]

    • Sonogashira: LiHMDS has been shown to be highly effective in promoting the coupling of aryl fluorides with terminal alkynes, even for unreactive electron-rich substrates.[11][12][13]

  • High Temperature: Overcoming the high activation energy of C-F bond cleavage typically requires high reaction temperatures, often in the range of 100-150 °C. Microwave irradiation can be beneficial for rapidly reaching and maintaining these temperatures.[8]

  • Solvent: High-boiling point, polar aprotic solvents like toluene, dioxane, or DMF are typically used.

Troubleshooting Flowchart: Failed Cross-Coupling of an Aryl Fluoride

G Start Start: Low/No Yield with Aryl Fluoride CheckLigand Is your ligand bulky and electron-donating? (e.g., P(tBu)3, SPhos, NHC) Start->CheckLigand ChangeLigand Action: Switch to a more robust ligand. Consider Buchwald ligands or NHCs. CheckLigand->ChangeLigand No CheckCatalyst Are you using a Pd(0) or Ni(0) source? CheckLigand->CheckCatalyst Yes ChangeLigand->CheckLigand ChangeCatalyst Action: Switch to a Ni(0) catalyst system (e.g., Ni(COD)2 + ligand). CheckCatalyst->ChangeCatalyst No, or Pd is failing CheckBase Is your base strong enough? (e.g., NaOtBu, K3PO4, LiHMDS) CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckCatalyst ChangeBase Action: Switch to a stronger base like LiHMDS or NaOtBu. CheckBase->ChangeBase No CheckTemp Is the temperature high enough? (Typically >100 °C) CheckBase->CheckTemp Yes ChangeBase->CheckBase IncreaseTemp Action: Increase temperature. Consider using a microwave reactor. CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes IncreaseTemp->CheckTemp Failure If still failing, consider alternative synthetic route. IncreaseTemp->Failure Still No Yield

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

Data Table: Recommended Ligands for Aryl Fluoride Cross-Coupling
Ligand ClassSpecific ExampleTarget Reaction(s)Key Features
Bulky Monophosphines P(tBu)₃, PCy₃Suzuki, Buchwald-HartwigHighly electron-rich, promotes oxidative addition.
Biaryl Phosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigSterically demanding and electron-rich; highly effective for C-F bonds.[7]
N-Heterocyclic Carbenes IPr, IMesSuzuki, KumadaStrong σ-donors, form very stable metal complexes.[14]
Bidentate Phosphines dppf, XantphosBuchwald-Hartwig, SonogashiraCan stabilize the metal center, but may be less effective for C-F than bulky monophosphines.[15]
Section 2.3: C-H Activation/Functionalization

Question: I am trying to perform a C-H functionalization on a fluorinated arene, but I am getting poor reactivity or incorrect regioselectivity. What should I consider?

Answer: C-H activation on fluoroarenes is a powerful but complex strategy. The fluorine atom itself can act as a directing group, but its influence can be overridden by other factors.

  • Directing Group Effects: Fluorine is known to promote ortho-C-H metalation.[16] However, this is a relatively weak directing effect compared to stronger directing groups (e.g., amides, pyridines). If another directing group is present, it will likely dominate the regioselectivity.

    • Solution: To achieve meta-selective C-H arylation, strategies like using a norbornene relay mediator have been developed to trap an initial ortho-palladation intermediate and guide the catalyst to the meta position.[16]

  • Competition between C-H and C-F activation: On polyfluorinated arenes, the catalyst may preferentially activate a C-F bond instead of a C-H bond, especially under harsh conditions.[17][18]

    • Solution: This requires careful tuning of the catalyst and conditions. Main-group metal complexes (e.g., using Zn, Al, Ga) have shown promise for achieving regioselective C-H metalation in the presence of C-F bonds.[17][18]

  • Substrate Electronics: As the number of fluorine atoms on the ring increases, the C-H bonds become more acidic and potentially easier to activate via deprotonation, but the ring becomes more electron-poor, which can disfavor certain catalytic cycles.

    • Solution: For substrates with low fluorine content, which can be sluggish, using an excess of the fluoroaromatic substrate may be necessary to drive the reaction to completion.[17]

Part 3: General FAQs

Q1: Can I use transition-metal-free conditions to activate C-F bonds? A1: Yes, under certain circumstances. For highly electron-deficient fluoroarenes (e.g., perfluorinated aromatics or those with multiple nitro groups), SNAr with strong nucleophiles can occur without a metal catalyst.[7] Additionally, methods using strong bases or main-group metals have been developed for specific transformations.[6][17][18] For example, a transition-metal-free Sonogashira-type coupling has been developed using sodium, a Grignard reagent, and other additives.[19]

Q2: My reaction involves an electron-rich fluoroarene, and nothing seems to work. What are my options? A2: Electron-rich fluoroarenes are particularly challenging because the electron-donating groups counteract the activating inductive effect of fluorine for nucleophilic attack and C-F bond cleavage. For these substrates, you must use the most powerful catalytic systems available. Nickel-based catalysts with bulky, electron-donating ligands are often the best choice.[9][20] Recent advances in palladium catalysis, such as using LiHMDS as a promoter in Sonogashira couplings, have also shown success with electron-rich fluoroarenes.[11][12][13]

Q3: Does the position of the fluorine atom matter? A3: Absolutely. The electronic environment of the C-F bond is critical. A C-F bond ortho to a strong electron-withdrawing group is significantly more activated toward both SNAr and oxidative addition than one in a different position.[7] When designing a synthesis, consider the electronic landscape of your entire molecule.

References

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  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]

  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]

  • Behind the Paper. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Nature Portfolio. [Link]

  • He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]

  • Sun, H., et al. (2023). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Gittins, J. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health. [Link]

  • Wang, J., et al. (2020). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. National Institutes of Health. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. [Link]

  • Clot, E., et al. (n.d.). CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks. Royal Society of Chemistry. [Link]

  • Amii, H., & Uneyama, K. (2019). Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. PubMed. [Link]

  • Wang, Z., et al. (2013). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters. [Link]

  • Gittins, J. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Zhu, J. (2024). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]

  • ResearchGate. (2025). C-F bond activation under transition-metal-free conditions. ResearchGate. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Lee, E., & Ritter, T. (2017). Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. PubMed. [Link]

  • Daugulis, O., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]

  • Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. [Link]

  • Gurubrahamam, R., et al. (2021). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]

  • Lee, E., & Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). aryl fluoride cross-coupling. ResearchGate. [Link]

  • Sun, C., & DiMagno, S. G. (2010). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. Semantic Scholar. [Link]

  • Moore, D. A., et al. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

  • Sather, A. C., et al. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

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Technical Support Center: Managing Hygroscopic Properties of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the hygroscopic properties of benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the challenges posed by moisture sensitivity in this important class of molecules. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and stability of your compounds throughout the experimental and development lifecycle.

Introduction: The Benzamide Moiety and Its Interaction with Water

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The core structure, consisting of a benzene ring attached to an amide group, possesses inherent polarity and hydrogen bonding capabilities.[1] This makes the potential for interaction with atmospheric moisture a critical consideration.

Hygroscopicity, the tendency of a substance to absorb or adsorb moisture from the surrounding environment, can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs). For benzamide compounds, this can lead to a cascade of undesirable events, including:

  • Physical Instability: Changes in crystal structure (polymorphism), deliquescence (dissolving in absorbed water), and caking of powders.[2][3]

  • Chemical Degradation: Hydrolysis of the amide bond, particularly under acidic or basic conditions, can lead to loss of potency and the formation of impurities.[4][5]

  • Manufacturing and Formulation Challenges: Poor powder flow, sticking to equipment, and inconsistencies in dosage form content uniformity can arise from moisture uptake.[6][7]

Understanding and controlling these moisture-related issues is paramount for ensuring the quality, safety, and efficacy of benzamide-based pharmaceuticals.[8]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers encounter when working with benzamide compounds.

Q1: My benzamide derivative powder has started to clump together. What is happening and how can I prevent it?

A1: This phenomenon is known as caking and is a common issue with hygroscopic powders.[2] It occurs when moisture is adsorbed onto the surface of the particles, leading to the formation of liquid bridges. Subsequent temperature or humidity fluctuations can cause these bridges to solidify, creating solid agglomerates.

  • Immediate Action: Transfer the powder to a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.

  • Prevention:

    • Environmental Control: Handle the compound in a controlled environment with low relative humidity (RH), ideally below 40% RH.[7] The use of a glove box or an environmental chamber is highly recommended.

    • Proper Storage: Store the compound in a tightly sealed container with a desiccant. High-barrier packaging, such as aluminum pouches, can also provide excellent protection.[6]

    • Excipient Selection: If formulating, consider incorporating excipients with low hygroscopicity or those that can act as moisture scavengers.[6]

Q2: I am concerned about the chemical stability of my benzamide compound in an aqueous formulation. What are the primary degradation pathways?

A2: The primary chemical degradation pathway for benzamides in the presence of water is hydrolysis of the amide bond, yielding the corresponding benzoic acid and amine.[4][5] This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the solution and the specific substituents on the benzamide molecule.

  • Mitigation Strategies:

    • pH Control: Maintaining the formulation at a neutral pH (around 6-8) is generally recommended to minimize both acid and base-catalyzed hydrolysis.[5]

    • Exclusion of Water: For highly sensitive compounds, consider non-aqueous formulations or lyophilization to remove water.

    • Structural Modification: In the drug discovery phase, medicinal chemists can sometimes modify the structure to reduce susceptibility to hydrolysis, for example, by introducing sterically hindering groups near the amide bond.

Q3: How do I determine the hygroscopicity of my novel benzamide derivative?

A3: A systematic evaluation of a compound's hygroscopicity is crucial during early-stage development. The most common and informative technique is Dynamic Vapor Sorption (DVS) analysis.[9]

  • DVS Analysis: This method measures the mass of a sample as a function of RH at a constant temperature. The resulting moisture sorption-desorption isotherm provides critical information about the compound's affinity for water, the critical humidity at which significant moisture uptake occurs, and whether hydrates are formed.[10]

  • Classification: Based on the percentage of moisture uptake under specific conditions (e.g., 25°C and 80% RH for 24 hours), compounds can be classified into categories such as non-hygroscopic, slightly hygroscopic, hygroscopic, and very hygroscopic.

Troubleshooting Guides

This section provides structured approaches to address specific experimental issues related to the hygroscopic nature of benzamide compounds.

Issue 1: Inconsistent Results in Solid-State Characterization (e.g., XRPD, DSC)

Symptom: You observe changes in the X-ray powder diffraction (XRPD) pattern or thermal events (e.g., melting point depression, appearance of new peaks) in Differential Scanning Calorimetry (DSC) for different batches or even within the same batch of your benzamide compound over time.

Underlying Cause: Moisture-induced polymorphic transformation or the formation of a hydrate.[11] The crystal lattice of a compound can change to accommodate water molecules, leading to a different, more stable form under humid conditions.

Troubleshooting Workflow:

A Inconsistent Solid-State Data B Control Sample Handling: - Prepare samples in a low RH environment - Use hermetically sealed pans for DSC A->B C Perform Variable Humidity XRPD (VH-XRPD) B->C D Perform Thermogravimetric Analysis (TGA) B->D E Analyze VH-XRPD Data: - Identify RH at which phase transitions occur C->E F Analyze TGA Data: - Quantify water loss upon heating - Correlate with DSC events D->F G Identify Stable Polymorph/Hydrate E->G F->G H Define Controlled Storage and Handling Conditions G->H

Figure 1: Troubleshooting inconsistent solid-state characterization.

Detailed Steps:

  • Control Sample Environment: Immediately implement stricter environmental controls for sample preparation and analysis. Use a glove box with controlled humidity or a nitrogen-purged environment. For DSC, use hermetically sealed pans to prevent moisture loss or uptake during the experiment.

  • Variable Humidity XRPD (VH-XRPD): This technique allows you to monitor the XRPD pattern of your sample as it is exposed to a range of RH values. This will pinpoint the critical RH at which any phase transitions occur.

  • Thermogravimetric Analysis (TGA): Run a TGA experiment to quantify the amount of water in your sample. A weight loss step that corresponds to an endothermic event in the DSC can confirm the presence of a hydrate and help determine its stoichiometry.

  • Data Synthesis: Correlate the data from VH-XRPD and TGA/DSC to identify the stable solid form at different humidity levels.

  • Implement Controls: Based on your findings, establish strict storage and handling conditions for your benzamide compound to ensure you are consistently working with the desired solid form.

Issue 2: Poor Powder Flow and Processing Difficulties

Symptom: Your benzamide powder exhibits poor flowability, adheres to funnels and other equipment, and is difficult to handle during weighing and transfer.

Underlying Cause: Increased inter-particle cohesive forces due to moisture adsorption.[6][7] Even a small amount of surface moisture can significantly increase the tendency of particles to stick together.

Management Strategies:

StrategyMechanism of ActionKey Considerations
Environmental Control Reduces the driving force for moisture adsorption.Maintain low RH (<40%) in processing areas using dehumidifiers.[8]
Particle Size Engineering Larger, more spherical particles generally have better flow properties.Techniques like granulation can improve flowability but may introduce moisture that needs to be controlled.
Formulation with Excipients Glidants (e.g., colloidal silicon dioxide) reduce inter-particle friction. Anti-caking agents (e.g., magnesium stearate) coat particles to prevent adhesion.Excipient compatibility with the benzamide API must be thoroughly evaluated.
Co-processing Incorporating the hygroscopic benzamide with a non-hygroscopic excipient can shield it from moisture.This can be achieved through techniques like spray drying or melt granulation.[6]

Advanced Management Strategies

For challenging benzamide compounds, more advanced formulation strategies may be necessary to ensure stability and manufacturability.

Crystal Engineering: Co-crystals

A powerful approach to modify the physicochemical properties of an API without altering its chemical structure is through the formation of co-crystals.[6] A co-crystal is a multi-component crystal in which the API and a co-former are held together by non-covalent interactions, such as hydrogen bonds.

Workflow for Co-crystal Screening to Mitigate Hygroscopicity:

cluster_0 Co-crystal Design & Screening cluster_1 Characterization & Selection A Select Hygroscopic Benzamide API B Choose Co-formers: - GRAS status - Complementary H-bond donors/acceptors A->B C Screening Methods: - Liquid-assisted grinding - Slurry crystallization - Evaporation B->C D Identify 'Hits' (New Crystalline Phases) C->D E Solid-State Characterization: - XRPD, DSC, TGA, Spectroscopy D->E F Hygroscopicity Testing (DVS) E->F G Solubility & Dissolution Testing F->G H Select Lead Co-crystal with Improved Properties G->H

Figure 2: Workflow for co-crystal screening.

By selecting a non-hygroscopic co-former that forms strong hydrogen bonds with the benzamide's amide group, it is possible to create a new crystal lattice where the sites most prone to interacting with water are already occupied. This can significantly reduce the overall hygroscopicity of the solid form.

Formulation-Based Moisture Protection

When the intrinsic hygroscopicity of the benzamide API cannot be altered, formulation strategies can provide an effective barrier against moisture.

  • Film Coating: Applying a polymer-based coating to a tablet or granule containing the benzamide API can act as a physical barrier to moisture ingress.[6] The choice of polymer is critical; hydrophobic polymers or combinations of water-soluble and water-insoluble polymers can be tailored to provide the desired level of moisture protection while ensuring appropriate drug release.

  • Encapsulation: Microencapsulation of the benzamide particles within a protective shell (e.g., using spray drying) can also effectively shield the API from the environment.[6]

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopic nature of a benzamide compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzamide powder into a DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH and 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the dry mass of the sample.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH for both the sorption and desorption phases. Analyze the shape of the isotherm, the total moisture uptake, and any hysteresis (difference between sorption and desorption curves).[9][12]

Protocol 2: Karl Fischer Titration for Water Content

Objective: To accurately determine the water content of a benzamide compound or formulation.[13]

Methodology:

  • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher levels, coulometric for trace amounts).

  • Solvent Selection: Choose a suitable solvent that dissolves the benzamide compound without reacting with the Karl Fischer reagent. Anhydrous methanol or a specialized solvent for ketones and aldehydes may be appropriate.

  • Titration: Accurately weigh and add the benzamide sample to the titration vessel. The instrument will then titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will automatically calculate the water content based on the amount of reagent consumed. Results are typically expressed as a weight percentage.

References

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. (n.d.). ResearchGate. Retrieved from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society. Retrieved from [Link]

  • Benzamides: Sulpiride. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. (2025). PubMed. Retrieved from [Link]

  • Structure and interactions in benzamide molecular crystals. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Formulations including hygroscopic compounds. (n.d.). Google Patents.
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  • Benzamide. (n.d.). PubChem. Retrieved from [Link]

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  • Asian Journal of Pharmaceutics. (n.d.). Asian Journal of Pharmaceutics. Retrieved from [Link]

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  • Influence of Organic Compound Functionality on Aerosol Hygroscopicity: Dicarboxylic Acids, Alkyl-Substituents. (2016). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Moisture Sorption–desorption Characteristics and the Corresponding Thermodynamic Properties of Carvedilol Phosphate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. Retrieved from [Link]

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  • Inspiration for revival of old drug: Improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Method for measuring moisture content in organic amine. (n.d.). Google Patents.
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  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Hygroscopicity of organic surrogate compounds from biomass burning and their effect on the efflorescence of ammonium sulfate in mixed aerosol particles. (2018). Atmospheric Chemistry and Physics. Retrieved from [Link]

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Preventing decomposition of 5-Fluoro-2-hydroxybenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support resource for 5-Fluoro-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. As Senior Application Scientists, we have structured this center to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, at a controlled temperature, and under an inert atmosphere. Refrigeration is recommended for long-term storage.

Q2: I've noticed my white this compound powder has developed a yellow or brownish tint. What does this mean?

A: A color change from white to yellow or brown is a primary visual indicator of degradation. This is most commonly due to the oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like species.[1][2] This process can be accelerated by exposure to air (oxygen) and light.

Q3: Is this compound sensitive to moisture?

A: Yes. While amides are generally slow to hydrolyze under neutral conditions, prolonged exposure to moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.[3][4] This process breaks the amide bond to form 5-fluorosalicylic acid and ammonia. Keeping the container tightly sealed is crucial.

Q4: How can I quickly assess the purity of my stored sample?

A: The most reliable method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[5] A pure sample will show a single major peak at the expected retention time. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving specific problems you may encounter.

Problem 1: Visible Color Change (Powder is no longer pure white)
  • Observation: The solid material, originally a white powder, now appears pale yellow, tan, or brown.

  • Probable Cause: This strongly suggests oxidative degradation . The 2-hydroxy (phenolic) group on the benzamide ring is susceptible to oxidation, which is often initiated by exposure to atmospheric oxygen and accelerated by light (photodegradation) or trace metal impurities.[6][7] The resulting products, such as quinones, are often highly colored.

  • Immediate Actions:

    • Immediately transfer the material to an amber glass vial or a container wrapped in aluminum foil to protect it from light.

    • Purge the container headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Store the container in a refrigerator or freezer (-20°C) to slow the rate of chemical degradation.

  • Validation Step: Perform an HPLC analysis to quantify the extent of degradation and identify impurity peaks. Compare this to a reference standard or data from a freshly opened batch if available.

Problem 2: New Peaks or Reduced Purity Observed in HPLC Analysis
  • Observation: Your HPLC chromatogram shows a decrease in the area of the main this compound peak and the emergence of one or more new peaks that were not previously present.

  • Probable Cause: This is definitive evidence of decomposition. The identity of the new peaks will point to the degradation pathway.

    • Early-eluting, more polar peaks: Often indicative of hydrolysis . The product, 5-fluorosalicylic acid (containing a carboxylic acid group), is significantly more polar than the parent amide and will therefore have a shorter retention time in a standard RP-HPLC system.[8]

    • Multiple new peaks with varying retention times: Can indicate a complex oxidative degradation pathway or photodegradation, which may produce several different byproducts.[2]

  • Troubleshooting Workflow: The following workflow can help systematically identify the cause.

G cluster_pathways Identify Degradation Pathway start New Peaks in HPLC check_storage Review Storage Conditions: - Light Exposure? - Air Exposure? - Temperature Fluctuations? - Moisture Ingress? start->check_storage lcms_analysis Perform LC-MS Analysis on Degraded Sample check_storage->lcms_analysis Isolate and Analyze hydrolysis Peak [M+H]+ matches 5-Fluorosalicylic Acid? (m/z = 157.02) lcms_analysis->hydrolysis oxidation Observe peaks with [M+16] or other masses consistent with oxidation? lcms_analysis->oxidation remedy_hydrolysis Root Cause: Hydrolysis Action: 1. Store in desiccator. 2. Use anhydrous solvents. 3. Keep container tightly sealed. hydrolysis->remedy_hydrolysis Yes remedy_oxidation Root Cause: Oxidation Action: 1. Store under inert gas (Ar/N2). 2. Protect from light (amber vial). 3. Store at low temperature (-20°C). oxidation->remedy_oxidation Yes

Caption: Troubleshooting workflow for HPLC-detected degradation.

Core Mechanisms of Decomposition

Understanding the chemical pathways of degradation is essential for developing effective preventative strategies. This compound is susceptible to two primary degradation mechanisms.

1. Oxidative Degradation of the Phenolic Group

The hydroxyl group attached to the aromatic ring makes the molecule a phenol derivative. Phenols are well-known to be susceptible to oxidation.[9] This process typically involves the following:

  • Initiation: Free radicals, often generated by UV light or the presence of trace metal ions, can abstract a hydrogen atom from the phenolic -OH group.

  • Propagation: The resulting phenoxy radical is resonance-stabilized. It can then react with molecular oxygen (O₂) to form peroxy radicals, which can propagate a chain reaction, leading to the formation of complex, often colored, degradation products like benzoquinones.[2]

2. Hydrolytic Cleavage of the Amide Bond

The amide functional group can be hydrolyzed to its constituent carboxylic acid and amine (in this case, ammonia). This reaction is catalyzed by either acid or base.[4][8]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. While these reactions are typically slow at neutral pH, the presence of acidic or basic contaminants in the storage environment or solvents can significantly accelerate this degradation pathway.

The diagram below illustrates these two primary pathways.

G cluster_main This compound cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway parent This compound C₇H₆FNO₂ ox_prod Quinone-like Species (Colored Degradants) parent:f0->ox_prod:f0 O₂, Light, Metal Ions hy_prod 5-Fluorosalicylic Acid + NH₃ (More Polar Impurity) parent:f0->hy_prod:f0 H₂O (Acid/Base Catalyzed)

Caption: Primary decomposition pathways for this compound.

Protocols for Ensuring Long-Term Stability

Adhering to rigorous protocols is the best defense against decomposition.

Protocol 1: Recommended Storage and Handling

This protocol establishes a self-validating system by minimizing all major environmental stress factors.[11][12]

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Glass is inert, amber color blocks UV light, and the PTFE liner provides an excellent seal against moisture and air.

  • Inert Atmosphere: Before sealing the vial for storage, gently flush the headspace with a stream of dry, inert gas (e.g., argon or nitrogen) for 15-30 seconds. This displaces atmospheric oxygen.

  • Temperature Control: For long-term storage (>1 month), store the sealed vial in a freezer at or below -20°C. For short-term, regular use, storage in a refrigerator at 2-8°C is acceptable.[13] Avoid repeated freeze-thaw cycles.

  • Moisture Control: Store the primary container within a secondary container (e.g., a sealed bag or box) that contains a desiccant, such as silica gel packets.

  • Handling: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder. Use clean, dry spatulas for weighing and handling.

Parameter Recommended Condition Rationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the rate of all chemical reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation by removing O₂.[7]
Light Protect from light (Amber Vial)Prevents initiation of photodegradation pathways.
Moisture Anhydrous (Use of Desiccant)Prevents hydrolytic degradation of the amide bond.[14]
Protocol 2: Purity Assessment via Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products, thus indicating its stability.[5]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound at 1.0 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

Parameter Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm and 300 nm
Injection Vol. 10 µL
  • Data Analysis: Calculate the purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 3: Outline for a Forced Degradation Study

Forced degradation (stress testing) is essential for understanding degradation pathways and confirming that your analytical method is truly "stability-indicating."[15][16] The goal is to achieve 5-20% degradation.[16]

Stress Condition Protocol Likely Pathway Targeted
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl, heat at 60°C for 24hHydrolysis of the amide bond.[10]
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH, at RT for 8hHydrolysis of the amide bond.[8]
Oxidation 1 mg/mL solution in 3% H₂O₂, at RT for 24h, protected from lightOxidation of the phenolic ring.[1]
Thermal Store solid powder at 80°C for 48hGeneral thermal decomposition.
Photolytic Expose solid powder to ICH-compliant light source (UV/Vis)Photodegradation.
References
  • Jetir.Org. (n.d.). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved from [Link]

  • Mane, V. B. (2022). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology. Retrieved from [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Chemlin. (n.d.). 5-fluoro-2-hydroxy-N-(2-hydroxy-4-methylphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

  • YouTube. (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2'-deoxycytidine. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorosalicylaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?). PubChem. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-fluoro-5-hydroxybenzaMide CAS#: 951122-32-0. Retrieved from [Link]

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Validation & Comparative

5-Fluoro-2-hydroxybenzamide vs salicylamide biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 5-Fluoro-2-hydroxybenzamide and Salicylamide: Biological Activity and Structure-Function Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

Salicylamide, or 2-hydroxybenzamide, is a well-established compound known for its analgesic, antipyretic, and anti-inflammatory properties, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Its mechanism, while multifaceted, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][5] In the landscape of medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of drug discovery. The introduction of a fluorine atom onto a parent molecule can profoundly alter its biological profile by modifying its electronic properties, metabolic stability, and binding affinity to protein targets.

This guide provides a detailed comparative analysis of salicylamide and its fluorinated analog, this compound. While direct, side-by-side experimental data for the fluorinated compound is limited in publicly available literature, we can construct a robust, data-supported hypothesis of its activity by examining the well-documented effects of its parent compound and the established principles of structure-activity relationships (SAR) for halogenated salicylamide derivatives.

Molecular Scaffolds: A Single Atom Distinction

The structural difference between the two molecules is the substitution of a hydrogen atom with a highly electronegative fluorine atom at the C5 position of the benzene ring. This seemingly minor change is a key strategy in medicinal chemistry to enhance pharmacological properties.

CompoundChemical Structure
Salicylamide Salicylamide Structure
This compound this compound Structure

Part 1: Deconstructing the Biological Activity of Salicylamide

Salicylamide's therapeutic effects are primarily linked to its role as an anti-inflammatory agent.[3]

Primary Mechanism: Cyclooxygenase (COX) Inhibition Salicylamide exerts its analgesic, antipyretic, and anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[1] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][5] By reducing prostaglandin synthesis, salicylamide alleviates these symptoms. However, it is important to note that salicylamide is considered a weak and reversible inhibitor of COX enzymes when compared to other NSAIDs like aspirin.[5]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Salicylamide Salicylamide Salicylamide->COX Inhibits cluster_0 Salicylamide Core cluster_1 Modification cluster_2 Hypothesized Enhancements SA 2-hydroxybenzamide F Add Fluorine at C5 SA->F Metabolism Increased Metabolic Stability F->Metabolism Binding Altered Target Binding F->Binding Activity Enhanced Anti-inflammatory & Antiviral Activity F->Activity

Caption: Hypothesized effect of C5-fluorination.

Part 3: Comparative Data Summary

This table summarizes the known and hypothesized properties of the two compounds.

FeatureSalicylamideThis compound (Hypothesized)
Primary Activity Analgesic, Antipyretic, Anti-inflammatory [2][3]Potentially enhanced Anti-inflammatory & Antiviral
Primary Mechanism Weak, reversible COX-1/COX-2 inhibitor [1][5]Likely COX inhibition with potentially stronger NFκB inhibition [6]
Metabolic Stability Susceptible to C5 hydroxylationC5 position blocked by fluorine, likely leading to higher stability
Structure-Function Unsubstituted aromatic ringFluorine at C5 alters electronic properties and lipophilicity
Therapeutic Potential Mild analgesic and anti-inflammatory agentPotential for development as a more potent anti-inflammatory or antiviral agent

Part 4: Experimental Protocols for Validation

To validate the hypothesized activities of this compound, the following standardized protocols are recommended.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to measure the inhibition of key inflammatory mediators. [7][8]

A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Test Compounds (Salicylamide, this compound, Vehicle) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Cytokines (TNF-α, IL-6) (ELISA) E->G

Caption: Workflow for in vitro anti-inflammatory testing.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound, salicylamide, or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: In Vivo Analgesic Activity (Tail-Flick Test)

This protocol assesses centrally mediated analgesic activity by measuring the latency of a mouse to withdraw its tail from a thermal stimulus. [9] Methodology:

  • Animals: Use Swiss albino mice (20-25 g). Acclimatize them for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline), Positive control (e.g., morphine), Salicylamide, and this compound at various doses.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the middle portion of its tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 15 seconds) must be set to prevent tissue damage. [10]4. Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).

  • Post-Treatment Measurement: Measure the tail-flick latency at set time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: An increase in the latency period compared to the vehicle control group indicates an analgesic effect.

Conclusion and Future Directions

Salicylamide is a known therapeutic agent with a well-understood, albeit relatively weak, mechanism of action. The synthesis of this compound represents a rational, targeted approach in medicinal chemistry to enhance biological activity. Based on structure-activity relationship data from analogous compounds, there is a strong scientific basis to hypothesize that this compound will exhibit superior anti-inflammatory and potentially significant antiviral properties compared to its parent compound. This enhancement is likely driven by increased metabolic stability and more favorable interactions with inflammatory and viral targets.

The experimental protocols detailed in this guide provide a clear framework for the direct, empirical validation of these hypotheses. Such studies are essential to fully characterize the pharmacological profile of this compound and determine its potential as a next-generation therapeutic agent.

References

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A Comparative Analysis of PARP Inhibitors: Benchmarking 5-Fluoro-2-hydroxybenzamide Derivatives Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of tumors with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. This guide provides a detailed comparison of the emerging class of fluorinated benzamide derivatives, with a focus on the structural motif of 5-Fluoro-2-hydroxybenzamide, against established, clinically approved PARP inhibitors. We will delve into their mechanisms of action, comparative efficacy using preclinical data, and provide standardized protocols for key validation assays.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are effectively repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This concept, where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to BER Base Excision Repair PARP->BER initiates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_inhibited DNA Single-Strand Break (SSB) PARP_inhibited PARP DNA_SSB_inhibited->PARP_inhibited recruitment blocked Replication_inhibited DNA Replication DNA_SSB_inhibited->Replication_inhibited leads to PARPi PARP Inhibitor PARPi->PARP_inhibited inhibits DSB_inhibited Double-Strand Break (DSB) Replication_inhibited->DSB_inhibited leads to HR_deficient Defective HR DSB_inhibited->HR_deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death PARP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PARP1 enzyme, Activated DNA, β-NAD+, Inhibitor dilutions) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate PARP1 enzyme with inhibitor dilutions Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction with β-NAD+ and Activated DNA Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and develop fluorescent signal Incubate_Reaction->Stop_Reaction Read_Fluorescence Read fluorescence on a plate reader Stop_Reaction->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a PARP1 enzymatic activity assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 5X working solution of recombinant human PARP1 enzyme in PARP assay buffer. [1] * Prepare a working solution of activated DNA in PARP assay buffer. [1] * Prepare a 5X working solution of β-NAD+ in PARP assay buffer. [1] * Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in PARP assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted inhibitor or vehicle control to the wells of a 96-well black plate.

    • Add 20 µL of the PARP1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of the combined β-NAD+ and activated DNA solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and develop the fluorescent signal according to the specific kit manufacturer's instructions (e.g., by adding a developing solution that converts the remaining NAD+ to a fluorescent product). [2] * Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effect of the PARP inhibitor.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., BRCA-mutated and wild-type cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PARP inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a desired period (e.g., 72 hours). [3]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible. [4][5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [4][6]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [3] * Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of reproductive viability.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed cells at low density in 6-well plates Start->Seed_Cells Treat_Cells Treat with PARP inhibitor for a defined period Seed_Cells->Treat_Cells Incubate_Colonies Incubate for 10-14 days for colony formation Treat_Cells->Incubate_Colonies Fix_Stain_Colonies Fix and stain colonies (e.g., with crystal violet) Incubate_Colonies->Fix_Stain_Colonies Count_Colonies Count colonies (>50 cells) Fix_Stain_Colonies->Count_Colonies Calculate_SF Calculate Surviving Fraction (SF) Count_Colonies->Calculate_SF End End Calculate_SF->End

Caption: Workflow for a clonogenic survival assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. [7]

  • Inhibitor Treatment:

    • Allow the cells to adhere for a few hours.

    • Treat the cells with various concentrations of the PARP inhibitor for a specified duration (e.g., 24 hours or continuous exposure). [7][8]

  • Colony Formation:

    • If using short-term exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. [7] * Incubate the plates for 10-14 days in a cell culture incubator, allowing viable cells to form colonies.

  • Colony Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with a solution like methanol or a mixture of methanol and acetic acid.

    • Stain the colonies with a 0.5% crystal violet solution. [7] * Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) in the control group.

    • Calculate the Surviving Fraction (SF) = (number of colonies formed in the treated group) / (number of cells seeded x PE).

    • Plot the surviving fraction as a function of the inhibitor concentration.

Conclusion and Future Directions

The landscape of PARP inhibitors is continually expanding, with ongoing research focused on identifying novel chemical scaffolds that offer improved therapeutic indices. While this compound itself requires further investigation to determine its specific PARP inhibitory profile, the promising preclinical data from structurally related fluorinated benzamide and benzimidazole derivatives suggest that this chemical class is a fertile ground for the development of next-generation PARP inhibitors. Rigorous evaluation of these new compounds using standardized in vitro assays, as detailed in this guide, will be crucial in determining their potential to translate into effective clinical candidates. Future studies should focus on elucidating the PARP1/2 selectivity, PARP trapping efficiency, and the broader cellular effects of these novel derivatives to fully understand their therapeutic potential in the context of personalized cancer medicine.

References

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  • ResearchGate. (n.d.). (A) Clonogenic survival assays were performed to assess cellular.... Retrieved from [Link]

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A Comparative Guide to the Mechanistic Validation of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for the validation of 5-Fluoro-2-hydroxybenzamide's mechanism of action. While its precise biological role is still under active investigation, its chemical structure, featuring a benzamide scaffold, suggests a potential role as a modulator of epigenetic pathways, particularly as a histone deacetylase (HDAC) inhibitor.

This document eschews a rigid template, instead offering a logical and self-validating experimental workflow. We will explore how to systematically test the hypothesis that this compound acts as an HDAC inhibitor, compare its performance with established alternatives, and provide the detailed methodologies necessary for robust scientific inquiry.

The Benzamide Scaffold: A Clue to a Potential Mechanism

The core chemical structure of this compound belongs to the benzamide class of compounds. This is a significant lead, as several well-characterized benzamide derivatives, such as Entinostat (MS-275) and Mocetinostat, are known to be potent and selective inhibitors of Class I histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[3][4]

The presence of the 2-hydroxy group (forming a salicylamide) and the 5-fluoro substitution on the benzamide ring of our topic compound may further influence its binding affinity and selectivity for specific HDAC isoforms. Fluorine substitutions, in particular, are a common strategy in medicinal chemistry to enhance biological activity and metabolic stability.[5][6]

Based on this structural analogy, our primary hypothesis is that This compound functions as a Class I-selective HDAC inhibitor. This guide will provide a comprehensive roadmap to test this hypothesis.

A Strategic Workflow for Mechanism of Action Validation

G cluster_0 Phase 1: Target Identification & In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement & Downstream Effects cluster_2 Phase 3: Phenotypic & Comparative Analysis Target_ID Target Deconvolution Screen (e.g., Kinase/Epigenetic Enzyme Panels) Biochem_Assay Biochemical HDAC Inhibition Assay (Determine IC50 & Selectivity) Target_ID->Biochem_Assay Identifies HDACs as primary targets CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) Biochem_Assay->CETSA Proceed if potent & selective Histone_Acetylation Western Blot for Histone Acetylation (Measure Downstream Effect) CETSA->Histone_Acetylation Gene_Expression qPCR for Target Gene Expression (e.g., p21, c-Myc) Histone_Acetylation->Gene_Expression Cell_Cycle Cell Cycle Analysis (Assess Functional Outcome) Gene_Expression->Cell_Cycle Confirm functional consequences Apoptosis Apoptosis Assay (Measure Cell Death Induction) Cell_Cycle->Apoptosis Comparative_Analysis Comparative Analysis with Known HDACi Apoptosis->Comparative_Analysis

Figure 1: A strategic workflow for the validation of this compound's mechanism of action.

Experimental Protocols and Data Interpretation

Phase 1: In Vitro Target Identification and Validation

The initial step is to confirm that this compound indeed interacts with HDACs and to characterize the nature of this interaction.

Experiment 1: Broad Spectrum Target Deconvolution (Optional but Recommended)

  • Rationale: To ensure an unbiased approach, an initial screen against a panel of key cellular enzymes (e.g., kinases, methyltransferases, and a broad panel of HDACs) can confirm that HDACs are the primary targets and rule out significant off-target effects.

  • Methodology: Utilize a commercially available target screening service that employs activity-based assays for a broad range of purified enzymes.

Experiment 2: Biochemical HDAC Inhibition Assay

  • Rationale: This is a critical experiment to determine the potency (IC50) and selectivity of this compound against individual HDAC isoforms.

  • Protocol:

    • Utilize a commercial HDAC activity assay kit, which typically provides a fluorogenic substrate.[7]

    • Prepare a dilution series of this compound and comparator compounds (e.g., Entinostat, Mocetinostat, Vorinostat).

    • In a 96-well plate, incubate each recombinant HDAC isoform (HDAC1, 2, 3, and 6 are key) with the substrate and the diluted compounds.

    • After the incubation period, add the developer solution and measure the fluorescence signal.

    • Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.[8]

  • Data Presentation and Interpretation:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity Profile
This compound Hypothetical: 50Hypothetical: 75Hypothetical: 150Hypothetical: >5000Class I Selective
Entinostat (Comparator)80100200>10000Class I Selective
Mocetinostat (Comparator)170250400>10000Class I Selective
Vorinostat (SAHA) (Comparator)10152550Pan-HDAC Inhibitor

A lower IC50 value indicates greater potency. Significant differences in IC50 values between HDAC isoforms will reveal the selectivity profile.

Phase 2: Cellular Target Engagement and Downstream Effects

After establishing in vitro activity, it is crucial to confirm that this compound can enter cells, engage its target, and elicit the expected downstream biological effects.

Experiment 3: Western Blot for Histone Acetylation

  • Rationale: HDAC inhibition should lead to an accumulation of acetylated histones. This experiment directly visualizes this downstream effect.

  • Protocol:

    • Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which have been shown to be sensitive to benzamide HDAC inhibitors) with a dose range of this compound and comparators for 24 hours.[2]

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

  • Expected Outcome: A dose-dependent increase in the levels of acetylated histone H3 should be observed in cells treated with this compound, similar to the effects of the known HDAC inhibitors.

Phase 3: Phenotypic and Comparative Analysis

The final phase of validation involves assessing the functional consequences of HDAC inhibition on cellular phenotypes and comparing these effects to established alternatives.

Experiment 4: Cell Cycle Analysis

  • Rationale: HDAC inhibitors are known to cause cell cycle arrest, often at the G1/S or G2/M checkpoint, by upregulating cell cycle inhibitors like p21.[2]

  • Protocol:

    • Treat cells with this compound and comparators for 48 hours.

    • Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experiment 5: Apoptosis Assay

  • Rationale: By inducing the expression of pro-apoptotic genes, HDAC inhibitors can trigger programmed cell death.

  • Protocol:

    • Treat cells as in the cell cycle analysis experiment.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Comparative Data Summary:

CompoundEC50 for Ac-H3 Increase (µM)G1 Arrest at 1µM (%)Apoptosis at 1µM (%)
This compound Hypothetical: 0.5Hypothetical: 60Hypothetical: 25
Entinostat (Comparator)0.85520
Vorinostat (SAHA) (Comparator)0.27040
Curcumin (Natural Alternative)5.03010

This table allows for a direct comparison of the cellular potency and phenotypic effects of this compound with standard and alternative HDAC inhibitors.

Broader Context and Alternative Hypotheses

While the evidence for HDAC inhibition is compelling, it is important to consider other potential mechanisms. Recent studies have shown that some fluorinated benzamides can act as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[5][6][9] This interaction is central to the mechanism of action of immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs).[5]

G cluster_0 Primary Hypothesis: HDAC Inhibition cluster_1 Alternative Hypothesis: CRBN Binding HDACi This compound inhibits HDACs Hyperacetylation Histone Hyperacetylation HDACi->Hyperacetylation Gene_Expression Altered Gene Expression (e.g., p21 up) Hyperacetylation->Gene_Expression Phenotype Cell Cycle Arrest, Apoptosis Gene_Expression->Phenotype CRBN_Binding This compound binds to Cereblon (CRBN) Neosubstrate Modulation of Neosubstrate Degradation CRBN_Binding->Neosubstrate Downstream_Signaling Altered Downstream Signaling Neosubstrate->Downstream_Signaling

Figure 2: Primary and alternative mechanistic hypotheses for this compound.

Should the HDAC inhibition assays yield negative results, a logical next step would be to investigate CRBN binding using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of this compound. By systematically progressing from in vitro biochemical assays to cell-based functional readouts, researchers can build a robust data package to support the hypothesis of HDAC inhibition. The inclusion of well-characterized comparator compounds is essential for contextualizing the potency and selectivity of this novel molecule. This structured approach, grounded in established methodologies, will empower researchers to confidently elucidate the biological role of this compound and assess its therapeutic potential.

References

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A Researcher's Guide to the Structural Confirmation of 5-Fluoro-2-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with 5-Fluoro-2-hydroxybenzamide derivatives, a class of compounds with significant potential in medicinal chemistry, a multi-technique approach to structural elucidation is not just recommended, but essential. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the integrity of your structural assignments.

The presence of a fluorine atom, a hydroxyl group, and an amide functionality within the benzamide scaffold introduces unique chemical properties and potential for complex isomerism. Therefore, relying on a single analytical method can be misleading. This guide will navigate the complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography, empowering researchers to build a comprehensive and self-validating dataset for their compounds.

The Analytical Workflow: A Synergistic Approach

The structural confirmation of this compound derivatives should follow a logical progression, with each technique providing a unique piece of the structural puzzle. A typical workflow involves initial characterization by IR and MS to confirm the presence of key functional groups and determine the molecular weight, followed by detailed structural elucidation using multi-dimensional NMR. For absolute confirmation, particularly in cases of ambiguous stereochemistry or polymorphism, X-ray crystallography remains the gold standard.

Caption: A typical analytical workflow for the structural confirmation of this compound derivatives.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[1] For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of the key amide and hydroxyl moieties.

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR) depends on the physical state of the sample and the desired data quality. For solid samples, ATR is often preferred for its simplicity and minimal sample preparation.

Expected Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Notes
O-H (hydroxyl)Stretching3200-3600 (broad)The broadness is due to hydrogen bonding.
N-H (amide)Stretching3100-3500 (two bands for primary amides)Primary amides (if unsubstituted on the nitrogen) will show two distinct N-H stretching peaks.[2]
C=O (amide)Stretching (Amide I band)1630-1680Conjugation with the aromatic ring lowers the frequency.[2]
N-H (amide)Bending (Amide II band)1550-1650Arises from coupling between C-N stretching and N-H in-plane bending.[3]
C-N (amide)Stretching1200-1350
C-FStretching1000-1400The exact position can be influenced by the aromatic system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Ensure the solid sample is dry and finely powdered for optimal contact with the ATR crystal.[4]

  • Instrument Setup: Place a small amount of the powdered sample directly onto the ATR crystal.[4]

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl, amide, and carbon-fluorine functional groups. Compare the obtained spectrum with literature values for similar benzamide structures.[5][6]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydroxybenzamides, minimizing fragmentation and preserving the molecular ion.[1] Ultra-high-resolution mass spectrometers, such as Orbitrap or FT-ICR systems, provide exceptional mass accuracy, which is critical for unambiguous molecular formula assignment.[7]

Data Presentation: Expected Mass-to-Charge Ratios

For this compound (C₇H₆FNO₂), the expected monoisotopic mass is 155.0383 Da.[8]

IonIonization ModeCalculated m/z
[M+H]⁺Positive156.0455
[M+Na]⁺Positive178.0275
[M-H]⁻Negative154.0311

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF, Orbitrap, or FT-ICR, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in both positive and negative ion modes to maximize information.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).[1] Utilize the high mass accuracy to calculate the elemental composition and confirm that it matches the expected molecular formula. Analyze any fragmentation patterns to gain further structural insights. A common fragmentation for benzamides is the loss of the amide group.[1]

Caption: A simplified workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), provides a detailed map of the molecule's connectivity.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[9]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and couplings to nearby protons and carbons. This is particularly useful for confirming the position of the fluorine substituent on the aromatic ring.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and piecing together the molecular structure. For instance, HMBC is crucial for identifying long-range correlations, which can be vital in distinguishing between regioisomers.[11]

Data Presentation: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations
¹H (Aromatic)6.8 - 7.8mCouplings to each other and to ¹⁹F.
¹H (OH)9.0 - 11.0br sBroad signal, position is solvent and concentration dependent.
¹H (NH₂)7.5 - 8.5br sTwo broad signals, may exchange with solvent.
¹³C (C=O)165 - 175s
¹³C (C-OH)150 - 160d (due to C-F coupling)
¹³C (C-F)155 - 165d (¹JCF ≈ 240-250 Hz)Large one-bond coupling constant is characteristic.
¹³C (Aromatic)110 - 140mWill show couplings to fluorine.
¹⁹F-110 to -125mReferenced to CFCl₃.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for hydroxybenzamides as it allows for the observation of exchangeable protons (OH and NH).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing together the molecular framework.

  • Data Analysis: Integrate all 1D and 2D data to build a complete and self-consistent structural assignment.

X-ray Crystallography: The Unambiguous Proof

For absolute structural confirmation, including the determination of solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography is unparalleled.[12] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Causality Behind Experimental Choices: The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The ability of fluorine substitution to sometimes suppress disorder in crystals can be an advantage.[13]

Data Presentation: Key Crystallographic Parameters

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell (e.g., P2₁/c).[14]
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths & AnglesPrecise measurements of all atomic connections.
Torsion AnglesDefines the conformation of the molecule.
Hydrogen BondingDetails intermolecular interactions in the crystal lattice.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require extensive screening of crystallization conditions.

  • Crystal Mounting: Select a suitable single crystal and mount it on the goniometer of a diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. Software like Mercury can be used to visualize the crystal packing and hydrogen bonding networks.[11]

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of this compound derivatives requires a diligent and multi-faceted analytical strategy. While each technique provides valuable information, it is the convergence of data from IR, MS, a full suite of NMR experiments, and, when possible, X-ray crystallography that builds an unshakeable foundation of structural proof. By understanding the strengths and limitations of each method and following rigorous experimental protocols, researchers can ensure the scientific integrity of their work and accelerate the journey from novel compound to potential therapeutic.

References

A Comparative Guide to the Purity Analysis of 5-Fluoro-2-hydroxybenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

5-Fluoro-2-hydroxybenzamide is a fluorinated aromatic amide, a chemical scaffold of interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is not merely a quality control checkpoint; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of impurities, even at trace levels, can alter the pharmacological and toxicological profile of a drug substance.[3] Therefore, the development of a robust, specific, and stability-indicating analytical method is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices. Our objective is to establish a validated, stability-indicating method that can reliably separate the main compound from potential process-related impurities and degradation products, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

Part 1: Developing a Primary Stability-Indicating HPLC Method

The foundation of any purity analysis is a chromatographic method that is fit for its purpose. For a molecule like this compound, which possesses an aromatic ring and polar functional groups (hydroxyl, amide), Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[7][8][9] This method separates molecules based on their relative hydrophobicity.

Causality Behind Experimental Choices
  • Column Selection: The Workhorse C18 Phase Our primary method employs an octadecylsilane (C18) stationary phase. This is the most common and versatile reversed-phase packing. The long C18 alkyl chains provide a hydrophobic environment that interacts with the non-polar aromatic ring of this compound, leading to its retention. A 5 µm particle size is selected as an optimal balance between achieving high separation efficiency (theoretical plates) and maintaining a moderate system backpressure.

  • Mobile Phase Design: Controlling Retention and Peak Shape The mobile phase is a critical component for achieving separation. We use a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Buffer (20 mM Potassium Phosphate, pH 3.0): The phenolic hydroxyl group on the analyte is weakly acidic. By setting the mobile phase pH to 3.0, well below the pKa of the hydroxyl group, we ensure it remains in its protonated, non-ionized form. This prevents peak tailing and yields sharp, symmetrical peaks.

    • Organic Modifier (Acetonitrile): Acetonitrile is a strong organic solvent used to elute the analyte from the C18 column. By adjusting the ratio of acetonitrile to the aqueous buffer, we can precisely control the retention time of the compound.

  • Detection: Leveraging UV Absorbance The benzene ring in this compound is a strong chromophore, making UV detection an ideal choice for sensitive and linear quantification. A detection wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and ensures low baseline noise.[9][10]

Detailed Experimental Protocol: Method A
ParameterCondition
Instrumentation HPLC System with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Standard/ Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Inject into Autosampler prep2->prep3 injector Autosampler prep3->injector pump Pump (Mobile Phase) pump->injector column C18 Column (30°C) injector->column detector UV Detector (254 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Purity Report cds->report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Method Comparison via Forced Degradation

A purity method is only trustworthy if it is stability-indicating . This means it must be able to separate the intact API from any degradation products that may form over time or under stress. To prove this, we conduct forced degradation studies as outlined in ICH guideline Q1A(R2).[11][12] These studies intentionally stress the API to generate degradants and challenge the specificity of our analytical method.

Forced Degradation Protocol

A solution of this compound (1000 µg/mL) was subjected to the following conditions:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then prepare a solution.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).

Visualization: Forced Degradation Pathways

Forced_Degradation cluster_stress cluster_degradants API This compound (API) Acid Acid/Heat API->Acid Base Base/Heat API->Base Oxidation H₂O₂ API->Oxidation Thermal Dry Heat API->Thermal Photo Light API->Photo D1 Hydrolysis Product(s) Acid->D1 Base->D1 D2 Oxidative Adduct(s) Oxidation->D2 D3 Other Impurities Thermal->D3 Photo->D3

Caption: Relationship between stress conditions and potential degradation products.

Comparative Analysis: C18 vs. Pentafluorophenyl (PFP) Phase

To demonstrate the importance of column chemistry, we will compare our primary C18 method (Method A) with an alternative method using a Pentafluorophenyl (PFP) stationary phase (Method B). PFP columns offer alternative selectivity, particularly for halogenated and aromatic compounds, through mechanisms like pi-pi stacking and dipole-dipole interactions, which differ from the hydrophobic interactions of a C18 phase.[10][13]

Method B Parameters: All parameters are identical to Method A, except the column is a Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm .

Experimental Data & Results

Table 1: Comparison of System Suitability Parameters (Unstressed API)

ParameterMethod A (C18)Method B (PFP)Acceptance Criteria
Retention Time (min) 6.88.2Report
Tailing Factor (T) 1.11.0T ≤ 2.0
Theoretical Plates (N) > 8000> 9500N ≥ 2000

Both columns provide excellent peak shape and efficiency for the unstressed API, meeting standard system suitability criteria.

Table 2: Forced Degradation Results (% Degradation of API)

Stress Condition% Degradation (Method A)% Degradation (Method B)
Acid Hydrolysis 8.5%8.6%
Base Hydrolysis 15.2%15.1%
Oxidation (H₂O₂) 11.8%11.9%
Thermal No significant degradationNo significant degradation
Photolytic No significant degradationNo significant degradation

The data confirms that the molecule is most susceptible to degradation under basic and oxidative conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure potential impurities are generated at a sufficient level for detection.[11]

Table 3: Resolution (Rs) Between API and Major Degradant Peaks

Stress ConditionMajor Degradant RRTResolution (Rs) - Method A (C18)Resolution (Rs) - Method B (PFP)
Base Hydrolysis 0.852.53.1
Oxidation 1.151.4 2.8

RRT = Relative Retention Time

Part 3: Interpretation and Authoritative Grounding

The data presented in the tables tells a compelling story. While both methods appear suitable based on initial system suitability tests (Table 1), the forced degradation results reveal a critical difference in performance.

Trustworthiness Through Specificity: As shown in Table 3, Method A (C18) fails to provide adequate separation for the major oxidative degradation product, with a resolution value of 1.4. A resolution of Rs ≥ 2.0 is generally required for baseline separation and reliable quantification. This partial co-elution means that Method A is not a truly stability-indicating method.

In contrast, Method B (PFP) provides excellent resolution (Rs = 2.8) for this same degradant. This demonstrates its superior selectivity.

Expertise & Causality: The enhanced performance of the PFP column is a direct result of its unique stationary phase chemistry. The electron-deficient fluorinated phenyl rings on the PFP phase engage in strong pi-pi interactions with the electron-rich aromatic ring of the this compound and its degradants. This provides a different separation mechanism than the purely hydrophobic interactions of the C18 phase, allowing it to resolve compounds that are structurally similar but differ in their electronic properties—a common outcome of oxidative degradation.

This entire process is a self-validating system, as required by ICH Q2(R1) guidelines, which state that the validation of an analytical procedure is the process by which it is established that the method is "suitable for its intended purpose."[14][15][16][17] A method that cannot separate known degradation products, as demonstrated here, is fundamentally unsuitable for purity testing.

Conclusion and Recommendation

Based on the comparative experimental data, the HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase (Method B) is unequivocally recommended for the purity analysis of this compound. While the standard C18 column provided acceptable chromatography for the parent compound, it failed the critical test of being stability-indicating by not resolving a key oxidative degradant.

This guide illustrates that true analytical excellence lies not in simply following a protocol, but in understanding the chemical interactions at play and using that knowledge to select the most appropriate tools. The PFP column, with its alternative selectivity, proved essential for ensuring the accuracy and reliability of the purity data. The next step would be the full validation of Method B, including assessments of linearity, accuracy, precision, and robustness, to formally qualify it for use in a regulated environment.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online (Journal of Analytical & Pharmaceutical Research) URL: [Link]

  • Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link]

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  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

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  • Title: Quality Guidelines Source: ICH URL: [Link]

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  • Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]

  • Title: HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases Source: HELIX Chromatography URL: [Link]

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A Researcher's Guide to Characterizing the Selectivity of 5-Fluoro-2-hydroxybenzamide: A Comparative Cross-Reactivity Workflow

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its selectivity is paramount. This guide provides a comprehensive framework for investigating the cross-reactivity of 5-Fluoro-2-hydroxybenzamide, a small molecule with a scaffold common to various bioactive compounds. We will not only outline the necessary experiments but also delve into the scientific rationale behind each step, ensuring a robust and self-validating approach to characterizing its off-target profile. This document is designed for researchers and scientists to objectively assess its performance against other potential therapeutic alternatives.

Introduction: The Significance of the Benzamide Scaffold and the Imperative of Selectivity

This compound belongs to the benzamide class of compounds, which are integral to numerous approved drugs with diverse mechanisms of action, including antipsychotic, antiemetic, and anticonvulsant effects[1]. The 2-hydroxybenzamide (salicylamide) moiety itself is known for its analgesic and anti-inflammatory properties, historically linked to the inhibition of cyclooxygenase (COX) enzymes[2]. The introduction of a fluorine atom can significantly modulate a molecule's properties, including metabolic stability, membrane permeability, and binding affinity[3][4].

While the therapeutic potential of this compound is intriguing, its structural alerts warrant a thorough investigation of its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of its primary mechanism of action. Therefore, a systematic cross-reactivity study is not merely a supplementary check but a foundational pillar in its preclinical development.

A Tiered Approach to Cross-Reactivity Profiling

We propose a multi-tiered strategy for evaluating the selectivity of this compound. This approach begins with broad, high-throughput screens to identify potential off-target families and progressively narrows down to specific, mechanistic assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & Orthogonal Assays cluster_2 Tier 3: Cellular & Mechanistic Studies T1_Kinase Kinase Panel (e.g., KinomeMAX) T2_Dose Dose-Response Assays (IC50/EC50 Determination) T1_Kinase->T2_Dose Identified Hits T1_GPCR GPCR Panel (e.g., PRESTO-Tango) T1_GPCR->T2_Dose Identified Hits T1_Ion Ion Channel Panel T1_Ion->T2_Dose Identified Hits T2_Ortho Orthogonal Biophysical Assays (e.g., TSA, SPR) T2_Dose->T2_Ortho Confirmed Hits T3_Cell Cell-Based Target Engagement (e.g., CETSA) T2_Ortho->T3_Cell Validated Interactions T3_Mech Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) T3_Cell->T3_Mech Confirmed Cellular Activity

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to screen this compound against large panels of diverse protein targets. This provides an unbiased overview of potential off-target interactions. Commercial services offer comprehensive screening panels that are essential for early-stage drug discovery.[5]

Kinase Panel Screening

Rationale: Kinases are one of the largest enzyme families and are notoriously prone to off-target inhibition due to conserved ATP-binding pockets. Broad kinase screening is crucial for identifying potential adverse effects.[6]

Experimental Protocol:

  • Select a Panel: Choose a comprehensive kinase panel, such as the KinomeMAX or a similar offering, which covers a broad representation of the human kinome.[5]

  • Primary Screen: Perform a single-concentration (e.g., 10 µM) screen of this compound against the panel.

  • Data Analysis: The output is typically expressed as percent inhibition relative to a control. A common threshold for a "hit" is >50% inhibition.

G Protein-Coupled Receptor (GPCR) Panel Screening

Rationale: GPCRs are the largest family of cell-surface receptors and are targets for approximately one-third of all marketed drugs.[7] Unintended interactions with GPCRs can lead to a wide range of physiological side effects.

Experimental Protocol:

  • Assay Platform: Utilize a high-throughput platform for monitoring GPCR activation, such as the PRESTO-Tango assay, which is based on ligand-induced arrestin recruitment.

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10-30 µM) against a panel of several hundred GPCRs.

  • Data Analysis: Identify receptors where the compound acts as either an agonist or antagonist.

Structural Analogs for Comparison

To provide context, the following compounds should be screened in parallel:

  • Salicylamide (2-hydroxybenzamide): The parent compound, to understand the effect of the fluorine substitution.

  • 5-Chlorosalicylamide: To compare the effects of different halogen substitutions.

  • Benzamide: The core scaffold, to assess the contribution of the hydroxyl group.

CompoundStructureRationale for Inclusion
This compoundC₇H₆FNO₂[8]Test Article
SalicylamideC₇H₇NO₂[9]Parent compound; baseline for fluorine effect.
5-ChlorosalicylamideC₇H₆ClNO₂[10]Comparative halogenated analog.
BenzamideC₇H₇NO[1]Core scaffold; assesses hydroxyl group contribution.

Tier 2: Hit Validation and Orthogonal Confirmation

Any "hits" identified in Tier 1 must be validated to rule out false positives and to quantify the potency of the interaction.

Dose-Response Assays

Rationale: A single-point screen can be misleading. A full dose-response curve is necessary to determine the potency (IC50 or EC50) of the interaction.

Experimental Protocol:

  • For each validated hit from Tier 1, perform a 10-point dose-response assay. The concentration range should span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

  • Utilize the same assay format as the primary screen (e.g., ADP-Glo™ for kinases, a functional cell-based assay for GPCRs).[11][12]

  • Calculate the IC50/EC50 value by fitting the data to a four-parameter logistic equation.

Orthogonal Biophysical Assays

Rationale: It is critical to confirm direct binding using a label-free, orthogonal method. This ensures the observed activity is due to a direct interaction with the protein target and not an artifact of the primary assay system.

Recommended Method: Thermal Shift Assay (TSA) TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding.[13] It is a rapid and cost-effective method for validating direct binding.

Experimental Protocol:

  • Protein Preparation: Obtain or express purified protein for each validated hit.

  • Assay Setup: Mix the protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

  • Data Analysis: A positive interaction is indicated by a shift in the protein's melting temperature (ΔTm).

G cluster_workflow Orthogonal Hit Validation Workflow Start Hit from Tier 1 Screen DoseResponse Generate Dose-Response Curve (Determine IC50) Start->DoseResponse PurifyProtein Obtain Purified Protein DoseResponse->PurifyProtein Potency ≤ 10 µM TSA Perform Thermal Shift Assay (TSA) PurifyProtein->TSA BindingConfirmed Direct Binding Confirmed? (ΔTm > 1°C) TSA->BindingConfirmed SPR Optional: Surface Plasmon Resonance (SPR) (Determine Kd, Kon, Koff) BindingConfirmed->SPR Yes (for kinetics) Proceed Proceed to Tier 3 (Cellular Studies) BindingConfirmed->Proceed Yes Discard Deprioritize Hit (Likely Artifact) BindingConfirmed->Discard No SPR->Proceed

Caption: Workflow for validating hits from primary screens using orthogonal methods.

Tier 3: Elucidating Mechanism of Action

For high-potency, validated off-targets, it is crucial to understand the nature of the interaction.

Cellular Target Engagement

Rationale: Confirming that the compound can bind to its off-target in a complex cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14]

Experimental Protocol:

  • Cell Treatment: Treat intact cells expressing the target protein with varying concentrations of this compound.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of soluble target protein remaining using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement in a cellular context.

Enzyme Inhibition Mechanism

Rationale: If the off-target is an enzyme, determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into the interaction.[15][16]

Experimental Protocol (for a Kinase Hit):

  • Assay Setup: Set up a matrix of experiments varying the concentration of both the substrate (ATP) and this compound.

  • Measure Reaction Velocity: Determine the initial reaction velocity at each condition.

  • Data Analysis: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of line intersections will reveal the mechanism of inhibition.[17]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach for the comprehensive cross-reactivity profiling of this compound. By systematically progressing from broad screening to specific mechanistic studies, researchers can build a detailed selectivity profile of the molecule. The resulting data, when compared against structural analogs, will provide a clear, objective assessment of its therapeutic potential and liabilities. This self-validating system, grounded in orthogonal assays and mechanistic elucidation, is essential for making informed decisions in the drug development pipeline and upholding the highest standards of scientific integrity.

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  • Chem-Space. 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide. [Link]

  • El-Sayed, M. A. A., et al. (2022). Rational design of biodegradable sulphonamide candidates treating septicaemia by synergistic dual inhibition of COX-2/PGE2 axis and DHPS enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1100. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a diverse array of therapeutic agents. Its inherent ability to form key hydrogen bonds and engage in various non-covalent interactions allows for the fine-tuning of pharmacological activity against numerous biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzamide analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on target affinity and selectivity, supported by experimental data and detailed protocols.

The Versatile Benzamide: A Privileged Scaffold

Benzamide and its derivatives have demonstrated a remarkable polypharmacology, engaging a wide variety of receptors, enzymes, and ion channels.[1] This versatility stems from the core benzamide structure, which consists of a benzene ring attached to an amide group. Substitutions on both the aromatic ring and the amide nitrogen significantly influence the biological activity of these compounds.[2] This guide will focus on three major therapeutic areas where benzamide analogs have made a significant impact: antipsychotics (dopamine and serotonin receptor modulation), cancer (histone deacetylase inhibition), and gastrointestinal disorders (serotonin receptor agonism).

Comparative SAR Analysis of Benzamide Analogs

The biological activity of benzamide derivatives is exquisitely sensitive to their substitution patterns. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

Substituted benzamides are well-established antagonists of dopamine D2 and D3 receptors, a cornerstone of their antipsychotic and antidepressant activity.[1] Many of these compounds also exhibit significant activity at serotonin (5-HT) receptors, contributing to a more atypical antipsychotic profile with a reduced propensity for extrapyramidal side effects.[3]

  • Benzamide Ring Substitutions: The nature and position of substituents on the benzoyl ring are critical. Electron-withdrawing groups, such as halogens, can influence potency.

  • Amide Nitrogen Substituents: The group attached to the amide nitrogen plays a crucial role in determining affinity and selectivity for D2 versus D3 receptors. Conformationally flexible analogs have been explored to optimize these interactions.[1]

  • Selectivity for D3 over D2: Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a key challenge in drug design.[4] Subtle modifications to the linker and the nature of the arylamide moiety can significantly impact this selectivity.[5] For instance, some studies have shown that a 2,3-dichlorophenylpiperazine moiety can confer high D3 affinity.[5]

CompoundReceptorKᵢ (nM)D₂/D₃ SelectivityReference(s)
AmisulprideD₂2.8~1[6]
D₃3.2[6]
RacloprideD₂1.8-
EticloprideD₂0.07-
Compound 15D₃230-fold vs D₂[1]
KKHA-761D₃3.8570-fold vs D₂[7]
SR21502D₃4.2>120-fold vs D₂[7]

This table presents a selection of benzamide analogs and their binding affinities for dopamine D2 and D3 receptors, highlighting the impact of structural modifications on potency and selectivity.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant class of benzamide derivatives functions as histone deacetylase (HDAC) inhibitors, which are proving to be effective anticancer agents.[8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[8]

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition domain (cap group).[8] The benzamide moiety itself often acts as the ZBG, coordinating with the zinc ion in the active site of the HDAC enzyme.[8]

HDAC_Pharmacophore ZBG Zinc-Binding Group (e.g., Benzamide) Linker Linker ZBG->Linker Connects to Cap Cap Group (Surface Recognition) Linker->Cap Connects to

Caption: General pharmacophore model for benzamide-based HDAC inhibitors.

  • Zinc-Binding Group: The ortho-amino group on the benzamide ring is a crucial feature for potent HDAC inhibition, acting as a key hydrogen bond donor.[9]

  • Linker Region: The length and rigidity of the linker influence isoform selectivity.

  • Cap Group: Modifications to the cap group, which interacts with the surface of the enzyme, can enhance potency and improve pharmacokinetic properties.[10]

  • Isoform Selectivity: Subtle structural changes can lead to significant differences in selectivity for various HDAC isoforms. For example, 2-substituted benzamides have been explored to achieve HDAC3 selectivity.[11]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference(s)
SAHAPotentPotentPotentPotentModerately Potent[12]
TubastatinWeakWeakWeakHighly PotentPotent[12]
C2-n-hexyl SAHA analogWeakWeakWeakPotentPotent[12]
Compound 13>15,000>15,00041--[11]
Compound 15k801106>100,00025,000[10]

This table showcases the inhibitory potency and isoform selectivity of various benzamide-based HDAC inhibitors, demonstrating how structural modifications can tune their biological activity.

Prokinetic Activity: Targeting 5-HT₄ Receptors

Benzamide derivatives are a significant class of 5-HT₄ receptor agonists, which are effective in treating gastrointestinal motility disorders.[13] Agonism of the 5-HT₄ receptor enhances acetylcholine release in the enteric nervous system, thereby promoting gastrointestinal motility.[13]

  • Substituted Benzamide Core: Potent 5-HT₄ agonism typically requires specific substitutions on the benzamide ring, including a 4-amino group and a 5-chloro group.[13] A 2-methoxy group is also often present and contributes to binding affinity.[13]

  • Piperidine Moiety: A piperidine ring connected to the amide nitrogen is a common feature. Variations of the piperidin-4-ylmethyl moiety can lead to a decrease in binding affinity.[14]

  • Side Chain at the 1-position of Piperidine: The nature of the side chain at this position is critical. Ether or sulfide moieties in this side chain can lead to high affinity for the 5-HT₄ receptor.[14]

HT4_Signaling cluster_membrane Cell Membrane HT4R 5-HT₄ Receptor Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces Agonist Benzamide Agonist Agonist->HT4R Binds to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACh Release) PKA->Cellular_Response Leads to Synthesis_Workflow Start Start: Amine & Benzoyl Chloride Reaction Reaction: Base, Solvent, 0°C to RT Start->Reaction Workup Work-up: Aqueous Wash Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: Pure Benzamide Analog Purification->Product

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates stands as a powerful tool for optimizing molecular properties.[1] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamides, a versatile class of compounds with broad therapeutic applications, including as antipsychotics, antiemetics, and beyond. By examining their physicochemical properties, pharmacological activities, and metabolic profiles, supported by experimental data and detailed protocols, we aim to furnish researchers with a comprehensive understanding of the nuanced impact of fluorination on this critical scaffold.

The Physicochemical Impact of Fluorination on Benzamides

The introduction of fluorine, the most electronegative element, into a benzamide scaffold can profoundly alter its fundamental physicochemical characteristics, influencing everything from solubility to cell permeability.[2] These modifications are often the root of enhanced pharmacological and pharmacokinetic profiles.

The substitution of hydrogen with fluorine can modulate a molecule's acidity, lipophilicity, and conformational preferences.[1] For instance, the electron-withdrawing nature of fluorine can increase the acidity of nearby protons and alter the pKa of adjacent functional groups, which can be critical for receptor interactions and solubility. While the effect on lipophilicity (logP) can be context-dependent, fluorination often enhances it, which can improve membrane permeability.[2]

Table 1: Comparative Physicochemical Properties of Representative Benzamide Analogues

PropertyNon-Fluorinated Analogue (Benzamide)Fluorinated Analogue (4-Fluorobenzamide)Rationale for Change
Molecular Weight 121.14 g/mol 139.13 g/mol Addition of a fluorine atom.
logP (Predicted) 0.641.15Increased lipophilicity due to the fluorine substituent.
pKa (Predicted) ~17 (amide N-H)Slightly lower than benzamideThe electron-withdrawing fluorine atom can increase the acidity of the N-H proton.
Crystal Packing Prone to disorderFluorine substitution can suppress disorder, leading to more ordered crystal packing.[3]Altered intermolecular interactions and packing forces.

Note: The data presented are representative and may vary depending on the specific benzamide scaffold and the position of fluorination.

Pharmacological Activity: A Tale of Two Affinities

The ultimate goal of introducing fluorine is often to enhance the pharmacological activity of a compound, either by increasing its potency at the desired target or by improving its selectivity. In the context of benzamides, many of which target G-protein coupled receptors like the dopamine D2 receptor, fluorination can have a significant impact on binding affinity.[4][5]

The presence of fluorine can introduce new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions. Furthermore, fluorine's influence on the conformation of the molecule can pre-organize it into a bioactive conformation, reducing the entropic penalty of binding.[6]

A study comparing two fluorine-18 labeled benzamide derivatives for PET imaging of dopamine D2 receptors provides some insight into the nuanced effects of fluorination. While not a direct comparison of a fluorinated versus a non-fluorinated analogue, it highlights how different fluorination patterns can fine-tune receptor affinity. For example, 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP) showed high affinity for all three D2-like receptor subtypes (Ki = 1-8 nM), whereas 4'-fluoroclebopride (FCP) had a lower affinity for the D4 subtype (Ki = 144 nM), suggesting that the position of fluorine can influence selectivity.[4]

In another example, the perfluorination of a benzamide derivative was shown to increase its binding affinity for the Cereblon (CRBN) protein compared to its non-fluorinated analog.[6] This highlights the potential for significant potency gains through strategic fluorination.

Table 2: Comparative Receptor Binding Affinities (Ki) of Benzamide Analogues

CompoundTargetKi (nM)Key ObservationReference
MBP (Fluorinated) Dopamine D2 Receptor1-8High affinity for D2-like subtypes.[4]
FCP (Fluorinated) Dopamine D2 Receptor~5.5 (D2long, D3)Lower affinity for D4 subtype.[4]
Non-fluorinated Benzamide (6a) Cereblon (CRBN)>100 µMLow binding affinity.[6]
Perfluorinated Benzamide (6b) Cereblon (CRBN)50 ± 12 µMIncreased binding affinity upon perfluorination.[6]

Metabolic Stability: Blocking the "Soft Spots"

A major driver for the incorporation of fluorine in drug design is to enhance metabolic stability.[7][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By strategically placing fluorine atoms at known metabolic "soft spots," medicinal chemists can block these sites of degradation, leading to a longer in vivo half-life and improved oral bioavailability.[9]

For example, if a particular aromatic position or an alkyl group on a benzamide is susceptible to hydroxylation, replacing a hydrogen at that position with a fluorine atom can effectively prevent this metabolic pathway.

Table 3: Comparative In Vitro Metabolic Stability of Representative Drug Candidates

| Compound | In Vitro System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Key Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | Non-fluorinated PDE4D Inhibitor | Human Liver Microsomes | - | - | Lower metabolic stability. |[10] | | Fluorinated PDE4D Inhibitor | Human Liver Microsomes | - | - | Enhanced pharmacokinetic profile. |[10] | | Ezetimibe (Non-fluorinated core) | - | - | - | Susceptible to metabolism. |[1] | | Ezetimibe (with p-fluorophenyl group) | - | - | - | Improved intestinal absorption and metabolic stability. |[1] |

Note: Direct comparative data for a single benzamide analogue is limited in the public domain. The table illustrates the principle with related examples.

Experimental Protocols

Synthesis of Fluorinated and Non-Fluorinated Benzamides

The synthesis of benzamides is typically achieved through the coupling of a benzoic acid derivative with an amine. The following are generalized protocols for the synthesis of a non-fluorinated and a fluorinated benzamide.

Protocol 4.1.1: Synthesis of N-(4-methoxybenzyl)benzamide (Non-Fluorinated)

  • Acid Chloride Formation: To a solution of benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared benzoyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-methoxybenzyl)benzamide.

Protocol 4.1.2: Synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide (Fluorinated) [11]

This protocol follows the same steps as above, with the substitution of benzoic acid with 4-fluorobenzoic acid.[12]

Diagram 4.1: General Synthesis of Benzamides

G cluster_0 Acid Chloride Formation cluster_1 Amine Solution cluster_2 Amide Coupling cluster_3 Purification A Benzoic Acid (or Fluorinated Benzoic Acid) B Benzoyl Chloride (or Fluorinated Benzoyl Chloride) A->B Oxalyl Chloride, DMF (cat.), DCM E Reaction Mixture B->E C Amine (e.g., 4-methoxybenzylamine) D Amine + Base (e.g., Triethylamine) in DCM C->D D->E F Crude Benzamide Product E->F Stir at RT G Pure Benzamide Product F->G Work-up & Column Chromatography

Caption: General synthetic workflow for benzamide synthesis.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a target receptor, such as the dopamine D2 receptor.[13][14][15][16]

Protocol 4.2.1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the dopamine D2 receptor). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor).

    • A range of concentrations of the test compound (fluorinated or non-fluorinated benzamide).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[16]

Diagram 4.2: Competitive Radioligand Binding Assay Workflow

G A Prepare Reagents: - Membrane Prep - Radioligand - Test Compound B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a compound using liver microsomes.[9]

Protocol 4.3.1: Microsomal Stability Assay

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Liver microsomes (e.g., human or rat).

    • Phosphate buffer (pH 7.4).

    • Test compound (at a final concentration of, for example, 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[17][18][19][20][21]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the rate of metabolism. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram 4.3: Microsomal Stability Assay Workflow

G A Prepare Incubation Mixture (Microsomes + Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench with Acetonitrile + IS D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for an in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for an in vivo pharmacokinetic study in rats to determine key parameters such as Cmax, Tmax, AUC, and bioavailability.[10][22]

Protocol 4.4.1: Rat Pharmacokinetic Study

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study with free access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: Administer the test compound dissolved in a suitable vehicle via the tail vein at a specific dose.

    • Oral (PO) Administration: Administer the test compound via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.

Diagram 4.4: In Vivo Pharmacokinetic Study Workflow

G A Acclimate Rats B Dose Administration (IV or PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Analysis E->F

Sources

A Comparative Guide to the In Vivo Efficacy of Substituted Salicylamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 5-Fluoro-2-hydroxybenzamide and related salicylamide derivatives. We will delve into their mechanisms of action, compare their performance in preclinical models, and provide detailed experimental protocols to support further research and development.

Introduction: The Salicylamide Scaffold and the Role of Fluorine

The 2-hydroxybenzamide (salicylamide) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its ability to engage in various biological interactions makes it a versatile starting point for drug design. The introduction of a fluorine atom, particularly at the 5-position, is a common strategy to enhance a molecule's pharmacological profile. Incorporating fluorine can modulate crucial properties such as lipophilicity, metabolic stability, membrane permeation, and binding affinity, often leading to improved potency and pharmacokinetics.[1] This guide will explore how modifications to this core scaffold, including fluorination, translate into in vivo efficacy across different therapeutic areas.

Key Mechanisms of Action

The versatility of the salicylamide scaffold allows its derivatives to target a range of biological pathways. Below, we compare some of the most promising mechanisms investigated in vivo.

STAT3 Inhibition in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, drives cell proliferation, survival, and angiogenesis in various cancers, particularly triple-negative breast cancer (TNBC).[2] Salicylamide derivatives have been engineered to disrupt this pathway.

Mechanistically, these compounds are thought to interfere with the phosphorylation of STAT3, a critical step for its activation and dimerization. By preventing phosphorylation, the derivatives effectively block the translocation of STAT3 dimers to the nucleus, thereby inhibiting the transcription of target genes involved in tumor progression.[2]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Nuclear Translocation Inhibitor Salicylamide Derivative Inhibitor->STAT3_active Inhibition Cytokine Cytokine/Growth Factor Cytokine->Receptor

Caption: STAT3 signaling pathway and the inhibitory action of salicylamide derivatives.

Anti-Estrogenic Activity

Certain salicylamide derivatives have demonstrated potent anti-estrogenic effects, making them relevant for hormone-dependent cancers like specific types of breast and ovarian cancer.[3][4] These compounds can interfere with the estrogen signaling pathway, which is a key driver of growth in these malignancies. The in vivo anti-uterotrophic assay is a standard method to evaluate this activity, measuring a compound's ability to inhibit estrogen-induced uterine weight gain in immature female rats.[3][4]

Antiviral Activity

The salicylamide scaffold has also been adapted to create potent antiviral agents. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown significant inhibitory activity against human adenovirus (HAdV).[5] Preliminary studies suggest these compounds may act at different stages of the viral life cycle, with some appearing to target HAdV DNA replication while others suppress later steps like viral assembly or release.[5] This highlights the potential for developing broad-spectrum antivirals from this chemical class.

Comparative In Vivo Efficacy Data

The following table summarizes key in vivo efficacy data for representative salicylamide derivatives from preclinical studies. This allows for an objective comparison of their performance across different models and therapeutic indications.

Derivative/CompoundTherapeutic AreaAnimal ModelKey Efficacy ResultsKey Safety/Toxicity FindingsReference
Compound 9a (JMX0293) Triple-Negative Breast CancerMDA-MB-231 Xenograft (Mice)Significantly suppressed tumor growth.No significant toxicity observed. Low toxicity against non-tumorigenic breast epithelial cells (MCF-10A) in vitro.[2]
2-hydroxy-5-nonanoylbenzamide (1b) Estrogen-dependent conditionsImmature Female Rats (Anti-uterotrophic assay)93.99% inhibition of uterine weight gain.Inactive in uterotrophic activity test, suggesting it's an antagonist, not an agonist.[3][4]
Compound 15 Human Adenovirus (HAdV) InfectionHamstersIn vivo efficacy studies supported by low in vivo toxicity.Maximum Tolerated Dose (MTD) = 150 mg/kg. Significantly less cytotoxic than lead compound niclosamide.[5]

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug development. Below are detailed protocols for key in vivo assays used to evaluate the efficacy of salicylamide derivatives.

Protocol 1: Xenograft Tumor Model for Anticancer Efficacy

This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice, a gold-standard for evaluating the in vivo efficacy of anticancer agents.[2]

Objective: To assess the ability of a test compound to inhibit the growth of human-derived tumors in a murine host.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) under sterile conditions using appropriate media and supplements. Harvest cells during the logarithmic growth phase.

  • Animal Handling: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice). Allow a one-week acclimatization period.

  • Tumor Implantation: Resuspend harvested cancer cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the test compound (e.g., Compound 9a) and vehicle control via the determined route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Endpoint Analysis: Continue treatment for the specified duration. Monitor tumor volume and body weight (as a measure of general toxicity) throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for a standard anticancer xenograft efficacy study.

Protocol 2: Anti-Uterotrophic Assay

This assay is a classical in vivo screen for compounds with estrogenic or anti-estrogenic activity.[3][4]

Objective: To determine if a test compound can inhibit the uterotrophic (growth) effects of a known estrogen.

Methodology:

  • Animal Model: Use immature (e.g., 21-day old) female Sprague-Dawley rats.

  • Grouping: Randomize animals into several groups:

    • Vehicle Control (receives vehicle only)

    • Estrogen Control (receives an estrogen like 17β-estradiol)

    • Test Compound Group(s) (receives estrogen plus different doses of the test compound)

  • Dosing: Administer all treatments, typically via subcutaneous injection, daily for a period of 3-7 days.

  • Endpoint Measurement: On the day after the final dose, euthanize the animals. Carefully dissect the uteri, trim away fat and connective tissue, and blot to remove luminal fluid.

  • Data Analysis: Record the wet weight of each uterus. The efficacy of the test compound is determined by its ability to significantly reduce the uterine weight in the Test Compound groups compared to the Estrogen Control group. The percent inhibition is a key metric.

Conclusion and Future Perspectives

Derivatives of the this compound and related salicylamide scaffolds represent a highly promising and versatile class of therapeutic agents. Preclinical in vivo studies have validated their efficacy in diverse areas, including oncology and endocrinology, by targeting critical pathways like STAT3 and estrogen signaling.

The data demonstrate that specific substitutions on the salicylamide core can produce compounds with significant tumor growth inhibition and potent hormonal modulation, often with favorable initial safety profiles. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, as well as long-term toxicology studies to fully characterize their safety. Furthermore, exploring this scaffold against other therapeutic targets, such as viral proteins and other kinases, remains a fertile area for drug discovery.

References

  • Title: Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Source: PubMed URL: [Link]

  • Title: Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of the Salicylamide and Salicylic Acid Derivatives as Anti-Estrogen Agents. Source: Bentham Science URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Source: National Institutes of Health (NIH) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary oncological research, the exploration of novel small molecules with potent cytotoxic activity remains a cornerstone of drug discovery. Salicylamide and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including anticancer properties. The introduction of halogen substituents to the salicylamide scaffold has been a key strategy in modulating their therapeutic potential. This guide provides a comprehensive comparison of the cytotoxic effects of 5-Fluoro-2-hydroxybenzamide and its structurally related analogs. Drawing upon available experimental data, we will delve into a quantitative comparison of their cytotoxic potencies, outline the methodologies for assessing cytotoxicity, and explore the potential mechanisms underpinning their anticancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer agents.

Comparative Cytotoxicity of Halogenated Salicylamides

While direct experimental data on the cytotoxicity of this compound is not extensively available in the public domain, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related halogenated salicylamides. The presence of a halogen at the C5 position of the salicylamide ring is a recurrent motif in compounds exhibiting significant cytotoxic effects.

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various salicylamide derivatives against different cancer cell lines. This comparative data highlights the influence of the halogen substituent and other structural modifications on cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
5-Chloro-2-hydroxy-N-phenylbenzamide (a salicylanilide)Various Cancer LinesVaries (Potent)[1]
A 5-Chloro-2-hydroxybenzamide derivativeG361 (Melanoma)Single-digit µM[2]
Fluorinated Salicylaldimine (Compound 7)A549 (Lung)1.4[3]
Dihalogenated Ruthenium-salicylaldehyde complexesVarious Cancer LinesEnhanced cytotoxicity[4]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions.

The trend observed in halogenated salicylanilides, where electron-withdrawing groups enhance cytotoxic activity, suggests that this compound would likely exhibit notable cytotoxicity.[1] The high electronegativity of fluorine could play a significant role in the molecule's interaction with biological targets. Studies on fluorinated salicylaldimines, which share a similar structural backbone, have shown potent cytotoxic effects, with one compound exhibiting an IC50 value of 1.4 µM against the A549 lung cancer cell line.[3] Furthermore, research on 5-chloro-2-hydroxybenzamide derivatives has demonstrated single-digit micromolar IC50 values against melanoma cell lines, further supporting the hypothesis that 5-halogenation is a key contributor to cytotoxicity.[2]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are paramount. The following are detailed methodologies for two commonly employed cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Incubation with Compounds (24-72 hours) compound_prep->treatment seeding->treatment assay_choice MTT or LDH Assay treatment->assay_choice measurement Absorbance/Luminescence Measurement assay_choice->measurement viability_calc Calculate % Cell Viability measurement->viability_calc ic50 Determine IC50 Values viability_calc->ic50

Caption: A putative signaling pathway illustrating the induction of apoptosis by halogenated salicylamides.

Conclusion

References

Sources

A Head-to-Head Comparison of Benzamide-Based Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective enzyme inhibitors. Its unique structural features allow for interactions with various enzyme active sites, leading to the development of targeted therapies for a multitude of diseases, most notably cancer. This guide provides an in-depth, head-to-head comparison of prominent benzamide-based inhibitors targeting three critical classes of enzymes: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Protein Kinases.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of compounds. It delves into the mechanistic nuances, presents comparative experimental data, and provides detailed protocols for the evaluation of these inhibitors, empowering you to make informed decisions in your research endeavors.

Section 1: Benzamide-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of genes, including tumor suppressors.[1][2] Benzamide-containing HDAC inhibitors are typically selective for Class I HDACs (HDAC1, 2, and 3) and function by chelating the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[3][4] This inhibition leads to histone hyperacetylation, reactivation of silenced genes, and subsequent anti-cancer effects such as cell cycle arrest and apoptosis.[5]

Mechanism of Action: HDAC Inhibition

The core mechanism of benzamide-based HDAC inhibitors involves the interaction of the benzamide's ortho-amino group with the zinc cofactor in the active site of Class I HDACs. This binding prevents the enzyme from deacetylating its histone substrates, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone.[6] This results in a more relaxed chromatin structure, making genes, including tumor suppressor genes, accessible for transcription.[6][7]

HDAC_Mechanism cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Condensed_Chromatin Condensed Chromatin (Gene Silencing) Deacetylated_Histone->Condensed_Chromatin Acetylated_Histone_Inhibited Acetylated Histone Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histone_Inhibited->Open_Chromatin HDAC_Inhibited HDAC Enzyme Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->HDAC_Inhibited Inhibition

Figure 1: Mechanism of Benzamide-Based HDAC Inhibition.

Quantitative Comparison of Benzamide HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key benzamide-based HDAC inhibitors against Class I HDAC isoforms. Lower IC50 values indicate greater potency.

InhibitorHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)Reference(s)
Entinostat (MS-275) 150 - 930290 - 950310 - 1800[3]
Mocetinostat (MGCD0103) 150290480[3]
Tacedinaline (CI-994) 9009001200[3]
Compound 7j 6507801700[8]

Key Insights: Mocetinostat generally displays the highest potency against HDAC1 and HDAC2.[3] Entinostat shows comparable, albeit slightly lower, potency. Tacedinaline is a less potent inhibitor of Class I HDACs.[3] All three compounds exhibit selectivity for Class I HDACs over other classes.[3]

Section 2: Benzamide-Based Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[9][10] When DNA damage occurs, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[11] Benzamide-based PARP inhibitors competitively inhibit the catalytic activity of PARP by binding to the NAD+ binding site.[12] This inhibition leads to the "trapping" of PARP on the DNA, causing the accumulation of unresolved SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[13] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[14]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in specific cancer types is a prime example of synthetic lethality. In healthy cells, the loss of PARP-mediated SSB repair can be compensated for by the HRR pathway for DSB repair. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HRR pathway is already compromised. The additional inhibition of PARP creates a scenario where the cell can no longer repair DNA damage effectively, leading to genomic instability and apoptosis.[14]

PARP_Mechanism cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break PARP PARP SSB->PARP SSBR SSB Repair PARP->SSBR DSB Double-Strand Break HRR Homologous Recombination Repair DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival SSB_Inhibited Single-Strand Break PARP_Inhibited PARP SSB_Inhibited->PARP_Inhibited DSB_Accumulation DSB Accumulation PARP_Inhibited->DSB_Accumulation Replication Fork Collapse Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP_Inhibited HRR_Deficient Deficient HRR (BRCA Mutation) DSB_Accumulation->HRR_Deficient Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death

Figure 2: Synthetic Lethality with Benzamide-Based PARP Inhibitors.

Quantitative Comparison of Benzamide PARP Inhibitors

The following table provides a head-to-head comparison of the IC50 values of clinically relevant benzamide-based PARP inhibitors.

InhibitorPARP1 (IC50, nM)PARP2 (IC50, nM)Reference(s)
Olaparib 1-51[2][15]
Niraparib 3.82.1[16]
Rucaparib ~1~0.3[11]

Key Insights: All three inhibitors demonstrate potent, low nanomolar inhibition of both PARP1 and PARP2. Rucaparib and Niraparib appear to be slightly more potent against PARP2 than PARP1.[11][16] It is important to note that while catalytic inhibition is a key parameter, the "PARP trapping" efficiency, which can differ between inhibitors, also significantly contributes to their cytotoxic effects.

Section 3: Benzamide-Based Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and differentiation, by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a common driver of cancer. The benzamide scaffold has been successfully employed to develop inhibitors targeting various kinases, including Bcr-Abl and Tropomyosin receptor kinases (TRKs). These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[17]

Mechanism of Action: Kinase Inhibition

Benzamide-based kinase inhibitors are designed to fit into the ATP-binding site of their target kinase. By occupying this pocket, they prevent the binding of ATP, the phosphate donor for the phosphorylation reaction. This effectively blocks the kinase's ability to activate its downstream signaling pathways, which are often crucial for cancer cell survival and proliferation.[15]

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[18][19][20]

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT Imatinib Imatinib (Benzamide Inhibitor) Imatinib->Bcr_Abl RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 3: Inhibition of the Bcr-Abl Signaling Pathway.

NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which drive tumorigenesis by activating downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[17][21]

TRK_Pathway TRK_Fusion TRK Fusion Protein RAS_MAPK_Pathway RAS/MAPK Pathway TRK_Fusion->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway TRK_Fusion->PI3K_AKT_Pathway Larotrectinib Larotrectinib (Benzamide Inhibitor) Larotrectinib->TRK_Fusion Cell_Growth Cell Growth & Survival RAS_MAPK_Pathway->Cell_Growth PI3K_AKT_Pathway->Cell_Growth

Figure 4: Inhibition of the TRK Signaling Pathway.

Quantitative Comparison of Benzamide Kinase Inhibitors

The following table presents a comparative overview of the inhibitory potency of selected benzamide-based kinase inhibitors.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Imatinib Bcr-Abl, c-KIT, PDGFR400 (for c-Abl)[22]
Ponatinib Bcr-Abl (including T315I mutant)-
Entrectinib TRKA/B/C, ROS1, ALK1-5 (for TRKs)[23]
Larotrectinib TRKA/B/C5-11[23]

Key Insights: Entrectinib and Larotrectinib are highly potent inhibitors of TRK kinases, with IC50 values in the low nanomolar range.[23] Imatinib, a first-generation Bcr-Abl inhibitor, has a higher IC50 compared to the newer generation inhibitors.[22] Ponatinib is notable for its activity against the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to other TKIs.

Section 4: Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. This section provides detailed, step-by-step protocols for key in vitro assays to determine the inhibitory activity of benzamide-based compounds.

Fluorometric HDAC Activity Assay

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Inhibitor Dilutions - Fluorogenic Substrate - Developer Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Assay Buffer - Add Inhibitor/Vehicle - Add HDAC Enzyme Prepare_Reagents->Plate_Setup Incubation1 Incubate at 37°C (e.g., 30 min) Plate_Setup->Incubation1 Add_Substrate Add Fluorogenic Substrate Incubation1->Add_Substrate Incubation2 Incubate at 37°C (e.g., 30 min) Add_Substrate->Incubation2 Add_Developer Add Developer Solution (stops reaction and generates signal) Incubation2->Add_Developer Incubation3 Incubate at RT (e.g., 15 min) Add_Developer->Incubation3 Read_Fluorescence Read Fluorescence (Ex/Em = 350-380/440-460 nm) Incubation3->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for a Fluorometric HDAC Activity Assay.

Step-by-Step Methodology: [24][25][26]

  • Reagent Preparation:

    • Prepare a 1X HDAC Assay Buffer by diluting a 10X stock solution with ddH2O.

    • Prepare serial dilutions of the benzamide inhibitor in 1X HDAC Assay Buffer.

    • Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) in 1X HDAC Assay Buffer to the desired concentration.

    • Prepare the Developer Solution according to the kit manufacturer's instructions.

  • Assay Plate Setup (96-well black plate):

    • Add 85 µL of ddH2O to each well. For a positive control, add 83 µL of ddH2O. For inhibitor wells, add the appropriate volume of the inhibitor dilution and adjust the ddH2O volume to maintain a total of 85 µL.

    • Add 10 µL of 10X HDAC Assay Buffer to each well.

    • Add 2 µL of the diluted HDAC enzyme to the appropriate wells. For the negative control, add 2 µL of 1X HDAC Assay Buffer.

  • Reaction Initiation and Incubation:

    • Add 5 µL of the HDAC fluorometric substrate to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

  • Signal Development and Measurement:

    • Stop the reaction by adding 10 µL of the Developer Solution to each well and mix.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Colorimetric PARP Activity Assay

This ELISA-based assay measures PARP activity by detecting the incorporation of biotinylated ADP-ribose onto histone-coated plates.

PARP_Assay_Workflow Start Start Coat_Plate Coat 96-well Plate with Histones Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Prepare_Reagents Prepare Reagents: - PARP Enzyme - Inhibitor Dilutions - Biotinylated NAD+ - Activated DNA Block_Plate->Prepare_Reagents Add_Reagents Add to Wells: - Inhibitor/Vehicle - PARP Enzyme - Activated DNA - Biotinylated NAD+ Prepare_Reagents->Add_Reagents Incubation1 Incubate at RT (e.g., 60 min) Add_Reagents->Incubation1 Wash_Plate1 Wash Plate Incubation1->Wash_Plate1 Add_Strep_HRP Add Streptavidin-HRP Wash_Plate1->Add_Strep_HRP Incubation2 Incubate at RT (e.g., 20-60 min) Add_Strep_HRP->Incubation2 Wash_Plate2 Wash Plate Incubation2->Wash_Plate2 Add_Substrate Add Colorimetric HRP Substrate Wash_Plate2->Add_Substrate Incubation3 Incubate in Dark (e.g., 15-30 min) Add_Substrate->Incubation3 Stop_Reaction Add Stop Solution (Optional) Incubation3->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm or 630 nm) Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 6: Workflow for a Colorimetric PARP Activity Assay.

Step-by-Step Methodology: [27][28][29][30][31]

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate three times with PBST (PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer for at least 90 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a 1X PARP Assay Buffer.

    • Prepare serial dilutions of the benzamide PARP inhibitor.

    • Dilute the PARP1 enzyme in 1X PARP Assay Buffer.

    • Prepare the reaction mixture containing biotinylated NAD+ and activated DNA.

  • Enzymatic Reaction:

    • Add 25 µL of the inhibitor dilutions or vehicle to the appropriate wells.

    • Add 25 µL of the diluted PARP1 enzyme.

    • Initiate the reaction by adding 25 µL of the reaction mixture (biotinylated NAD+ and activated DNA).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20-60 minutes at room temperature.

    • Wash the plate four times with PBST.

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M HCl (optional).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm (if the reaction is stopped) or 630 nm (for a kinetic reading).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the HDAC assay.

Cell-Based Kinase Inhibitor Potency Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the IC50 of cytotoxic compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Serial Dilutions of Benzamide Inhibitor Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Read_Absorbance Read Absorbance (570 nm) Solubilize_Formazan->Read_Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 7: Workflow for an MTT Cell Viability Assay.

Step-by-Step Methodology: [16][22][32][33][34]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzamide kinase inhibitor in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

The benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of potent and selective enzyme inhibitors. This guide has provided a comprehensive head-to-head comparison of key benzamide-based inhibitors targeting HDACs, PARPs, and protein kinases, supported by quantitative data and detailed experimental protocols. By understanding the nuances of their mechanisms of action and having access to robust methods for their evaluation, researchers are better equipped to select the appropriate tools for their studies and to contribute to the ongoing development of novel therapeutics. The versatility of the benzamide structure ensures its continued prominence in the field of medicinal chemistry for years to come.

References

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  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2012). Clinical Cancer Research, 18(5), 1227-1235.
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  • Cell Viability Assays. (2013). In Assay Guidance Manual.
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  • Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. (n.d.). Interchim. Retrieved January 5, 2026, from [Link]

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  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. (2020).
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Benchmarking 5-Fluoro-2-hydroxybenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-Fluoro-2-hydroxybenzamide against established clinical drugs. Given its structural similarity to salicylamide and emerging interest in related scaffolds as Poly(ADP-ribose) polymerase (PARP) inhibitors, this document outlines the scientific rationale and detailed protocols for a head-to-head comparison with leading PARP inhibitors: Olaparib, Rucaparib, and Veliparib.

The objective is to equip researchers with the necessary methodologies to rigorously evaluate its potential as a targeted therapeutic agent, focusing on enzymatic inhibition, cell-based potency in clinically relevant models, and its overall physicochemical profile.

Introduction and Rationale

This compound is a small molecule whose biological activities are not yet extensively characterized. However, its core salicylamide structure is a privileged scaffold in medicinal chemistry. The exploration of its potential as an anticancer agent is driven by the hypothesis that it may function as a PARP inhibitor. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break repair (SSBR) machinery.[1] Inhibiting these enzymes in cancer cells that already have a compromised DNA damage response (DDR) pathway, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype, causing targeted cell death.[2][3]

This guide uses three FDA-approved PARP inhibitors as benchmarks:

  • Olaparib (Lynparza®): A first-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[4][5]

  • Rucaparib (Rubraca®): A potent inhibitor of PARP1, PARP2, and PARP3 used in the treatment of ovarian and prostate cancer.[6][7]

  • Veliparib (ABT-888): An investigational but well-characterized PARP1/2 inhibitor known for its ability to potentiate chemotherapy and radiation.[1][8]

By comparing this compound against these standards, we can ascertain its relative potency, selectivity, and potential therapeutic window.

Comparative Physicochemical and Pharmacokinetic Profiles

A compound's preclinical viability is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The table below contrasts the known properties of the benchmark drugs with those of this compound.

PropertyThis compoundOlaparibRucaparibVeliparib
Molecular Formula C₇H₆FNO₂C₂₄H₂₃FN₄O₃C₁₉H₁₈FN₃OC₁₃H₁₆N₄O
Molecular Weight ( g/mol ) 155.13[]434.47[4]323.37[7]244.30[8]
LogP (Predicted) 1.4-1.6 (est.)~2.3 (est.)[10]~2.4[11]~0.5[12]
Topological Polar Surface Area (Ų) 66.4[13]86.37[14]67.8 (est.)83.8[12]
Known Metabolism Not characterizedExtensively by CYP3A4Primarily by CYP2D6[7]Primarily by CYP2D6[15]
Oral Bioavailability Unknown~20% (Food increases AUC)~30-45%[7]High (BCS Class 1)[15]

Data for benchmark drugs sourced from cited references. Properties for this compound are from PubChem or estimated.

Insight: The low molecular weight and moderate predicted lipophilicity of this compound suggest it may possess favorable oral absorption characteristics, a critical attribute for a chronically administered anticancer agent. However, its metabolic fate remains a key unknown that must be investigated.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality. In cells with defective Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations), the burden of repairing DNA damage, including double-strand breaks that arise from stalled replication forks, falls on other pathways. PARP inhibitors block the Base Excision Repair (BER) pathway, leading to an accumulation of unrepaired single-strand breaks.[16] During DNA replication, these breaks are converted into cytotoxic double-strand breaks, which cannot be repaired efficiently in HR-deficient cells, ultimately triggering apoptosis.[2][17]

The dual mechanism of PARP inhibitors involves:

  • Catalytic Inhibition: Blocking the enzymatic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and the recruitment of repair machinery.[18]

  • PARP Trapping: Stabilizing the PARP-DNA complex, which itself becomes a cytotoxic lesion that obstructs DNA replication.[18]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Activation (BER Pathway) SSB1->PARP1 repaired by DSB1 Double-Strand Break (DSB) SSB1->DSB1 if replication fork collapses Repair1 DNA Repair & Cell Survival PARP1->Repair1 HR1 Homologous Recombination (HR) HR1->Repair1 DSB1->HR1 repaired by SSB2 Single-Strand Break (SSB) PARP2 PARP Activation (BER Pathway) SSB2->PARP2 DSB2 Accumulated DSBs SSB2->DSB2 replication fork collapse PARPi This compound (Hypothesized PARPi) PARPi->PARP2 inhibits HR2 Defective HR Death Synthetic Lethality & Cell Death HR2->Death DSB2->HR2 repair fails

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Head-to-Head Benchmarking: Experimental Workflows

To quantitatively assess this compound, two primary assays are essential: an in vitro enzymatic assay to determine direct target inhibition and a cell-based assay to measure potency in a biological context.

Experiment 1: In Vitro PARP1 Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1, the most abundant PARP enzyme.[17] By determining the half-maximal inhibitory concentration (IC₅₀), we can directly compare the potency of this compound to our benchmark inhibitors. A fluorometric assay that measures the consumption of the PARP1 substrate, NAD+, provides a robust, high-throughput method.[19][20]

Experimental Workflow Diagram:

PARP_Assay_Workflow start Start prep Prepare serial dilutions of test compounds (this compound, etc.) start->prep plate Add compounds or vehicle (DMSO) to 384-well assay plate prep->plate add_enzyme Add PARP1 enzyme and activated DNA mixture plate->add_enzyme pre_incubate Pre-incubate 15 min at room temperature add_enzyme->pre_incubate initiate Initiate reaction with β-NAD+ solution pre_incubate->initiate incubate Incubate 60 min at room temperature initiate->incubate detect Add detection reagents (e.g., Nicotinamidase/Developer) incubate->detect read Read fluorescence on a plate reader detect->read analyze Calculate IC50 values from dose-response curves read->analyze end End analyze->end

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Assay Plating: To a 384-well black assay plate, add 5 µL of the compound dilutions or a vehicle control (assay buffer with DMSO).

  • Enzyme Addition: Add 10 µL of a pre-mixed solution containing recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) to each well.[19]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of β-NAD+ solution to each well.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit as per the manufacturer's instructions.[19]

  • Data Analysis: Measure fluorescence intensity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data (Literature & Hypothetical):

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
This compound (Experimental) (Experimental) (Experimental)
Olaparib~1-5[21]~1-5~1
Rucaparib~1.4-5.1[11](Potent)Low
Veliparib5.2[1][22]2.9[1][22]~0.6
Experiment 2: Cell-Based Viability Assay in BRCA-Mutant Cancer Cells

Rationale: An enzymatic IC₅₀ does not always translate to cellular potency due to factors like cell permeability and efflux. Therefore, it is critical to assess the compound's effect on the viability of cancer cells that are genetically predisposed to be sensitive to PARP inhibition. The MDA-MB-436 breast cancer cell line, which harbors a BRCA1 mutation, is an excellent model for this purpose.[23][24] A luminescent ATP-based assay (e.g., CellTiter-Glo®) is preferred over colorimetric assays like MTT, as it is generally more sensitive and less prone to interference from test compounds.[25][26]

Detailed Protocol:

  • Cell Seeding: Seed MDA-MB-436 cells into a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Procedure (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 200 µL). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[25] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting normalized viability against compound concentration.

Comparative Data (Literature & Hypothetical):

CompoundGI₅₀ in MDA-MB-436 Cells (µM)
This compound (Experimental)
Olaparib~1.2[24]
Rucaparib~0.9[24]
Veliparib(Variable, often used in combination)[27]

Discussion and Future Directions

This guide outlines a foundational benchmarking strategy for this compound. The initial results from these experiments will provide a clear indication of its standing relative to clinically successful PARP inhibitors.

  • If this compound shows potent PARP1 inhibition (low nM IC₅₀) and selective cytotoxicity in BRCA-mutant cells (low µM GI₅₀): This would strongly support its development as a targeted anticancer agent. Subsequent steps should include PARP trapping assays, selectivity profiling against other PARP family members, and initial ADME/PK studies.

  • If the compound shows weak or no activity: This would suggest that its biological activity may lie elsewhere, and efforts should be redirected to other potential targets based on its chemical structure.

Regardless of the outcome, this structured, comparative approach ensures that research efforts are guided by robust, reproducible data, enabling informed decisions in the drug discovery pipeline.

References

  • Olaparib - Wikipedia. Available from: [Link]

  • LYNPARZA® (olaparib) Mechanism of Action. AstraZeneca. Available from: [Link]

  • Rucaparib - PubChem. National Institutes of Health. Available from: [Link]

  • Rucaparib - Wikipedia. Available from: [Link]

  • Veliparib - Wikipedia. Available from: [Link]

  • Olaparib - PMC. National Institutes of Health. Available from: [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. Available from: [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. Available from: [Link]

  • Olaparib - National Cancer Institute. Available from: [Link]

  • Rucaparib Monograph for Professionals - Drugs.com. Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC. National Institutes of Health. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. Available from: [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. Available from: [Link]

  • Using MDA-MB Models to Assess Novel PARP Inhibitors - Cytion. Available from: [Link]

  • olaparib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • PARP1 Activity Assay - Tulip Biolabs. Available from: [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC. National Institutes of Health. Available from: [Link]

  • veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. National Institutes of Health. Available from: [Link]

  • The physicochemical properties and drug release study of Ola-NPs in... - ResearchGate. Available from: [Link]

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  • Rucaparib Camsylate - PubChem. National Institutes of Health. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide - PubChem. National Institutes of Health. Available from: [Link]

  • This compound - PubChem. National Institutes of Health. Available from: [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - MDPI. Available from: [Link]

  • The chemical structure of Olaparib (A) and fluorescence spectra... - ResearchGate. Available from: [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. National Institutes of Health. Available from: [Link]

  • Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers - DTIC. Available from: [Link]

  • Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies - NIH. Available from: [Link]

  • A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients. Available from: [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. Available from: [Link]

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  • DRUG NAME: Olaparib - BC Cancer. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Fluoro-2-hydroxybenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy resource for managing your chemical waste.

Immediate Safety & Hazard Profile of this compound

Before initiating any disposal procedure, it is paramount to understand the inherent hazards of this compound. This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Core Safety Mandates
PPE / ControlSpecificationRationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.
Eye/Face Protection Chemical Safety Goggles or Face ShieldTo protect against splashes and dust that can cause serious eye irritation.
Hand Protection Nitrile Gloves (or other chemically resistant gloves)To prevent skin contact which can lead to irritation.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.

The Cardinal Rule: Hazardous Waste Designation

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. Due to its identified hazards, it must be treated as a hazardous chemical waste .[2][3] Furthermore, as a fluorinated organic compound, it falls into a special category of chemical waste that requires segregation from other waste streams.[4] This is a critical step to prevent unforeseen chemical reactions and to ensure compliant disposal by licensed waste management facilities.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from a laboratory setting.

Step 1: Waste Collection
  • Select an Appropriate Waste Container:

    • Use a dedicated, chemically compatible container for "Halogenated Organic Waste."[4] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • Ensure the container is clean, dry, and in good condition before use. Never use food-grade containers.

  • Transfer the Waste:

    • Carefully transfer the this compound waste (whether solid or in solution) into the designated container. If transferring a solid, avoid generating dust.[2] All transfers should be performed within a chemical fume hood.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 2: Labeling the Waste Container

Proper labeling is a cornerstone of safe waste management. Your waste container label must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics: "Irritant," "Harmful if Swallowed"

  • The date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Within the SAA, ensure the container of this compound is segregated from incompatible materials, such as strong oxidizing agents.[5]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[2]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department or equivalent office.

  • Professional Disposal: Your EHS department will arrange for the pickup and disposal of the hazardous waste via a licensed and approved waste disposal contractor.[2][6] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the safety table above.

  • Contain the Spill:

    • For Solids: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[2]

    • For Liquids (Solutions): Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation: This compound hazards Identify Hazards: - Irritant - Harmful if Swallowed - Respiratory Irritant start->hazards ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe container Select Halogenated Organic Waste Container ppe->container labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazards & Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa container_check Container Full? saa->container_check container_check->saa No ehs Contact EHS for Pickup container_check->ehs Yes disposal Licensed Contractor Disposes of Waste ehs->disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Fluoro-2-hydroxybenzamide (CAS No. 56874-97-6). As researchers and drug development professionals, a deep understanding of the materials in our labs is paramount to both personal safety and the integrity of our work. This document moves beyond a simple checklist to provide a procedural framework grounded in the specific hazards of this compound.

Hazard Profile: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1].

  • Causes skin irritation (Skin irritation, Category 2)[1][2].

  • Causes serious eye irritation (Serious eye irritation, Category 2A)[1][2].

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1][2].

These classifications are our primary directive for PPE selection. The compound is a solid that can form dust, posing an inhalation risk, while direct contact can lead to significant skin and eye irritation.

Core Protective Equipment: Your First Line of Defense

The proper selection and use of PPE is the most critical factor in mitigating the risks associated with this compound. All work with this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure[3].

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential[4]. These provide a seal around the eyes to protect from dust particles and potential splashes.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or vigorous mixing, a face shield must be worn in addition to chemical splash goggles[3][4].

Hand Protection

The "causes skin irritation" classification necessitates careful glove selection. While no specific breakthrough time data exists for this compound, we can make an expert recommendation based on its chemical class (fluorinated aromatic compound).

  • Recommended Primary Glove: Disposable nitrile gloves are recommended for incidental contact. Nitrile offers good resistance to a range of chemicals and is a standard for laboratory use[4].

  • Extended Contact or Immersion: For situations involving extended contact or potential immersion, double-gloving with nitrile gloves is a prudent measure[3]. For highly corrosive or readily absorbed compounds, more robust gloves like butyl rubber may be considered, though they can reduce dexterity[5]. Always inspect gloves for any signs of degradation or perforation before use[4].

PPE Component Specification Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects eyes from dust and splashes, which can cause serious irritation[1][4].
Face Protection Face shield (worn over goggles)Required when there is a risk of splashing to protect the entire face[3].
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact to prevent irritation[2][4]. Double-gloving is recommended for extended use.
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination[4].
Footwear Closed-toe and closed-heel shoesProtects feet from spills and falling objects[4].
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of dust and vapors[3].
Body and Foot Protection
  • A buttoned, long-sleeved lab coat should be worn at all times to protect skin and clothing from contamination[4].

  • Closed-toe and closed-heel shoes are mandatory to protect feet from spills and falling objects[4].

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is essential to minimize exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials 3. Gather All Necessary Equipment and Reagents weigh 4. Weigh Compound (Use anti-static weigh paper) gather_materials->weigh Proceed to Handling transfer 5. Transfer to Reaction Vessel (Minimize dust creation) decontaminate 6. Decontaminate Work Area and Equipment transfer->decontaminate Proceed to Cleanup dispose_waste 7. Segregate and Dispose of Waste (Solid & Liquid) doff_ppe 8. Doff PPE Correctly (Gloves last) wash_hands 9. Wash Hands Thoroughly

Caption: A typical workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Gather all necessary equipment (spatulas, weigh paper, glassware) and have it within reach inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid, use anti-static weigh paper or a weighing boat to prevent dispersal of dust.

    • Handle the compound with care, avoiding actions that could generate dust.

    • Keep the container tightly closed when not in use[4].

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly segregate and dispose of all waste materials.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Disposal Workflow

Caption: Waste segregation and disposal workflow.

Disposal Protocol:

  • Contaminated PPE:

    • Disposable gloves, weigh paper, and other contaminated solids should be placed in a designated, sealed container for hazardous solid waste[4].

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Unused Compound:

    • Do not dispose of unused this compound down the drain.

    • It should be treated as hazardous waste and placed in the designated solid waste container.

  • Contaminated Solutions:

    • Solutions containing this compound should be collected in a separate, sealed container for hazardous liquid waste.

    • The container must be clearly labeled with "Hazardous Waste" and a full list of its chemical contents.

  • Final Disposal:

    • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap[6]. If skin irritation occurs, seek medical advice[2].

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, also under the eyelids[6]. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the individual from the exposure area to fresh air and keep them in a position comfortable for breathing[2][6]. If you feel unwell, call a poison center or doctor[2].

  • Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell[7].

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Source. (n.d.). Fluorine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.